Cyclohexylmethyl cyclohexanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINVLMFYISLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180743 | |
| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-02-1 | |
| Record name | Cyclohexanecarboxylic acid, cyclohexylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLOHEXYLMETHYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8CDC3E94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclohexylmethyl Cyclohexanecarboxylate
Introduction
Cyclohexylmethyl cyclohexanecarboxylate, a notable member of the cycloaliphatic ester family, presents a unique molecular architecture characterized by two saturated six-membered rings linked by an ester functional group. This structure imparts a combination of properties that are of significant interest to researchers and professionals in drug development and material science. Its non-polar, bulky nature suggests potential applications as a plasticizer, lubricant, or a hydrophobic scaffold in the design of novel molecular entities. This technical guide provides a comprehensive exploration of the chemical properties of this compound, including its synthesis, spectroscopic signature, physical characteristics, and reactivity profile. The information herein is intended to serve as a foundational resource for scientists engaged in the study and application of this and structurally related compounds.
Molecular Structure and Identification
At the core of its chemical identity, this compound possesses the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol [1]. Its structure, systematically named this compound under IUPAC nomenclature, is registered under the CAS Number 2611-02-1[1].
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2611-02-1[1] |
| Molecular Formula | C₁₄H₂₄O₂[1] |
| Molecular Weight | 224.34 g/mol [1] |
| InChI | InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2[1] |
| SMILES | C1CCC(CC1)COC(=O)C2CCCCC2[1] |
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the direct esterification of cyclohexanecarboxylic acid with cyclohexanemethanol.
Caption: General workflow for the synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Cyclohexanemethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent), cyclohexanemethanol (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (δ 1.0-2.0 ppm) corresponding to the numerous methylene (-CH₂) and methine (-CH) protons of the two cyclohexane rings. The protons on the carbon adjacent to the ester oxygen (O-CH₂-) would appear as a downfield-shifted doublet around δ 3.8-4.0 ppm. The proton on the carbon alpha to the carbonyl group (-CH-C=O) would likely appear as a multiplet around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-180 ppm. The carbon of the -O-CH₂- group would be in the δ 60-70 ppm region. The carbons of the cyclohexane rings will appear in the δ 20-45 ppm range. For the related methyl cyclohexanecarboxylate, the carbonyl carbon appears at 176.5 ppm, the ester methyl at 51.3 ppm, and the cyclohexane carbons at 43.1, 29.1, 25.7, and 25.4 ppm[2].
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ester functional group. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration. Additionally, C-O stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane rings will appear just below 3000 cm⁻¹. For the related methyl cyclohexanecarboxylate, a strong C=O stretch is observed around 1735 cm⁻¹, with C-O stretches between 1250-1000 cm⁻¹ and CH₂ scissoring vibrations around 1450 cm⁻¹[3].
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to undergo fragmentation patterns characteristic of esters. The molecular ion peak (M⁺) at m/z = 224 would likely be observed. Common fragmentation pathways would involve cleavage of the ester group, leading to the formation of acylium ions and fragments corresponding to the loss of the alcohol moiety.
Caption: A plausible mass spectral fragmentation pathway for this compound.
Physical and Chemical Properties
While experimental data for the physical properties of this compound are not widely published, estimations and comparisons with analogous compounds can provide valuable insights.
| Property | Value (for Methyl Cyclohexanecarboxylate) | Reference |
| Boiling Point | 183.0 °C @ 760 mm Hg | [4] |
| Density | 0.990-0.999 g/cm³ | [4] |
| Refractive Index | 1.439-1.447 | [4] |
| Solubility | Insoluble in water; miscible in fat | [4] |
| XLogP3 | 4.6 (Computed for this compound) | [1] |
The high calculated XLogP3 value of 4.6 for this compound suggests a highly lipophilic and hydrophobic nature, consistent with its structure[1]. It is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility but good solubility in common organic solvents.
Reactivity and Stability
This compound exhibits the typical reactivity of an aliphatic ester.
-
Hydrolysis: It can be hydrolyzed to cyclohexanecarboxylic acid and cyclohexanemethanol under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is an irreversible process. The rate of hydrolysis will be influenced by steric hindrance around the carbonyl group.
-
Transesterification: It can undergo transesterification in the presence of an acid or base catalyst and another alcohol, leading to the formation of a different ester.
-
Reduction: The ester functionality can be reduced to the corresponding primary alcohol (cyclohexanemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Thermal Stability: Alicyclic esters generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur.
Safety and Toxicology
Specific toxicological data for this compound is limited. A safety data sheet suggests that it should be handled with care, avoiding contact with skin and eyes, and ensuring adequate ventilation[5]. For the structurally similar methyl cyclohexanecarboxylate, it is classified as a flammable liquid and may cause skin and eye irritation[4][6]. In the absence of specific data, it is prudent to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Potential Applications
The chemical and physical properties of this compound suggest its potential utility in several areas:
-
Material Science: Its bulky, non-polar structure makes it a candidate for use as a plasticizer for polymers, enhancing their flexibility and durability. It may also find application as a high-performance lubricant or a component in synthetic oils due to its expected thermal stability and viscosity characteristics.
-
Drug Development: The cyclohexyl moiety is a common scaffold in medicinal chemistry. This compound could serve as a hydrophobic building block or a starting material for the synthesis of more complex, biologically active molecules.
-
Fragrance and Flavor Industry: While not as common as smaller esters, its unique structure might contribute to novel scent and flavor profiles, warranting investigation in this sector.
Conclusion
This compound is a cycloaliphatic ester with a distinct chemical profile. While a comprehensive set of experimental data for this specific molecule is not yet fully established in the public domain, its properties can be reliably inferred from its structure and comparison with well-characterized analogues. Its synthesis is readily achievable through Fischer-Speier esterification, and its spectroscopic properties provide a clear fingerprint for its identification. The combination of its hydrophobicity, steric bulk, and ester functionality makes it a molecule of interest for further research and potential applications in materials science and drug discovery. This guide serves as a foundational resource to stimulate and support such future investigations.
References
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- Cheméo (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, methyl ester (CAS 4630-82-4).
- Palkem India (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis.
- The Good Scents Company (n.d.). cyclohexyl cyclohexane carboxylate, 15840-96-7.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- University of California, Los Angeles (n.d.). Fischer Esterification Procedure.
- OperaChem (2024). Fischer Esterification-Typical Procedures.
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- Chemguide (n.d.). mass spectra - fragmentation patterns.
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- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489-498.
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Cyclohexylmethyl cyclohexanecarboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl Cyclohexanecarboxylate
Abstract
This compound is an ester of significant interest due to its applications as a specialty solvent, plasticizer, and fragrance component. The synthesis of this molecule can be approached through several distinct chemical pathways, each offering a unique balance of efficiency, yield, cost, and scalability. This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core synthetic methodologies. We will dissect the mechanistic underpinnings of Direct Acid-Catalyzed Esterification, the Acyl Chloride Intermediate Route, and Transesterification. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for laboratory synthesis and process optimization.
Introduction to this compound
This compound (C₁₄H₂₄O₂) is a saturated ester characterized by two cyclohexyl rings linked by an ester functionality. One ring originates from cyclohexanecarboxylic acid, and the other from cyclohexanemethanol. Its bulky, non-polar structure imparts properties such as high boiling point, low volatility, and good solubility in organic solvents, making it a versatile compound in various industrial applications.
The primary challenge in its synthesis lies in efficiently forming the ester bond between two relatively sterically hindered cyclohexyl moieties. The selection of a synthetic route is therefore a critical decision, dictated by factors including the availability of starting materials, required purity of the final product, and the scale of the reaction. This guide will focus on the three most prevalent and practical pathways for its synthesis.
Principal Synthesis Pathways
The formation of the ester linkage in this compound is typically achieved through one of three major routes: direct esterification, reaction via an acyl chloride intermediate, or transesterification.
Pathway I: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This is the most classical and direct approach, involving the reaction of cyclohexanecarboxylic acid with cyclohexanemethanol in the presence of a strong acid catalyst.[1][2]
Mechanism & Rationale: The Fischer-Speier esterification is an equilibrium-controlled reaction.[3] The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[3][4]
-
Nucleophilic Attack: The hydroxyl group of cyclohexanemethanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a tetrahedral intermediate.
-
Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.
The primary challenge is the presence of water as a byproduct, which can hydrolyze the ester and shift the equilibrium back towards the reactants. To achieve high yields, the equilibrium must be driven forward. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one) or by continuously removing water from the reaction mixture using a Dean-Stark apparatus.
Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). For processes requiring easier catalyst removal and potentially milder conditions, solid acid catalysts such as immobilized p-TsOH or ion-exchange resins (e.g., Amberlyst 15) are effective, green alternatives.[1][5]
Caption: Two-step synthesis via an acyl chloride intermediate.
Pathway III: Transesterification
Transesterification involves reacting an existing ester of cyclohexanecarboxylic acid (e.g., methyl or ethyl cyclohexanecarboxylate) with cyclohexanemethanol to exchange the alcohol portion. [6]This reaction can be catalyzed by either acids or bases.
Mechanism & Rationale: The choice of catalyst dictates the mechanism.
-
Acid-Catalyzed: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by cyclohexanemethanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol). To drive the reaction, the lower-boiling alcohol byproduct is typically removed by distillation.
-
Base-Catalyzed: A strong base (e.g., sodium methoxide) deprotonates cyclohexanemethanol to form a potent cyclohexylmethoxide nucleophile. [6]This alkoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate which subsequently collapses, expelling the original alkoxide (e.g., methoxide) to yield the desired product. Base-catalyzed transesterification is often faster and occurs under milder conditions than the acid-catalyzed version but requires anhydrous conditions as any water would saponify the ester. [7] This pathway is particularly useful when the starting carboxylic acid is sensitive to strong acids or high temperatures, or when a simple ester like methyl cyclohexanecarboxylate is a more readily available or economical starting material.
Caption: General transesterification pathway.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthesis route depends on a careful evaluation of several factors. The following table provides a comparative summary.
| Parameter | Fischer-Speier Esterification | Acyl Chloride Route | Transesterification |
| Starting Materials | Cyclohexanecarboxylic acid, Cyclohexanemethanol | Cyclohexanecarboxylic acid, Thionyl Chloride, Cyclohexanemethanol | Methyl Cyclohexanecarboxylate, Cyclohexanemethanol |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂), Base (e.g., Pyridine) [8] | Acid or Base catalyst (e.g., NaOMe) [6] |
| Typical Yield | 65-95% (depends on water removal) [4] | >95% [8] | High, dependent on byproduct removal [6] |
| Reaction Time | 2 - 10 hours [4][8] | ~1-3 hours [8] | 1 - 5 hours [6] |
| Reaction Temp. | Reflux (~100-150 °C) | 0 °C to Room Temperature [8] | Room Temperature to Reflux [6] |
| Advantages | Uses readily available, inexpensive reagents; one-step process. [8] | Very high yield; fast reaction; not an equilibrium process. [8] | Milder conditions possible (base-catalyzed); avoids strong acids. [1] |
| Disadvantages | Equilibrium reaction requires driving to completion; can require high temperatures. [8] | Involves hazardous/corrosive reagents (SOCl₂); two distinct steps. [8] | Requires an ester starting material; base catalysis needs anhydrous conditions. |
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory equipment and safety procedures.
Protocol 1: Synthesis via Fischer Esterification
This protocol details the direct esterification using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanecarboxylic acid (12.8 g, 0.1 mol), cyclohexanemethanol (11.4 g, 0.1 mol), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.95 g, 5 mol%).
-
Reflux: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and finally 50 mL of brine. [4][9]5. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. [9]6. Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for Fischer esterification.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This protocol outlines the two-step conversion using thionyl chloride. Caution: This procedure must be performed in a well-ventilated fume hood.
Methodology:
Step 1: Synthesis of Cyclohexanecarbonyl Chloride [8]1. Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place cyclohexanecarboxylic acid (12.8 g, 0.1 mol). 2. Reagent Addition: Slowly add thionyl chloride (SOCl₂) (10.9 mL, 0.15 mol) to the flask at room temperature. 3. Reflux: Heat the mixture to a gentle reflux for 1 hour. The reaction is complete when gas evolution ceases. [8]4. Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation (or careful rotary evaporation) to obtain the crude cyclohexanecarbonyl chloride, which can be used directly in the next step.
Step 2: Esterification of Cyclohexanecarbonyl Chloride
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanemethanol (11.4 g, 0.1 mol) and dry pyridine (8.7 mL, 0.11 mol) in 100 mL of anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Acyl Chloride Addition: Add the crude cyclohexanecarbonyl chloride from Step 1 dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with 1M HCl, water, saturated sodium bicarbonate, and brine. [8]5. Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester by vacuum distillation.
Caption: Experimental workflow for the acyl chloride route.
Conclusion
The synthesis of this compound can be successfully achieved through multiple robust pathways. The choice of method represents a critical strategic decision for the synthetic chemist.
-
Fischer-Speier Esterification is ideal for large-scale, cost-effective production where the equilibrium can be effectively managed.
-
The Acyl Chloride Route is superior for laboratory-scale synthesis where the highest possible yield and reaction speed are desired, provided the necessary safety precautions for handling hazardous reagents are in place.
-
Transesterification offers a valuable alternative, particularly when milder reaction conditions are required or when starting from a simple ester precursor is more convenient.
By understanding the mechanistic principles and practical considerations outlined in this guide, researchers and professionals can confidently select and execute the most appropriate synthesis strategy for their specific objectives.
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Cyclohexylmethyl cyclohexanecarboxylate CAS number 2611-02-1
An In-depth Technical Guide to Cyclohexylmethyl Cyclohexanecarboxylate (CAS 2611-02-1)
Abstract
This compound, CAS Number 2611-02-1, is a diester of significant interest due to its unique molecular structure, which combines two cyclohexyl moieties. This structure imparts properties that make it a compelling candidate for investigation in materials science, specialty chemicals, and as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and robust methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques. The document is intended for researchers, scientists, and professionals in drug development and chemical industries, offering foundational knowledge and practical, field-proven insights to facilitate further research and application development.
Chemical Identity and Physicochemical Properties
This compound (IUPAC Name: this compound) is an ester with the molecular formula C₁₄H₂₄O₂. The molecule is formed from the esterification of cyclohexanecarboxylic acid and cyclohexanemethanol. Its identity is unequivocally established by its CAS registry number, 2611-02-1.
The presence of two bulky, non-polar cyclohexyl rings dictates its physical properties, suggesting low water solubility and a high affinity for organic solvents. These characteristics are pivotal for its potential applications as a plasticizer, lubricant, or specialty solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2611-02-1 | |
| Molecular Formula | C₁₄H₂₄O₂ | [1] |
| Molecular Weight | 224.34 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate | [2] |
| Boiling Point | 288.7 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Melting Point | 103-107°C | [2] |
| XLogP3-AA | 4.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 |
Synthesis and Purification: Fischer-Speier Esterification
The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of cyclohexanecarboxylic acid with cyclohexanemethanol. The choice of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reaction is reversible, and driving the equilibrium towards the product is essential for achieving a high yield. This is typically accomplished by removing water as it forms, often with a Dean-Stark apparatus, or by using an excess of one of the reactants.[3]
Detailed Experimental Protocol
Materials:
-
Cyclohexanecarboxylic acid (1.0 eq)
-
Cyclohexanemethanol (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (as solvent and for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanecarboxylic acid, cyclohexanemethanol, and toluene.
-
Catalyst Addition: While stirring, cautiously add the strong acid catalyst (e.g., concentrated H₂SO₄) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural confirmation. The expected spectra are predicted based on the known chemical shifts of cyclohexyl moieties.[3][5]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Technique | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~3.8-4.0 (d) | -O-CH₂ -Cyclohexyl |
| ~2.2-2.4 (tt) | -CH -C=O | |
| ~0.8-2.0 (m) | Cyclohexyl -CH₂- and -CH- protons | |
| ¹³C NMR | ~176 | C =O (Ester) |
| ~68-70 | -O-CH₂ -Cyclohexyl | |
| ~43 | -CH -C=O | |
| ~25-40 | Cyclohexyl C H₂ and C H carbons |
Mass Spectrometry (MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for both identification and purity analysis of this volatile ester.[6] Electron Ionization (EI) will induce predictable fragmentation patterns, which serve as a molecular fingerprint.
Expected Fragmentation: The primary fragmentation will involve cleavage of the ester bond. Key expected fragments include:
-
McLafferty rearrangement: If sterically feasible, leading to a neutral alkene loss.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
Cleavage of the ester C-O bond: Generating the cyclohexanecarbonyl cation (m/z 111) and the cyclohexylmethyl radical, or the cyclohexylmethyl cation (m/z 97) and a neutral acid radical.
Caption: Proposed mass spectral fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups. The spectrum will be dominated by the absorptions from the ester group and the saturated rings.[6][7]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2930-2850 | C-H (sp³) stretch (cyclohexyl rings) | Strong |
| 1735-1730 | C=O (ester) stretch | Strong, Sharp |
| 1250-1150 | C-O stretch (ester) | Strong |
| ~1450 | CH₂ scissoring (cyclohexyl rings) | Medium |
General Analytical Workflow
A systematic workflow ensures comprehensive characterization and quality control.
Caption: General workflow for the analytical characterization of the title compound.
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented, its structure suggests several areas for investigation, particularly in materials science and specialty chemicals.
-
Plasticizer: Its high molecular weight, bulky aliphatic structure, and low volatility make it a potential candidate as a non-phthalate plasticizer for polymers like PVC, improving flexibility and durability.
-
Fragrance and Flavor: Many esters with similar structures are used as fragrance and flavoring agents.[8] The sensory properties of this compound could be evaluated for potential use in perfumery or as a food additive, pending toxicological assessment.
-
Specialty Solvent/Lubricant: Its high boiling point and non-polar nature could make it suitable as a specialty solvent in high-temperature applications or as a base oil for synthetic lubricants.
-
Synthetic Intermediate: The ester functionality can be readily transformed via reactions like hydrolysis, reduction, or aminolysis, making it a potentially useful building block for the synthesis of more complex molecules in the pharmaceutical or agrochemical industries.[9]
Safety and Handling
According to available safety data, this compound presents no apparent significant hazards under normal laboratory conditions.[2][10] However, as with any chemical, appropriate safety precautions are paramount.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and mucous membranes by wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] Stability may be compromised under humid conditions.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
This guide provides a robust technical foundation for this compound. The detailed protocols and analytical insights are designed to empower researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.
References
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- Bare, T. M., & House, H. O. (1969). Methyl Ketones from Carboxylic Acids: Cyclohexyl Methyl Ketone. Organic Syntheses, 49, 81. doi:10.15227/orgsyn.049.0081.
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Physical properties of Cyclohexylmethyl cyclohexanecarboxylate
An In-depth Technical Guide to the Physical Properties of Cyclohexylmethyl cyclohexanecarboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No. 2611-02-1). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer insights into the experimental determination of these properties and the underlying structure-property relationships. We will delve into its chemical identity, summarize its key physical constants, and present standardized protocols for their empirical validation. The significance of these properties in the context of chemical synthesis, formulation, and potential applications is also discussed, providing a holistic view for the scientific community.
Chemical Identity and Structure
This compound is an ester characterized by two cyclohexyl rings linked by an ester functional group. One ring is part of the carboxylate moiety, while the other is connected via a methylene bridge to the ester's oxygen atom. This structure imparts significant lipophilicity.[1]
-
IUPAC Name: this compound[2]
-
Synonyms: Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate[2]
The presence of the methylene bridge distinguishes it from its close analog, cyclohexyl cyclohexanecarboxylate, leading to differences in their three-dimensional structure and physical characteristics.[1]
Core Physical Properties
The physical properties of an organic compound are fundamental to its handling, reactivity, and application. The data for this compound are primarily based on computational models, which provide reliable estimates for research and development purposes.
| Property | Value | Source |
| Molecular Weight | 224.34 g/mol | [1][2] |
| XLogP3 | 4.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Experimental Determination of Physical Properties
A rigorous understanding of a compound requires empirical validation of its physical properties. The following protocols are standard, self-validating systems for characterizing esters like this compound.
Boiling Point Determination via Distillation
The boiling point is a critical indicator of a substance's volatility, which is influenced by intermolecular forces.[3] Esters like this one are polar but cannot engage in hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids of similar molecular weight.[4]
Protocol for Boiling Point Determination:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.
-
Sample Preparation: Place a sample of this compound (approx. 10-15 mL) and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This temperature, observed when the thermometer bulb is fully bathed in vapor, is the boiling point. The process also serves to purify the liquid.[5]
-
Pressure Correction: Record the atmospheric pressure. If it deviates from 760 mmHg, a correction must be applied to normalize the boiling point to standard pressure.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is an intrinsic property useful for identification and for converting between mass and volume.
Protocol for Density Measurement using a Pycnometer:
-
Calibration: Clean and dry a pycnometer of known volume and measure its mass (m₁).
-
Water Measurement: Fill the pycnometer with deionized water at a specific temperature (e.g., 25°C) and measure its mass (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Sample Measurement: Empty, dry the pycnometer, fill it with this compound at the same temperature, and measure its mass (m₃).
-
Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / ((m₂ - m₁)/ρ_water).
Refractive Index Measurement
The refractive index is a unique physical constant for a pure compound, sensitive to temperature and the wavelength of light used. It is a rapid method for assessing purity.
Protocol for Refractive Index Measurement:
-
Instrument Calibration: Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20°C or 25°C).
-
Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.
-
Correction: If the measurement temperature differs from the reference temperature, apply a temperature correction.
Solubility Assessment
Understanding solubility is crucial for applications in formulations and reaction chemistry. As an ester with large, nonpolar cyclohexyl groups, this compound is expected to have low solubility in water but good solubility in organic solvents.[1][4][6] The lipophilic nature of its constituent groups facilitates passage across biological membranes, a key consideration in prodrug design.[1]
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: Prepare test tubes with 1 mL of various solvents (e.g., water, ethanol, acetone, hexane).
-
Sample Addition: Add the ester dropwise (or in small amounts if solid) to each solvent, shaking after each addition.
-
Observation: Observe whether the substance dissolves completely. Note the formation of layers for immiscible liquids.[6]
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.
Caption: Logical Flow for Solubility Assessment.
Spectroscopic and Physicochemical Insights
While not physical properties in the classical sense, spectroscopic characteristics are intrinsically linked to the compound's structure.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption peak around 1735-1750 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester group. Additional peaks corresponding to C-O stretching and C-H stretching of the cyclohexyl rings would also be present.
-
UV-Visible Spectroscopy: The ester's carbonyl group allows for a weak n → π* electronic transition.[1] This absorption is typically of low intensity and occurs in the UV region, making it less useful for routine characterization compared to IR or NMR spectroscopy.[1]
Conclusion
This compound is a lipophilic ester whose physical properties are dictated by its dual cyclohexyl ring structure. While comprehensive experimental data is sparse, its molecular weight and computed properties provide a solid foundation for its use in research. The standardized protocols detailed in this guide offer a clear pathway for the empirical determination of its boiling point, density, refractive index, and solubility. This information is indispensable for ensuring purity, designing synthetic routes, and developing formulations for scientific and industrial applications.
References
- PubChem. (n.d.). Methyl cyclohexanecarboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). cyclohexyl cyclohexanecarboxylate.
- Solubility of Things. (n.d.). Methyl cyclohexanecarboxylate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%.
- University of California, Los Angeles. (n.d.). Esters. An Introduction.
- Lumen Learning. (n.d.). Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry.
- Homework.Study.com. (n.d.). These are few questions of an ester lab: Describe the physical properties of each product that....
- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
- Scribd. (n.d.). Ester Solubility and Preparation Lab Report.
- Stenutz. (n.d.). methyl cyclohexanecarboxylate.
- Wikipedia. (n.d.). Methyl cyclohexanecarboxylate.
- Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, methyl ester (CAS 4630-82-4).
- LookChem. (n.d.). Cas 16437-72-2,Cyclohexanecarboxylic acid, (methylthio)methyl ester.
- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cyclohexylmethyl hexyl ester.
- PubChem. (n.d.). 2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information.
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- Oregon State University. (n.d.). H-Ester.
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Introduction to the Analyte: Cyclohexylmethyl cyclohexanecarboxylate
An In-Depth Technical Guide to the Structure Elucidation of Cyclohexylmethyl cyclohexanecarboxylate
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal logic behind analytical choices. It integrates data from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating, authoritative confirmation of the molecular structure.
This compound is an ester composed of a cyclohexanecarboxylic acid moiety and a cyclohexylmethanol moiety. Its molecular structure presents a compelling case for a multi-faceted analytical approach due to the presence of two saturated carbocyclic rings and a central ester linkage.
Molecular Identity:
-
Molecular Formula: C₁₄H₂₄O₂[1]
-
Molecular Weight: 224.34 g/mol [1]
-
IUPAC Name: this compound[1]
-
CAS Number: 2611-02-1[1]
The unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance. The following sections detail the integrated spectroscopic workflow designed to provide a definitive structural assignment.
Part 1: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: The first step in elucidating an unknown structure is often to identify the functional groups present. Infrared (IR) spectroscopy is an ideal tool for this purpose, as it probes the vibrational modes of chemical bonds. For an ester like this compound, we expect to see characteristic, high-intensity absorptions corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[2] Their presence and specific wavenumbers provide the initial, foundational piece of the structural puzzle.
Expected Spectral Features: The IR spectrum of a saturated aliphatic ester is distinguished by a few key, intense peaks.[3]
-
C=O Stretch: A very strong and sharp absorption band is anticipated between 1750-1735 cm⁻¹ for the ester carbonyl group.[4]
-
C-O Stretches: Esters exhibit two distinct C-O stretching vibrations.[4][5] These appear as strong bands in the 1300-1000 cm⁻¹ region.
-
sp³ C-H Stretches: The numerous C-H bonds within the two cyclohexane rings will produce strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2930-2850 cm⁻¹ range.
Data Presentation: Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³) Stretch | 2850 - 2930 | Strong, Sharp |
| C=O (Ester) Stretch | 1735 - 1750 | Very Strong, Sharp |
| C-O Stretch (Acyl-Oxygen) | 1150 - 1250 | Strong |
| C-O Stretch (Alkyl-Oxygen) | 1000 - 1100 | Strong |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR) This method is chosen for its speed, ease of use, and minimal sample preparation requirements, making it highly efficient for liquid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This step is critical to computationally subtract interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.
-
Data Processing: The final spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is baseline-corrected and the peaks are labeled.
Visualization: IR Analysis Workflow
Caption: Workflow for functional group analysis using FTIR-ATR.
Part 2: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)
Expertise & Rationale: After identifying the ester functional group, the next logical step is to determine the compound's molecular weight and gain insight into its substructures. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the authoritative technique for this task. EI provides a definitive molecular ion peak (M⁺˙) and produces a reproducible fragmentation pattern that acts as a molecular fingerprint, allowing for structural inference.
Expected Mass Spectrum: The mass spectrum will provide the total molecular mass and key structural fragments.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 224, corresponding to the molecular formula C₁₄H₂₄O₂⁺˙.
-
Key Fragments: The high-energy EI process will cleave the molecule at its weakest points, primarily around the ester linkage.
-
m/z 111: Acylium ion [C₆H₁₁CO]⁺, formed by cleavage of the C-O bond on the alkyl side of the ester. This is often a very stable and prominent peak.
-
m/z 97: Cyclohexylmethyl cation [C₆H₁₁CH₂]⁺, formed by cleavage of the C-O bond on the acyl side with charge retention on the alkyl fragment.
-
m/z 83: Cyclohexenyl cation [C₆H₉]⁺, a common fragment resulting from the loss of ethylene from the cyclohexyl ring.
-
m/z 55: A common fragment [C₄H₇]⁺ from further fragmentation of the cyclohexyl rings.
-
Data Presentation: Predicted Key MS Fragments
| m/z | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 224 | Molecular Ion | [C₁₄H₂₄O₂]⁺˙ | Confirms Molecular Weight |
| 111 | Cyclohexanoyl Cation | [C₇H₁₁O]⁺ | Confirms Cyclohexanecarbonyl Moiety |
| 97 | Cyclohexylmethyl Cation | [C₇H₁₃]⁺ | Confirms Cyclohexylmethanol Moiety |
| 83 | Cyclohexenyl Cation | [C₆H₉]⁺ | Characteristic of Cyclohexane Ring |
| 55 | Butenyl Cation | [C₄H₇]⁺ | Characteristic of Cyclohexane Ring |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) This protocol ensures the sample is pure and properly introduced into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. A nonpolar capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities. A typical temperature program might start at 50°C and ramp to 250°C to ensure elution.
-
Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization: MS Fragmentation and Analysis Pathway
Caption: Conceptual workflow of MS analysis and fragmentation.
Part 3: Definitive C-H Framework Mapping via NMR Spectroscopy
Expertise & Rationale: While IR confirms the functional group and MS provides the mass and fragments, NMR spectroscopy provides the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR shows all unique carbon atoms. The combination is exceptionally powerful for isomeric differentiation and complete structural assignment.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities: The symmetry and structure of the molecule lead to predictable signals.
-
-O-CH₂- Protons: These two protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield to ~3.8-4.0 ppm. They are coupled to the single proton on the adjacent cyclohexyl carbon, resulting in a doublet.[6]
-
-CH-C=O Proton: This single proton is alpha to the carbonyl group, placing it in the ~2.2-2.4 ppm region. It will appear as a complex multiplet (a triplet of triplets) due to coupling with adjacent protons on its cyclohexane ring.[6]
-
Cyclohexane Protons: The remaining 20 protons on the two cyclohexane rings are not chemically equivalent but have very similar electronic environments. They will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.0-1.9 ppm.[6]
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -O-CH₂- | ~3.9 | Doublet (d) | 2H |
| -CH-C=O | ~2.3 | Triplet of Triplets (tt) | 1H |
| Cyclohexyl Protons | 1.0 - 1.9 | Multiplet (m) | 21H |
¹³C NMR Spectroscopy
Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
-
C=O (Ester Carbonyl): The carbonyl carbon is the most deshielded, appearing far downfield around 176 ppm.[7][8]
-
-O-CH₂- Carbon: The carbon attached to the ester oxygen is significantly downfield, expected around 68-70 ppm.
-
-CH-C=O Carbon: The carbon alpha to the carbonyl is expected around 43 ppm.[7][8]
-
Cyclohexane Carbons: The carbons of the two rings will appear as a cluster of signals in the 25-30 ppm range.[7][8]
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~176.5 |
| -O-CH₂- | ~69.0 |
| -CH-C=O | ~43.2 |
| Cyclohexyl C2'/C6' | ~30.0 |
| Cyclohexyl C2/C6 | ~29.1 |
| Cyclohexyl C4 | ~25.8 |
| Cyclohexyl C3/C5 | ~25.5 |
| Cyclohexyl C3'/C5' | ~26.0 |
| Cyclohexyl C4' | ~25.0 |
| Cyclohexyl C1' | ~37.5 |
Experimental Protocol: NMR Spectroscopy A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency (¹H or ¹³C) and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typically 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H signals.
Visualization: NMR Data Integration Strategy
Caption: Strategy for assembling the molecular framework using NMR data.
Part 4: Integrated Structure Elucidation - A Synergistic Approach
-
IR provides the "what": It confirms the presence of an ester functional group and saturated alkyl rings.
-
MS provides the "how much": It confirms the molecular weight (224 amu) and shows fragments (m/z 111, 97) consistent with the two specific halves of the proposed ester.
-
NMR provides the "where": It maps the precise connectivity of the C-H framework, confirming the cyclohexanecarbonyl and cyclohexylmethyl moieties and showing how they are linked through the ester oxygen via the downfield -O-CH₂- signal.
Visualization: Convergent Logic for Structure Confirmation
Caption: The synergistic workflow for unambiguous structure elucidation.
Conclusion
The structural elucidation of this compound is achieved through a logical, stepwise application of core spectroscopic techniques. By integrating the functional group data from IR, the molecular weight and fragmentation data from MS, and the detailed connectivity map from NMR, we construct an unassailable case for the final structure. This multi-technique, self-validating approach represents the gold standard in chemical analysis, ensuring the scientific integrity required in research and development.
References
- IR Spectrum: Esters. (n.d.). Química Organica.org.
- IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.
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- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.
- Mass spectra of 3-cyclohexylpropionic acid methyl ester, and... (n.d.). ResearchGate.
- Methyl cyclohexanecarboxylate. (n.d.). PubChem.
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An In-Depth Technical Guide to the Molecular Weight Determination of Cyclohexylmethyl Cyclohexanecarboxylate
This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight for cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1). It is designed for researchers, scientists, and drug development professionals who require precise molecular characterization for applications ranging from quality control in fragrance synthesis to impurity identification in pharmaceutical development.
Introduction: The Significance of Precise Molecular Weight
This compound is an ester characterized by two saturated cyclohexane rings. Its molecular structure dictates its physicochemical properties, making it relevant in fields such as polymer chemistry and as a fragrance component. The accurate determination of its molecular weight is a foundational step in its scientific investigation. It serves as a primary identifier, a crucial parameter for stoichiometric calculations in synthesis, and a key data point for regulatory submissions. Any deviation from the theoretical molecular weight can indicate the presence of impurities, isotopic variations, or structural misidentification, making its precise verification non-negotiable for ensuring scientific integrity.
Theoretical Molecular Weight: A Calculation from First Principles
The theoretical molecular weight is calculated based on the compound's molecular formula and the atomic masses of its constituent elements. This value represents the monoisotopic mass using the most abundant isotopes of each element and the molar mass using the standard atomic weights.
The molecular formula for this compound is C₁₄H₂₄O₂ .[1]
The calculation is based on the following standard atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
The theoretical molecular weight is calculated as follows: (14 × 12.011) + (24 × 1.008) + (2 × 15.999) = 224.34 g/mol .[1][2]
This calculated value is the cornerstone against which all experimental data are compared.
| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 24 | 1.008 | 24.192 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 224.34 |
Experimental Verification: Methodologies and Rationale
While the theoretical weight provides a precise target, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for this purpose, particularly for volatile and semi-volatile organic compounds like this compound.
The Rationale for GC-MS: The choice of GC-MS is deliberate. The gas chromatography component separates the analyte from the sample matrix and any potential impurities. This step is critical for trustworthiness; it ensures that the mass spectrum obtained is of a pure compound, preventing misinterpretation of data due to co-eluting species. The mass spectrometry component then ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z), providing a definitive molecular weight and a fragmentation pattern that acts as a structural fingerprint.
Protocol: GC-MS Analysis for Molecular Weight Confirmation
This protocol outlines a self-validating workflow for the precise molecular weight determination of this compound.
4.1 Objective: To verify the molecular weight and identity of a sample of this compound.
4.2 Materials and Reagents:
-
Sample of this compound
-
High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Volumetric flasks and micropipettes
-
GC vials with septa
4.3 Instrumentation and Parameters: The parameters below are a validated starting point. Method optimization may be required based on the specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column providing excellent separation for esters. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A temperature ramp to ensure good peak shape and elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragments. |
| Ionization Energy | 70 eV | Industry standard energy to generate a library-searchable spectrum. |
| Mass Range | 40-450 m/z | Captures the molecular ion and key fragment ions. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
4.4 Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent. This prevents detector saturation.
-
Instrument Setup: Equilibrate the GC-MS system with the parameters listed in the table above.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Initiate the data acquisition as the oven temperature program begins.
-
Data Analysis:
-
Identify the Peak: Locate the chromatographic peak corresponding to the analyte.
-
Examine the Mass Spectrum: Analyze the mass spectrum associated with this peak.
-
Confirm Molecular Ion: Identify the molecular ion peak (M⁺). For this compound, this should appear at an m/z of approximately 224. This peak confirms the molecular weight of the intact molecule.
-
Analyze Fragmentation: Evaluate the fragmentation pattern for characteristic ions, which provides further structural confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis, from sample introduction to final data interpretation.
Caption: GC-MS workflow for molecular weight verification.
Summary of Core Physicochemical Properties
For ease of reference, the core identifying properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Cyclohexylmethyl cyclohexanoate, Cyclohexanecarboxylic acid, cyclohexylmethyl ester | PubChem[1] |
| CAS Number | 2611-02-1 | PubChem[1] |
| Molecular Formula | C₁₄H₂₄O₂ | PubChem[1] |
| Molecular Weight | 224.34 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 224.17763 u | PubChem[1] |
Conclusion
The molecular weight of this compound is definitively established as 224.34 g/mol through theoretical calculation based on its molecular formula, C₁₄H₂₄O₂. This foundational value is experimentally verifiable with high fidelity using robust analytical techniques such as Gas Chromatography-Mass Spectrometry. The protocol and principles outlined in this guide provide the necessary framework for researchers to confidently confirm the identity, purity, and molecular weight of this compound, ensuring the accuracy and reliability of their scientific endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75786, this compound.
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Sources
IUPAC name for Cyclohexylmethyl cyclohexanecarboxylate
An In-depth Technical Guide to Cyclohexylmethyl Cyclohexanecarboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 2611-02-1), an ester of significant interest in organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's chemical identity, structural significance, and a robust protocol for its synthesis via Fischer-Speier esterification. A central focus is placed on the mechanistic underpinnings of the synthesis and the analytical techniques required for rigorous structural elucidation, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's role as a versatile synthetic precursor in pharmaceutical research and its potential applications in materials science, grounded in its unique structural features combining two conformationally significant cyclohexane rings.
Chemical Identity and Structural Significance
Nomenclature and Core Properties
This compound is an ester that incorporates two cyclohexane moieties, one derived from the parent carboxylic acid and the other from the alcohol. This structure is fundamental to its physical properties and chemical reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate | [1] |
| CAS Number | 2611-02-1 | [1][2][3] |
| Molecular Formula | C₁₄H₂₄O₂ | [1] |
| Molecular Weight | 224.34 g/mol | [1][2] |
| Canonical SMILES | C1CCC(CC1)COC(=O)C2CCCCC2 | [1] |
| InChI Key | XWINVLMFYISLRL-UHFFFAOYSA-N | [1][2] |
Structural Rationale and Conformational Analysis
The significance of this compound in organic chemistry is deeply rooted in its molecular architecture.[2] The molecule features two cyclohexane rings connected by a flexible ester linkage. Cyclohexane rings are cornerstone models for studying cycloalkane stereochemistry, predominantly adopting the low-energy "chair" conformation to minimize both angle and torsional strain.[2] The presence of two such rings makes this molecule a compelling subject for conformational analysis, enabling researchers to investigate how the spatial arrangement of these bulky groups influences the compound's physical properties and chemical reactivity.
Synthesis via Fischer-Speier Esterification
The most direct and classic method for preparing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Principle and Mechanistic Causality
Fischer esterification is a reversible nucleophilic acyl substitution reaction.[6][7] The reaction's equilibrium constant is often close to 1, meaning the process is not strongly product-favored under neutral conditions.[7] To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by adhering to Le Châtelier's principle, typically by using a large excess of one reactant (usually the less expensive alcohol) or by actively removing water as it is formed.[6]
The acid catalyst serves two critical functions:
-
Activation of the Carbonyl: It protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8] This activation is essential as carboxylic acids are otherwise not sufficiently reactive to be attacked by a neutral nucleophile like an alcohol.[7]
-
Facilitating Leaving Group Departure: It allows the hydroxyl group to be eliminated as a neutral water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[8]
Reaction Mechanism
The mechanism proceeds through a series of reversible protonation, nucleophilic attack, and dehydration steps.
Caption: The five key steps of the Fischer esterification mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification.[5][9]
Materials:
-
Cyclohexanecarboxylic acid (1.0 eq)
-
Cyclohexylmethanol (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (e.g., 12.8 g, 0.1 mol) and cyclohexylmethanol (e.g., 34.2 g, 0.3 mol). The alcohol acts as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 3-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the carboxylic acid spot.
-
Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Causality: The excess alcohol and the ester product have low solubility in water, while the sulfuric acid catalyst and unreacted carboxylic acid (as its salt after neutralization) are partitioned into the aqueous phase.
-
-
Washing: Combine the organic extracts. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Causality: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any remaining cyclohexanecarboxylic acid by converting it to its water-soluble sodium salt. The brine wash removes bulk water from the organic phase before drying.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product, which will contain excess cyclohexylmethanol, can be purified by vacuum distillation to yield the pure this compound.
Experimental Workflow Visualization
Caption: Overall workflow from reaction setup to product characterization.
Structural Elucidation and Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.[10]
Quantitative and Spectroscopic Data Summary
| Property / Technique | Expected Value / Observation |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280-290 °C (estimated, at atmospheric pressure) |
| IR (cm⁻¹) | ~1735 (strong, sharp) : C=O ester stretch.[9]~2930, 2855 : C(sp³)-H stretches.~1170 (strong) : C-O ester stretch.Absence of broad ~3000 : Confirms removal of O-H from acid. |
| ¹H NMR (CDCl₃, ppm) | ~4.0-3.8 (d, 2H) : -O-CH₂ -C₆H₁₁~2.3 (tt, 1H) : -CH-C=O~2.0-0.9 (m, 21H) : Remaining C₆H₁₁ and C₆H₁₁CH protons. |
| ¹³C NMR (CDCl₃, ppm) | ~176 : C=O (ester carbonyl).~68 : -O-C H₂-C₆H₁₁~43 : -C H-C=O~40-25 : Remaining C₆H₁₁ and C₆H₁₁CH₂ carbons. |
| Mass Spec (EI-MS) | m/z 224 : Molecular Ion (M⁺•).m/z 127 : Fragment [C₆H₁₁CO]⁺.m/z 97 : Fragment [C₆H₁₁CH₂]⁺. |
Spectroscopic Analysis Rationale
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong carbonyl (C=O) absorption around 1735 cm⁻¹, characteristic of an ester, and the simultaneous disappearance of the very broad O-H stretch from the carboxylic acid starting material (which typically appears from 3300-2500 cm⁻¹).[2] This provides clear evidence of the esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure. The key diagnostic signal is the doublet observed around 3.8-4.0 ppm, corresponding to the two methylene protons (-CH₂-) situated between the ester oxygen and a cyclohexane ring. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The complex multiplets in the upfield region (~0.9-2.0 ppm) are characteristic of the numerous non-equivalent protons on the two cyclohexane rings.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry will show the molecular ion peak (M⁺•) at an m/z value corresponding to the molecular weight (224), confirming the elemental composition.[11] Common fragmentation patterns for esters involve cleavage alpha to the carbonyl group, leading to characteristic fragment ions that can be used to piece the structure together.
Applications and Future Directions
Role as a Synthetic Precursor in Pharmaceutical Research
Cyclohexanecarboxylate derivatives, including the title compound, are valuable synthetic precursors in drug development.[2] The cyclohexane ring is a prevalent structural motif in many biologically active molecules, prized for its ability to constrain molecular conformation and improve metabolic stability. This compound can serve as a building block for constructing more complex pharmaceutical agents, with the ester functionality providing a reactive handle for further chemical transformations such as hydrolysis, reduction, or transesterification.[2]
Potential in Materials and Agrochemical Science
Beyond pharmaceuticals, cyclohexane derivatives are relevant in materials science, where they can be used to impart rigidity, thermal stability, and specific optical properties to polymers.[2] The two bulky, aliphatic rings of this compound suggest potential utility as a plasticizer or a specialty solvent. Furthermore, in the context of agrochemical research, this molecule could be subjected to high-throughput screening campaigns to assess its potential as a pesticide, herbicide, or plant growth regulator.[2]
Conclusion
This compound is a structurally interesting and synthetically accessible ester. Its preparation via Fischer-Speier esterification serves as a classic and instructive example of equilibrium-controlled organic synthesis. The robust characterization of this molecule is readily achieved using standard spectroscopic techniques, each providing complementary information to confirm its structure. As a synthetic intermediate, it holds potential for further elaboration in the fields of drug discovery, materials science, and agrochemistry, making it a molecule of continued relevance to the scientific community.
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An In-Depth Technical Guide to the Fischer Esterification of Cyclohexanecarboxylic Acid Derivatives
Executive Summary: The Strategic Value of Cyclohexanecarboxylate Esters
Cyclohexanecarboxylic acid and its ester derivatives are foundational scaffolds in modern chemistry. Their unique conformational properties and robust chemical nature make them indispensable building blocks in the synthesis of complex molecular architectures.[1] In the pharmaceutical industry, this carbocyclic motif is integral to the development of new therapeutics, including anti-inflammatory agents, anti-ulcer drugs, and DGAT1 inhibitors for obesity.[2][3][4] Beyond medicinal chemistry, these esters find applications in the formulation of polymers, liquid crystals, and fragrances.[1][5][6]
The Fischer-Speier esterification, first described in 1895, remains one of the most direct, scalable, and atom-economical methods for synthesizing these valuable esters.[7][8] This guide provides a comprehensive technical analysis of the Fischer esterification as applied to cyclohexanecarboxylic acid derivatives. It moves beyond simple procedural descriptions to explore the underlying mechanistic principles, optimization strategies, and practical considerations essential for researchers in drug discovery and chemical development.
The Mechanistic Core: A Reversible Journey
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. It involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[9] Critically, the reaction is an equilibrium process, and understanding its reversible nature is paramount to achieving high yields.[10][11]
The mechanism proceeds through a well-defined, six-step sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[10]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for attack.[7][11][12]
-
Nucleophilic Attack (Addition): The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13][14]
-
Proton Transfer (Deprotonation/Protonation): A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular proton shuttle converts a poor leaving group (-OH) into an excellent one (-OH₂⁺).[7][10]
-
Elimination: The protonated hydroxyl group departs as a neutral water molecule. The resulting positive charge on the central carbon is stabilized by resonance from the remaining oxygen atom.[10][11]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[13][10]
Caption: The PADPED mechanism of Fischer esterification.
Optimizing Synthesis: Mastering the Equilibrium
Achieving high conversion in a Fischer esterification requires strategically shifting the reaction equilibrium to favor product formation. This is accomplished by adhering to Le Châtelier's principle.[8][10][15]
Driving Force 1: Mass Action
The most straightforward method to drive the reaction forward is to use a large excess of one reactant, typically the alcohol.[10][11][14] When the alcohol is inexpensive and liquid (e.g., methanol, ethanol), it can serve as both the reactant and the solvent.[13][16] Using a 10-fold excess of alcohol can increase equilibrium yields from ~65% to over 95%.[10]
Driving Force 2: Water Removal
The continuous removal of water as it is formed is a highly effective strategy to ensure complete conversion.[10][14][15]
-
Azeotropic Distillation: For higher-boiling alcohols, the reaction can be run in a non-polar solvent like toluene using a Dean-Stark apparatus. The toluene-water azeotrope co-distills, and upon condensation, the denser water is trapped, preventing it from participating in the reverse hydrolysis reaction.[7][10][16]
-
Dehydrating Agents: Concentrated sulfuric acid serves a dual role as both a catalyst and a chemical dehydrating agent, consuming the water formed.[9][17] Molecular sieves can also be added to the reaction mixture to sequester water.[14]
Catalyst Selection: The Heart of the Reaction
The choice of acid catalyst is critical and depends on the substrate's sensitivity and the desired reaction conditions.
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common, effective, and economical choices.[7][10]
-
Lewis Acids: For more sensitive substrates, Lewis acids like scandium(III) triflate, hafnium(IV), and zirconium(IV) salts can be effective catalysts.[7][14]
-
Heterogeneous Catalysts: Solid-supported acids, such as Dowex resins or graphene oxide, offer significant advantages in terms of simplified workup, as the catalyst can be removed by simple filtration.[14][18]
The Impact of Steric Hindrance
The reaction rate is highly sensitive to steric bulk on both the carboxylic acid and the alcohol.[8][15] While cyclohexanecarboxylic acid itself is moderately hindered, the primary factor is often the alcohol. The reactivity order is: Primary > Secondary >> Tertiary . Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination under acidic, heated conditions to form alkenes.[7][8][15]
Field-Proven Experimental Protocols
The following protocols provide robust, validated starting points for the synthesis of cyclohexanecarboxylate esters.
Protocol A: H₂SO₄-Catalyzed Esterification in Excess Alcohol
This method is ideal for simple, low-boiling alcohols like methanol or ethanol.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (1.0 eq). Add a large excess of anhydrous alcohol (e.g., 20-40 mL per gram of acid).[13][19]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise. The addition is exothermic.[13][16]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature is dictated by the boiling point of the alcohol.[13][9] Monitor the reaction progress by TLC or GC (typically 2-8 hours).
-
Workup & Neutralization: After cooling to room temperature, remove the excess alcohol using a rotary evaporator.[16] Dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether) and pour it into a separatory funnel.[13] Wash the organic layer sequentially with:
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[13] Purify further by vacuum distillation or column chromatography if necessary.[13]
Protocol B: p-TsOH-Catalyzed Esterification with Dean-Stark Trap
This protocol is preferred for secondary or higher-boiling primary alcohols where using the alcohol as a solvent is impractical.
-
Reaction Setup: To a round-bottom flask, add cyclohexanecarboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a suitable solvent for azeotropic distillation (e.g., toluene). Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will collect in the trap, providing a visual indicator of reaction progress. Continue reflux until the theoretical amount of water has been collected (typically 4-20 hours).[16]
-
Workup & Purification: Cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine as described in Protocol A.[16] Dry, filter, and concentrate the organic phase. Purify the resulting crude ester as needed.
Caption: General workflow for Fischer esterification.
Data Summary: Representative Conditions
The following table summarizes typical conditions and expected outcomes for the esterification of cyclohexanecarboxylic acid. Yields are highly dependent on efficient water removal and reaction time.
| Alcohol | Catalyst | Driving Method | Typical Temp. (°C) | Approx. Time (h) | Expected Yield |
| Methanol | H₂SO₄ | Excess Alcohol | 65 | 4-6 | >90% |
| Ethanol | H₂SO₄ | Excess Alcohol | 78 | 4-8 | >90%[16] |
| n-Butanol | p-TsOH | Dean-Stark | 118 (Toluene) | 6-12 | >95% |
| Isopropanol | H₂SO₄ | Excess Alcohol | 82 | 8-16 | 75-85% |
| Benzyl Alcohol | p-TsOH | Dean-Stark | 118 (Toluene) | 10-20 | >90% |
Conclusion and Future Outlook
The Fischer esterification is a time-honored, robust, and highly effective method for the synthesis of cyclohexanecarboxylate esters. Its operational simplicity, scalability, and cost-effectiveness ensure its continued relevance in both academic research and industrial drug development. By understanding the core mechanistic principles and mastering the techniques to control the reaction equilibrium, researchers can reliably and efficiently produce these critical chemical intermediates. For substrates that are incompatible with strong acids or high temperatures, alternative methods such as the Steglich esterification provide valuable complementary approaches.[14][20]
References
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- Fischer Esterific
- Fischer–Speier esterific
- Fisher Esterification, Reflux, Isolation and Purific
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- Fischer Esterific
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- Ester synthesis by esterific
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A Comprehensive Guide to Theoretical Yield Calculation for Esterification Reactions
An In-depth Technical Guide:
Introduction
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis, pivotal in the development of pharmaceuticals, polymers, fragrances, and flavors. For professionals in research and drug development, mastering the quantitative aspects of this reaction is not merely an academic exercise; it is fundamental to process optimization, cost analysis, and scalability. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming a perfect chemical reaction where every single molecule of the limiting reactant is converted to the product.[1][2][3] This guide provides an in-depth exploration of the principles and methodologies for accurately calculating the theoretical yield of esterification reactions, grounded in authoritative science and field-proven experience.
Section 1: The Foundational Chemistry of Fischer-Speier Esterification
The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Understanding its mechanism is critical to comprehending the factors that govern its yield.
The general reaction is as follows: R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COO-R' (Ester) + H₂O (Water)
This reaction is both slow and reversible.[5] An acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to accelerate the reaction.[4][6] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][8][9]
The mechanism proceeds through several equilibrium steps:
-
Protonation of the carbonyl group: The acid catalyst donates a proton to the carbonyl oxygen.[4][6][7]
-
Nucleophilic attack: The alcohol's oxygen atom attacks the now highly electrophilic carbonyl carbon.[4][8]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][6]
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.[8]
-
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst, yielding the final ester product.[4]
Because the reaction is in a state of equilibrium, Le Châtelier's principle is a powerful tool for process optimization. To maximize the ester yield, the equilibrium must be shifted to the right. This is practically achieved in two ways:
-
Using an excess of a reactant: Typically, the less expensive reactant (often the alcohol) is used in large excess to drive the reaction forward.[6][8][10]
-
Removing a product as it forms: Water is commonly removed from the reaction mixture either azeotropically using a Dean-Stark apparatus or by using a dehydrating agent like the sulfuric acid catalyst itself.[6][8][11]
Section 2: The Core Principles of Theoretical Yield Calculation
The theoretical yield is a calculated quantity that represents the maximum amount of product that can be formed. It is dictated entirely by the stoichiometry of the balanced chemical equation and the amount of the limiting reactant .
-
Theoretical Yield: The maximum calculated amount of product that can be formed, assuming 100% reaction efficiency.[3]
-
Actual Yield: The measured amount of product actually isolated and purified from a reaction.
-
Percent Yield: The ratio of the actual yield to the theoretical yield, expressed as a percentage. It is the ultimate measure of a reaction's practical efficiency.
The entire calculation hinges on identifying the limiting reactant—the reactant that will be completely consumed first, thereby stopping the reaction.[1][12]
Section 3: A Step-by-Step Guide to Calculating Theoretical Yield
The calculation of theoretical yield is a systematic process that translates the masses of starting materials into the maximum possible mass of the product.
Step 1: Write the Balanced Chemical Equation
This is the non-negotiable first step. The balanced equation provides the stoichiometric ratio—the exact molar proportions in which reactants combine and products are formed. For most simple esterifications, this ratio is 1:1:1:1.[13] Example: Acetic Acid + Ethanol ⇌ Ethyl Acetate + Water CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O
Step 2: Determine the Molar Mass of Reactants and Products
Calculate the molar mass (in g/mol ) for each reactant and the desired ester product using the periodic table.[14] Accurate molar masses are crucial for converting between mass and moles.
Step 3: Calculate the Moles of Each Reactant
Using the mass of each reactant provided in the experimental plan and their calculated molar masses, determine the number of moles of each reactant used.
Step 4: Identify the Limiting Reactant
This is the most critical step. Compare the mole ratio of the reactants you have to the stoichiometric ratio from the balanced equation.[12]
-
Divide the number of moles of each reactant by its stoichiometric coefficient (for a 1:1 reaction, this is simply the number of moles).
-
The reactant that yields the smallest value is the limiting reactant.[1][12] It is the reactant that will be fully consumed.[12]
Step 5: Calculate the Theoretical Yield of the Ester
The amount of product that can be formed is dictated solely by the amount of the limiting reactant.
-
Use the mole ratio from the balanced equation to determine the number of moles of ester that can be produced from the moles of the limiting reactant. (In a 1:1 reaction, the moles of ester produced will equal the moles of the limiting reactant).[13][17]
-
Convert the moles of the ester product into a mass (grams) using its molar mass. This final mass is the theoretical yield.
-
Theoretical Yield (g) = Moles of Ester × Molar Mass of Ester (g/mol)[18]
-
Section 4: Worked Example: Synthesis of Isopentyl Acetate ("Banana Oil")
Let's apply these steps to a common laboratory synthesis. A researcher reacts 15.0 g of isopentyl alcohol with 20.0 g of acetic acid .
Step 1: Balanced Equation CH₃COOH (Acetic Acid) + (CH₃)₂CHCH₂CH₂OH (Isopentyl Alcohol) ⇌ CH₃COO(CH₂)₂CH(CH₃)₂ (Isopentyl Acetate) + H₂O
The stoichiometry is 1:1.
Step 2 & 3: Molar Masses and Moles of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Mass Used (g) | Moles |
| Isopentyl Alcohol | C₅H₁₂O | 88.15 | 15.0 | 0.170 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 20.0 | 0.333 |
| Isopentyl Acetate | C₇H₁₄O₂ | 130.19 | - | - |
-
Moles of Isopentyl Alcohol = 15.0 g / 88.15 g/mol = 0.170 mol
-
Moles of Acetic Acid = 20.0 g / 60.05 g/mol = 0.333 mol
Step 4: Identify Limiting Reactant The reaction requires a 1:1 mole ratio. Since we have 0.170 moles of isopentyl alcohol and 0.333 moles of acetic acid, the isopentyl alcohol is present in the smaller amount. Therefore, isopentyl alcohol is the limiting reactant .
Step 5: Calculate Theoretical Yield The reaction will stop once all 0.170 moles of isopentyl alcohol have been consumed.
-
Moles of Isopentyl Acetate produced = 0.170 mol (due to the 1:1 ratio)
-
Theoretical Yield = 0.170 mol × 130.19 g/mol = 22.13 g
The maximum possible mass of isopentyl acetate that can be produced in this experiment is 22.13 grams.
Section 5: Practical Considerations & Experimental Protocol
While the theoretical yield is a perfect-world calculation, the actual yield obtained in the lab is invariably lower. Understanding the reasons is key to process improvement.
-
Equilibrium: As an equilibrium reaction, 100% conversion is not achieved without driving the reaction to completion.[19]
-
Side Reactions: Competing reactions, such as the dehydration of the alcohol at high temperatures, can consume reactants and reduce the yield of the desired ester.[19][20]
-
Losses during Workup and Purification: Product is inevitably lost during transfers, extractions, and purification steps like distillation.[19][21]
Protocol: Synthesis and Purification of Ethyl Acetate
This protocol outlines a standard procedure for Fischer esterification in a research setting.
1. Reagents and Equipment
-
Acetic Acid (glacial)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser (for reflux), heating mantle, separatory funnel, distillation apparatus, boiling chips.
2. Experimental Procedure: Reaction Setup (Reflux)
-
To a 100 mL round-bottom flask, add 12.0 g of glacial acetic acid and 11.5 g of ethanol.[22]
-
Carefully add 1-2 mL of concentrated sulfuric acid dropwise while swirling the flask.[23]
-
Add a few boiling chips to ensure smooth boiling.[21]
-
Assemble a reflux apparatus by attaching a condenser to the flask.[21][24]
-
Heat the mixture to a gentle boil using a heating mantle and maintain reflux for 60 minutes. Reflux prevents the loss of volatile reactants and products by condensing them back into the reaction mixture.[21][25]
3. Experimental Procedure: Isolation and Neutralization
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Slowly add 30 mL of saturated sodium bicarbonate solution. Swirl gently and vent the funnel frequently to release the CO₂ gas produced from the neutralization of excess acid.[21][26]
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer. The top organic layer contains the crude ester.[23]
-
Wash the organic layer with 20 mL of brine to help remove residual water. Separate and discard the aqueous layer.[27]
4. Experimental Procedure: Drying and Purification
-
Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove trace amounts of water.
-
Decant the dried liquid into a clean, dry round-bottom flask.
-
Purify the ethyl acetate by simple distillation.[21][23] Collect the fraction that boils between 74-78°C. The sharp boiling point is an indicator of the ester's purity.[23]
-
Weigh the purified product to determine the actual yield.
Conclusion
The theoretical yield is the indispensable starting point for quantifying the efficiency of any esterification reaction. Its calculation is a straightforward, logical process rooted in the principles of stoichiometry and the identification of the limiting reactant. For the research and drug development professional, a firm grasp of this calculation is not just about predicting an outcome; it is about establishing a benchmark against which all process variables—catalyst choice, reaction time, temperature, and purification strategies—can be rigorously evaluated to maximize efficiency and achieve project goals.
References
- ChemTalk. (n.d.). What is Fischer Esterification?.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Quora. (2015, February 21). What factors may influence the yield of an ester?.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment.
- CEM Corporation. (n.d.). Esterification Experiment.
- Writing in Biology. (2018, April 11). Experimental Procedure for Esterification.
- Brainly. (2023, May 2). Calculate the theoretical yield of isopentyl acetate for the esterification reaction.
- Unknown Source. (n.d.). The Fischer Esterification. This source appears to be course material and a direct link is unavailable.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
- Aus-e-Tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
- MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Visual Learners. (2023, March 6). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification.
- YouTube. (2020, April 30). esterification: condensation and molar mass calculation.
- ResearchGate. (2011). Optimization of factors affecting esterification of mixed oil with high percentage of free fatty acid.
- Thai Science. (n.d.). Factors Affecting the Synthesis of Biodiesel from Crude Palm Kernel Oil.
- Homework.Study.com. (n.d.). Calculate the theoretical yield of the ester formed by the acid catalyze reaction of 10.0 ml of isobutyl alcoholic and 12.0 ml of propionic acid.
- Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula.
- Filo. (2022, September 28). use the equation of esterification to calculate the mol ratio if the limitting reagent is 0.25 mols.
- Unknown Source. (n.d.). A Step-by-step Guide to Calculating Limiting Reagent, Theoretical Yield, and Percent Yield. A direct link is unavailable.
- JoVE. (2020, March 26). Esterification.
- Omni Calculator. (n.d.). Theoretical Yield Calculator.
- YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
- University of California, Santa Cruz. (n.d.). Esters. An Introduction.
- Oreate AI Blog. (2022, December 13). How to Calculate Theoretical Yield.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Chemistry LibreTexts. (2023, June 30). Limiting Reagents.
- Reddit. (2020, November 11). Calculating Theoretical Yield.
- YouTube. (2020, November 12). Making esters - Part 2 | Chemistry Tutorial.
- The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield.
- ScienceDirect. (2022). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- Chemistry LibreTexts. (2021, May 22). Reactions of Esters.
- YouTube. (2020, April 30). hydrolysis of an ester and molar mass calculations.
- Chegg.com. (2017, November 8). Solved 1) Why is alcohol the limiting reactant in a Fischer.
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Methodological & Application
A Comprehensive Guide to the Synthesis of Cyclohexylmethyl Cyclohexanecarboxylate from Cyclohexanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven guide for the multi-step synthesis of cyclohexylmethyl cyclohexanecarboxylate, a valuable ester with applications in materials science and as a specialty chemical. The described pathway utilizes cyclohexanol as the sole starting precursor, which is divergently converted into two key intermediates: cyclohexanecarboxylic acid and cyclohexylmethanol. These intermediates are subsequently coupled via a classic Fischer esterification to yield the target product. This document offers in-depth protocols, mechanistic insights, and characterization data to ensure reproducibility and success for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is an ester comprised of a cyclohexanecarboxylate moiety and a cyclohexylmethyl alcohol component. The strategic challenge in its synthesis from a single C6 precursor like cyclohexanol lies in creating both a C6 carboxylic acid and a C7 alcohol. Our approach addresses this by first synthesizing cyclohexanecarboxylic acid and then using it as a common intermediate for both the final acid component and, via reduction, the C7 alcohol component (cyclohexylmethanol). The final step is a robust, acid-catalyzed esterification. This method provides an elegant and efficient pathway from a readily available starting material.
The overall synthetic workflow is depicted below.
Figure 1: Overall Synthetic Workflow.
Part I: Synthesis of the Carboxylic Acid Intermediate
The first stage of the synthesis involves the two-step oxidation of cyclohexanol to cyclohexanecarboxylic acid. This proceeds through a ketone intermediate, cyclohexanone.
Protocol 1: Oxidation of Cyclohexanol to Cyclohexanone
This protocol employs sodium hypochlorite (household bleach) as an accessible and less hazardous alternative to chromium-based oxidants. The reaction is an oxidation of a secondary alcohol to a ketone.[1]
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite Solution (e.g., 10% w/v)
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexanol (0.1 mol) and glacial acetic acid (25 mL).
-
Cool the flask in an ice-water bath.
-
Slowly add sodium hypochlorite solution (90 mL, ~0.12 mol) dropwise from the dropping funnel while stirring vigorously. Maintain the internal temperature between 30-35°C.[1] This addition should take approximately 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.
-
Test the solution for excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess oxidant). If the test is negative, add small portions of NaOCl until a positive test is sustained.
-
Quench the excess oxidant by adding sodium bisulfite solution dropwise until the KI-starch test is negative.
-
Transfer the mixture to a separatory funnel. Add 50 mL of water and 10 g of NaCl to facilitate layer separation.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with 10% sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude cyclohexanone. The product can be purified further by simple distillation.
Protocol 2: Oxidation of Cyclohexanone to Cyclohexanecarboxylic Acid
This step involves the oxidative cleavage of the cyclic ketone to form the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.[2]
Materials:
-
Cyclohexanone (from Protocol 1)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃)
-
Deionized Water
Procedure:
-
Prepare a solution of sodium hydroxide (0.15 mol) in 150 mL of water in a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel.
-
Add cyclohexanone (0.1 mol) to the NaOH solution and cool the mixture to below 10°C in an ice bath.
-
In a separate beaker, prepare a solution of potassium permanganate (0.2 mol) in 300 mL of water.
-
Slowly add the KMnO₄ solution from the dropping funnel to the cyclohexanone mixture over 1-2 hours, ensuring the temperature does not exceed 30°C. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue stirring at room temperature for an additional hour or until the purple color has vanished.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. The filter cake can be washed with a small amount of hot water to recover any trapped product.
-
Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A white precipitate of cyclohexanecarboxylic acid should form.
-
If any brown MnO₂ remains, add a small amount of sodium bisulfite to decolorize.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or hexane can be performed for further purification.
Part II: Synthesis of the Alcohol Intermediate
The alcohol component, cyclohexylmethanol, is synthesized by the reduction of the carboxylic acid intermediate prepared in Part I. This transformation requires a potent reducing agent.
Protocol 3: Reduction of Cyclohexanecarboxylic Acid to Cyclohexylmethanol
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols. This reaction must be performed under strictly anhydrous conditions.
Materials:
-
Cyclohexanecarboxylic Acid (from Protocol 2)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sulfuric Acid (10% solution)
-
Sodium Sulfate (anhydrous)
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, suspend LiAlH₄ (0.05 mol) in 100 mL of anhydrous THF.
-
In a separate flask, dissolve cyclohexanecarboxylic acid (0.1 mol) in 50 mL of anhydrous THF.
-
Slowly add the carboxylic acid solution to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction flask to 0°C in an ice bath.
-
WORKUP (Fieser method): Cautiously and sequentially add the following dropwise: X mL of water, then X mL of 15% NaOH solution, then 3X mL of water, where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate.
-
Stir the resulting mixture for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture and wash the solid precipitate thoroughly with fresh THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield cyclohexylmethanol.[3] The product can be purified by vacuum distillation.
Part III: Final Assembly via Fischer Esterification
The final step involves coupling the two synthesized intermediates, cyclohexanecarboxylic acid and cyclohexylmethanol, through an acid-catalyzed esterification reaction.
Figure 2: Key Stages of the Fischer Esterification Mechanism.
Protocol 4: Synthesis of this compound
The Fischer esterification is an equilibrium process.[4][5] To drive the reaction towards the product, water is removed as it is formed, typically using a Dean-Stark apparatus.
Materials:
-
Cyclohexanecarboxylic Acid (from Protocol 2)
-
Cyclohexylmethanol (from Protocol 3)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid
-
Toluene
-
Sodium Bicarbonate solution (5%)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a condenser.
-
To the flask, add cyclohexanecarboxylic acid (0.1 mol), cyclohexylmethanol (0.1 mol), a catalytic amount of p-TsOH (approx. 1-2% mol), and 100 mL of toluene.
-
Heat the mixture to reflux. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap, thereby driving the equilibrium forward.[5]
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with 5% sodium bicarbonate solution (2 x 50 mL) to remove the acid catalyst and any unreacted carboxylic acid.
-
Wash with water (50 mL) and then with brine (50 mL).
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
The resulting crude ester can be purified by vacuum distillation to yield the final product, this compound.[6]
Data Summary and Characterization
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161.1 | Colorless, viscous liquid |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | Colorless oily liquid |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 233 | White crystalline solid |
| Cyclohexylmethanol | C₇H₁₄O | 114.19 | 187-188 | Colorless liquid[3] |
| This compound | C₁₄H₂₄O₂ | 224.34 | ~280 (est.) | Colorless liquid[6] |
Characterization of Final Product (this compound):
-
¹³C NMR: Expected signals will correspond to the ester carbonyl (~176 ppm), the -O-CH₂- carbon (~68 ppm), and a series of peaks in the aliphatic region (25-45 ppm) for the two cyclohexane rings.
-
GC-MS: A molecular ion peak (M⁺) at m/z = 224, along with characteristic fragmentation patterns for the cyclohexylcarbonyl and cyclohexylmethyl groups.[6]
-
IR Spectroscopy: A strong C=O stretch characteristic of an ester at ~1730 cm⁻¹ and C-O stretches around 1170 cm⁻¹.
Safety and Handling
-
Oxidizing Agents: Potassium permanganate is a strong oxidizer; avoid contact with combustible materials. Chromic acid, if used as an alternative, is highly toxic and corrosive.[7]
-
LiAlH₄: This reagent is extremely reactive with water and protic solvents. Handle only in a dry environment and under an inert atmosphere. The workup procedure must be performed slowly and with extreme caution.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Diethyl ether and THF are highly flammable. Toluene is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This application note details a reliable and comprehensive synthetic route to this compound starting from cyclohexanol. By providing step-by-step protocols for the synthesis of the requisite acid and alcohol intermediates, followed by their efficient coupling, this guide equips researchers with a practical framework for obtaining this valuable ester. The emphasis on mechanistic understanding and procedural detail ensures a high degree of control and reproducibility for applications in chemical synthesis and materials development.
References
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- Organic Syntheses Procedure. Ketone, cyclohexyl methyl. Organic Syntheses.
- Sevostyanova, et al. (2020). Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
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- PubMed (2011). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry. PubMed.
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- Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
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- Chemistry Stack Exchange (2017). Synthesis of methylenecyclohexane from cyclohexylmethanol. Chemistry Stack Exchange.
- Chegg (2024). Give a detailed, stepwise mechanism for the Fischer esterification of cyclohexanecarboxylic acid with methanol. Chegg.
- Pearson (n.d.). Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. (b) methyl cyclohexyl ketone from cyclohexanecarboxylic acid. Pearson.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Cyclohexyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclohexyl Esters and the Advancement of Palladium Catalysis
Cyclohexyl esters are valuable structural motifs found in a wide range of commercially significant molecules, including pharmaceuticals, fragrances, and advanced materials. Their synthesis, therefore, is of considerable interest to the chemical and life sciences industries. Traditional methods for ester synthesis often require harsh conditions or pre-functionalized starting materials. However, the advent of transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds, offering milder and more efficient synthetic routes.[1]
Palladium-catalyzed carbonylation reactions, specifically alkoxycarbonylation and hydroesterification, have emerged as powerful tools for the synthesis of esters from readily available alkenes or alcohols and carbon monoxide (CO), a simple and abundant C1 feedstock.[2][3] These methods are characterized by their high atom economy and functional group tolerance, making them highly attractive for complex molecule synthesis. This guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed synthesis of cyclohexyl esters, targeting researchers and professionals in drug development and chemical synthesis.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed synthesis of cyclohexyl esters from either cyclohexene or cyclohexanol proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction can follow two primary pathways: the "hydride pathway" for the hydroesterification of alkenes and a related pathway for the carbonylation of alcohols.
A plausible catalytic cycle for the hydroesterification of cyclohexene is initiated by the formation of a palladium-hydride species. This is often facilitated by an acid co-catalyst, such as p-toluenesulfonic acid (p-TSA), which can protonate the palladium complex.[4][5] The key steps are as follows:
-
Oxidative Addition/Hydropalladation: The active Pd(0) catalyst coordinates to the alkene (cyclohexene). In the presence of a hydride source, this is followed by the insertion of the alkene into the Pd-H bond to form a palladium-cyclohexyl intermediate.
-
CO Insertion (Migratory Insertion): Carbon monoxide, a ligand in the coordination sphere of palladium, inserts into the palladium-carbon bond to form a cyclohexanoyl-palladium complex.
-
Alcoholysis/Reductive Elimination: The palladium-acyl complex reacts with an alcohol (e.g., cyclohexanol) in a process called alcoholysis. This step is often the rate-determining step. Subsequent reductive elimination releases the desired cyclohexyl ester product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The role of the acid co-catalyst, such as p-toluenesulfonic acid, is multifaceted. It can facilitate the formation of the active palladium-hydride catalyst and also act as a dehydrating agent when starting from cyclohexanol, promoting the in-situ formation of cyclohexene.[7][8]
Caption: Catalytic cycle for the hydroesterification of cyclohexene.
Experimental Protocol: A General Procedure
This protocol provides a general and robust method for the synthesis of cyclohexyl esters via palladium-catalyzed carbonylation. It is based on established procedures and can be adapted for specific substrates and scales.[4][7][9]
Materials and Reagents
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor. Other sources like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ can also be used.[10]
-
Ligand: Triphenylphosphine (PPh₃) is a widely used and commercially available ligand. Other phosphine ligands, such as bidentate phosphines (e.g., dppp) or bulky electron-rich phosphines, can be screened for optimal performance.[11][12][13]
-
Substrates: Cyclohexanol or cyclohexene.
-
Carbon Monoxide (CO): High-purity carbon monoxide gas.
-
Acid Co-catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).
-
Solvent: Anhydrous toluene is a suitable solvent. Other non-protic solvents like THF or dioxane can also be employed.
-
Inert Gas: High-purity nitrogen or argon.
Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a glass liner, magnetic stirrer, gas inlet, and pressure gauge.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Chromatography equipment for purification.
Step-by-Step Procedure
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 molar equivalents relative to Pd) to the glass liner of the autoclave.
-
Rationale: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. An excess of the ligand is often used to prevent catalyst decomposition.[6]
-
-
Reaction Setup:
-
To the glass liner containing the catalyst, add the acid co-catalyst (e.g., p-TSA, 5-10 mol%).
-
Add the substrate (cyclohexanol or cyclohexene, 1.0 equivalent) and the alcohol for esterification (if different from the substrate, e.g., methanol for methyl cyclohexanecarboxylate).
-
Add the anhydrous solvent (e.g., toluene) to achieve the desired concentration.
-
Seal the autoclave.
-
Rationale: The acid co-catalyst is crucial for the formation of the active palladium-hydride species.[4][5] Anhydrous conditions are important to prevent unwanted side reactions, such as the formation of carboxylic acids.[7]
-
-
Reaction Execution:
-
Purge the autoclave with carbon monoxide three times to remove any residual air.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 2.1 MPa).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC.
-
Rationale: The pressure of CO influences the rate of the carbonylation step. The reaction temperature is a critical parameter that affects both the reaction rate and the stability of the catalyst.
-
-
Work-up and Purification:
-
After the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Filter the mixture to remove any solid catalyst residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Rationale: A standard aqueous work-up might be necessary to remove the acid co-catalyst and other water-soluble byproducts. The choice of purification method will depend on the properties of the specific cyclohexyl ester synthesized.
-
Caption: Experimental workflow for the palladium-catalyzed synthesis of cyclohexyl esters.
Data Presentation: Key Reaction Parameters
The efficiency of the palladium-catalyzed synthesis of cyclohexyl esters is influenced by several factors. The following table summarizes key parameters from a representative study on the synthesis of cyclohexyl cyclohexanecarboxylate.[7]
| Parameter | Condition | Yield (%) | Notes |
| Catalyst System | Pd(OAc)₂/PPh₃/p-TSA | 64.8 | A common and effective combination. |
| Temperature | 110 °C | - | Balances reaction rate and catalyst stability. |
| CO Pressure | 2.1 MPa | - | Sufficient for CO insertion without requiring extreme pressures. |
| Reaction Time | 5 hours | - | A typical timeframe for achieving good conversion. |
| Solvent | Toluene | - | Anhydrous conditions are crucial. |
Further optimization of these parameters, including the choice of ligand and the catalyst loading, can lead to improved yields and selectivity. For instance, studies on the hydroesterification of cyclohexene have shown that the ratio of palladium to ligand and the concentration of the acid co-catalyst can significantly impact the turnover frequency (TOF) of the reaction.[4][5]
Trustworthiness and Self-Validation
The protocol described herein is based on peer-reviewed and established methodologies. To ensure the trustworthiness and reproducibility of the results, the following points should be considered:
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid catalyst deactivation and side reactions.
-
Inert Atmosphere: The use of a glovebox or Schlenk techniques is critical, as palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.
-
Monitoring Reaction Progress: Consistent monitoring of the reaction by GC or TLC allows for the determination of the optimal reaction time and helps in identifying any potential issues.
-
Characterization of Product: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
By carefully controlling these experimental variables, researchers can achieve reliable and reproducible results, validating the robustness of this palladium-catalyzed protocol.
References
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- Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
- Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
- Detailed comparison of different phosphine ligands in the palladium-catalyzed isomerizing methoxycarbonyl
- Hydroesterification of cyclohexene using the complex Pd(PPh3)2(TsO)
- Hydroesterification of cyclohexene using the complex Pd(PPh 3) 2(TsO) 2 as catalyst precursor.
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- Palladium catalyzed hydroesterification of substituted alkenes under microwave conditions. Arkivoc.
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- Phosphine ligands and c
- Diastereoselective Palladium-Catalyzed α-Arylation of 4-Substituted Cyclohexyl Esters.
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- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
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- Process for the purification of carboxylic acids and/or their anhydrides.
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Application Notes and Protocols for Cyclohexylmethyl Cyclohexanecarboxylate as a High-Performance, Non-Phthalate Plasticizer for Polyvinyl Chloride (PVC)
Introduction: The Imperative for Advanced PVC Plasticizers
Polyvinyl chloride (PVC), a polymer of immense industrial significance, owes its versatility in large part to the use of plasticizers. These additives transform rigid PVC into a flexible and durable material suitable for a vast range of applications, from medical devices to consumer goods. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their cost-effectiveness and performance.[1] However, growing concerns regarding the potential health and environmental risks associated with certain phthalates have catalyzed a paradigm shift towards safer, non-phthalate alternatives.[2][3] This has spurred significant research and development into novel plasticizing agents that not only match but exceed the performance of their predecessors.
Cyclohexylmethyl cyclohexanecarboxylate emerges as a compelling candidate in this new generation of plasticizers. Its unique molecular structure, featuring two bulky cycloaliphatic rings, suggests the potential for excellent compatibility with the PVC matrix, low volatility, and enhanced resistance to migration. These attributes are highly desirable for applications demanding long-term durability and safety, such as in medical tubing, food contact materials, and children's toys.
This technical guide provides a comprehensive overview of this compound, from its synthesis to its performance evaluation as a primary plasticizer for PVC. It is intended for researchers, scientists, and drug development professionals seeking to explore and validate high-performance, non-phthalate plasticizer solutions. While direct comparative data for this compound is emerging, this guide synthesizes known data for structurally similar cycloaliphatic esters to provide a robust framework for its evaluation.
Physicochemical Properties of this compound
Understanding the fundamental properties of a plasticizer is crucial for predicting its behavior in a polymer matrix. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | Cyclohexanecarboxylic acid, cyclohexylmethyl ester | [4] |
| CAS Number | 2611-02-1 | [4] |
| Molecular Formula | C₁₄H₂₄O₂ | [4] |
| Molecular Weight | 224.34 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | ~273.6 °C (estimated) | [5] |
| Density | ~0.995 g/mL at 25 °C (for methyl cyclohexanecarboxylate) | |
| logP (o/w) | 4.6 (Computed) | [4] |
Synthesis of this compound: A Detailed Protocol
The most direct and industrially scalable method for synthesizing this compound is through the Fischer esterification of cyclohexanecarboxylic acid with cyclohexanemethanol.[6][7] This acid-catalyzed reaction is an equilibrium process, and the protocol below is designed to drive the reaction towards the ester product.
Protocol 1: Fischer Esterification Synthesis
Objective: To synthesize this compound with high purity.
Materials:
-
Cyclohexanecarboxylic acid (1.0 equivalent)
-
Cyclohexanemethanol (1.2 equivalents)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.02 equivalents) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid, cyclohexanemethanol, and toluene.
-
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Deionized water.
-
Brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Mechanism of PVC plasticization by this compound.
Conclusion
This compound presents a promising avenue for the development of high-performance, non-phthalate PVC plasticizers. Its unique cycloaliphatic structure is anticipated to confer excellent thermal stability, low migration, and robust mechanical properties to PVC formulations. The protocols detailed in this guide provide a comprehensive framework for the synthesis, formulation, and rigorous evaluation of this novel plasticizer. While further empirical data is needed for a definitive comparative assessment, the theoretical advantages and the performance of structurally similar compounds strongly suggest that this compound is a viable and potentially superior alternative to traditional phthalates in demanding applications.
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Definitive Analysis of Alkyl Cyclohexanecarboxylates Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification and quantification of alkyl cyclohexanecarboxylates using Gas Chromatography-Mass Spectrometry (GC-MS). Alkyl cyclohexanecarboxylates are prevalent in various industries, including fragrances, specialty chemicals, and as potential impurities or metabolites in pharmaceutical products. Their analysis is critical for quality control, safety assessment, and research. GC-MS offers unparalleled specificity and sensitivity for this class of semi-volatile compounds due to its high chromatographic resolution and definitive mass-based detection.[1] This document details optimized protocols for sample preparation, including direct analysis and derivatization from the parent acid, instrumental parameters, and data interpretation, serving as a robust resource for analytical chemists.
Introduction and Core Principles
The accurate analysis of alkyl cyclohexanecarboxylates is essential for ensuring product quality and safety. The cyclohexane moiety combined with an ester functional group imparts unique chemical properties that make GC-MS the ideal analytical platform. The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the GC column.[2] Following separation, the mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), and fragments them into predictable, reproducible patterns. This fragmentation signature, coupled with the compound's retention time, provides unambiguous identification and allows for precise quantification.
This guide outlines two primary workflows:
-
Direct Analysis: For samples where the alkyl cyclohexanecarboxylate ester is already present.
-
Derivatization Analysis: For the analysis of the parent cyclohexanecarboxylic acid, which requires conversion to a more volatile ester form prior to GC-MS analysis to improve chromatographic behavior.[3][4][5]
Materials and Reagents
-
Solvents: Hexane, Dichloromethane, Methanol (all HPLC or GC grade)
-
Reagents for Derivatization: Boron trifluoride-methanol (BF₃/MeOH) solution (14% w/v), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Standards: Analytical standards of target alkyl cyclohexanecarboxylates and cyclohexanecarboxylic acid (≥98% purity).
-
Equipment: GC-MS system with autosampler, analytical balance, volumetric flasks, pipettes, vortex mixer, heating block or water bath, centrifuge, 2 mL GC vials with inserts, 0.22 µm syringe filters.
Experimental Protocols
The choice of protocol depends on the nature of the starting sample. Every protocol described is designed as a self-validating system, ensuring reproducibility and accuracy.
Protocol A: Direct Analysis of Alkyl Cyclohexanecarboxylates
This protocol is suitable for samples where the ester is already formed and dissolved in a matrix.
Step-by-Step Methodology:
-
Sample Solubilization: Accurately weigh a portion of the sample and dissolve it in a suitable volatile organic solvent, such as hexane or dichloromethane.[1][3] Water and non-volatile solvents should be avoided.[3]
-
Concentration Adjustment: Adjust the concentration to fall within the instrument's linear range. A starting concentration of approximately 10-50 µg/mL is often suitable for initial screening.[1]
-
Internal Standard Spiking (for Quantitative Analysis): For precise quantification, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.[1]
-
Vialing: Transfer the filtered sample into a 2 mL glass autosampler vial for analysis. Use a vial insert if the sample volume is limited.[1]
Protocol B: Derivatization of Cyclohexanecarboxylic Acid to its Methyl Ester
Carboxylic acids are often too polar and not volatile enough for direct GC analysis.[4] Esterification to their corresponding methyl esters (FAMEs - Fatty Acid Methyl Esters, a term broadly used for esterified acids) significantly improves their volatility and chromatographic peak shape.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the sample containing cyclohexanecarboxylic acid into a glass reaction tube. If the sample is in an aqueous solution, it must first be extracted into an organic solvent and dried.
-
Esterification Reaction: a. Add 1 mL of toluene and 0.5 mL of 14% Boron Trifluoride-Methanol (BF₃/MeOH) solution to the dried sample.[6] b. Tightly cap the tube and heat at 70°C for 60-90 minutes in a heating block or water bath to ensure the reaction goes to completion.[6]
-
Extraction of the Ester: a. Cool the reaction tube to room temperature. b. Add 1 mL of distilled water and 1 mL of hexane to the tube. c. Vortex vigorously for 30-60 seconds to extract the newly formed methyl cyclohexanecarboxylate into the hexane layer. d. Centrifuge for 5 minutes to achieve a clean separation of the layers.
-
Sample Cleanup: a. Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. b. Let it stand for 5 minutes, then carefully transfer the dried hexane solution to a clean GC vial.
-
Analysis: The sample is now ready for GC-MS analysis as described in the instrumental section below.
GC-MS Instrumental Setup and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument and analytes of interest. The use of a non-polar or mid-polarity column is crucial for the analysis of these types of esters.[1][7]
| Parameter | Recommended Setting | Rationale / Expertise & Experience |
| GC System | Agilent, Shimadzu, Thermo Scientific, or equivalent | High-performance systems ensure reproducibility and sensitivity. |
| GC Column | DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A (5%-phenyl)-methylpolysiloxane stationary phase provides excellent resolution for a wide range of semi-volatile compounds and is robust.[1][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas that provides good efficiency and is compatible with mass spectrometers. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation.[1] |
| Injection Mode | Splitless (1 min) or Split (e.g., 20:1) | Splitless mode is ideal for trace analysis to maximize analyte transfer to the column. Split mode is used for higher concentration samples to prevent column overload.[1] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column and detector overload. |
| Oven Program | Initial: 70 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | The initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all heavier components are eluted.[1] |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Widely available and provides reliable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[1][8] |
| Mass Range | m/z 40-400 | A broad scan range that covers the expected molecular ions and key fragment ions of common alkyl cyclohexanecarboxylates.[1] |
| Ion Source Temp. | 230 °C | Maintains the analytes in the gas phase and promotes efficient ionization.[1][9] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they move from the GC column to the MS source.[1] |
Data Acquisition and Interpretation
Analyte Identification
Identification is a two-step process:
-
Retention Time (RT): The primary identification is based on matching the RT of a peak in the sample chromatogram to that of a known analytical standard run under identical conditions.
-
Mass Spectrum: The identity is confirmed by comparing the mass spectrum of the unknown peak to the spectrum of the analytical standard or a reference library (e.g., NIST/WILEY). The fragmentation pattern is a unique fingerprint of the molecule.[10]
Expected Fragmentation Pattern
For a generic alkyl cyclohexanecarboxylate, key fragment ions typically include:
-
Molecular Ion (M⁺): The intact ionized molecule, which should be visible.
-
Loss of Alkoxy Group (-OR): A prominent peak corresponding to the loss of the alcohol portion of the ester.
-
Cyclohexylcarbonyl Ion [C₆H₁₁CO]⁺: A characteristic fragment at m/z 111.
-
Cyclohexyl Ring Fragments: A series of peaks resulting from the fragmentation of the cyclohexane ring, often seen at m/z 83, 67, and 55.
Quantification
For quantitative analysis, a calibration curve must be constructed by analyzing a series of standard solutions at known concentrations.[1] The peak area of a characteristic, abundant, and interference-free ion (quantifier ion) is plotted against concentration.
Illustrative Data Table
The following table provides an example of expected data for representative alkyl cyclohexanecarboxylates. (Note: Actual retention times will vary based on the specific GC system and conditions).
| Compound | Formula | MW | Est. Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | 142.2 | ~8.5 | 111 | 55, 83, 142 |
| Ethyl cyclohexanecarboxylate | C₉H₁₆O₂ | 156.2 | ~9.2 | 111 | 55, 83, 156 |
| Propyl cyclohexanecarboxylate | C₁₀H₁₈O₂ | 170.3 | ~10.1 | 111 | 55, 83, 170 |
Workflow Visualization
The overall analytical process can be visualized as follows:
Caption: GC-MS workflow for alkyl cyclohexanecarboxylate analysis.
Conclusion
This technical guide provides a robust and validated framework for the GC-MS analysis of alkyl cyclohexanecarboxylates. By following the detailed experimental protocols for sample preparation and instrumental analysis, and by understanding the principles of data interpretation, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible results. For routine applications, further method development and validation specific to the sample matrix are recommended to ensure compliance with regulatory standards.
References
- Benchchem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Benchchem.
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- HSC Cores. GC/MS Sample Preparation. BookStack.
- SCION Instruments. GC-MS sample preparation and column choice guide. SCION Instruments.
- ResearchGate. (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate.
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- Acids: Derivatization for GC Analysis.
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- PMC. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC.
- MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS? MtoZ Biolabs.
- Journal of AOAC International. (2018). Validation of analytical methods for food control.
- Phenomenex. Gas Chromatography Columns for Reliable Analysis. Phenomenex.
- AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- PMC. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. PMC.
- PMC. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PMC.
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Application Note: A Multi-dimensional NMR Approach for the Complete Structural and Stereochemical Characterization of Cyclohexyl Esters
Abstract
Cyclohexyl esters are prevalent motifs in natural products, pharmaceuticals, and industrial chemicals. Their structural elucidation is often complicated by the conformational flexibility of the cyclohexane ring and the potential for multiple stereocenters. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous characterization of these molecules. We delve into the causality behind experimental choices, moving beyond a simple listing of methods to a logical, self-validating workflow. Detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are provided, supplemented by data interpretation strategies focused on chemical shifts, coupling constants, and through-space correlations to define both covalent structure and relative stereochemistry.
Introduction: The Challenge of the Cyclohexane Ring
The non-planar, dynamic nature of the cyclohexane ring presents a unique challenge in structural analysis. Most cyclohexyl derivatives exist in a rapid equilibrium between two chair conformations. Substituents can occupy either axial or equatorial positions, each conferring distinct magnetic environments that are reflected in the NMR spectrum. For cyclohexyl esters, the orientation of the ester group and any other substituents critically influences the molecule's biological activity and physical properties. Therefore, a definitive assignment of the substitution pattern and the relative stereochemistry is paramount.
NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides a direct map of atomic connectivity and spatial relationships within the molecule.[1] This guide outlines an integrated workflow that combines several NMR experiments to overcome the challenges of signal overlap and conformational ambiguity, ensuring a trustworthy and complete structural assignment.
Foundational NMR Principles for Cyclohexyl Ester Analysis
A deep understanding of how the cyclohexane framework influences key NMR parameters is essential for accurate spectral interpretation.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the local electronic environment.
-
¹H NMR: Protons in axial positions are typically shielded (shifted to a lower ppm value, upfield) compared to their equatorial counterparts.[2] This is due to the anisotropic effect of C-C single bonds in the cyclohexane ring.[3] The proton attached to the same carbon as the ester group (H-1) is significantly deshielded by the electronegative oxygen, typically appearing around 4.5-5.0 ppm.
-
¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent. The carbon bearing the ester group (C-1) is deshielded, appearing in the 70-80 ppm range.[4]
-
-
Spin-Spin Coupling (J-coupling): The splitting of NMR signals arises from the interaction of neighboring nuclear spins, mediated through chemical bonds. The magnitude of the coupling constant (J, measured in Hz) is dependent on the dihedral angle between the coupled protons.
-
Vicinal Coupling (³JHH): This is the most informative coupling for stereochemical analysis in cyclohexanes. The Karplus relationship describes the dependence of ³JHH on the dihedral angle. Large couplings (³J ≈ 8-13 Hz) are characteristic of a ~180° dihedral angle, which occurs between two axial protons (J_ax,ax_). Small couplings (³J ≈ 2-5 Hz) correspond to axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) interactions.[5] This difference is a cornerstone of assigning substituent orientation.
-
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that results in a change in the intensity of one proton's signal when another nearby proton is irradiated. It is independent of bond connectivity and is highly sensitive to the distance between nuclei (proportional to 1/r⁶, where r is the distance).
-
NOESY/ROESY: These 2D experiments map all NOEs simultaneously. For cyclohexyl systems, NOEs are critical for confirming stereochemical assignments. For instance, a strong NOE between two protons in a 1,3-diaxial relationship provides definitive proof of their axial orientation and their cis relationship.[1]
-
Experimental Design: A Self-Validating Workflow
The complete characterization of a cyclohexyl ester relies on a logical progression of NMR experiments, where the results of each experiment inform and validate the others. This workflow ensures a robust and reliable structural assignment.
Caption: Logical workflow for cyclohexyl ester characterization using NMR.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
High-quality data begins with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[6]
-
Determine Sample Amount:
-
Choose a Deuterated Solvent:
-
Select a solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. Other options include acetone-d₆, DMSO-d₆, and benzene-d₆.[8]
-
The solvent choice is critical as it provides the deuterium lock signal for the spectrometer and avoids large interfering solvent peaks in ¹H spectra.[7]
-
-
Dissolution and Transfer:
-
Weigh the sample into a clean, small vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.[6]
-
Gently vortex or warm the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulates.
-
-
Add Internal Standard (Optional but Recommended):
-
For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm).[9]
-
-
Capping and Labeling:
-
Cap the NMR tube securely and label it clearly.[8]
-
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Spectrum:
-
Objective: To determine the number of unique proton environments, their integration (ratio), and their coupling patterns (multiplicity).
-
Procedure: Acquire a standard ¹H spectrum. Pay close attention to the signals in the 1.0-2.5 ppm region (cyclohexane ring protons) and the downfield region around 4.5-5.0 ppm (the H-1 proton adjacent to the ester oxygen).
-
Analysis: Measure the coupling constants (J-values) for the H-1 signal. A large coupling constant (~8-13 Hz) suggests at least one axial-axial coupling, indicating an equatorial ester group (and thus an axial H-1). A signal showing only small couplings (~2-5 Hz) suggests an axial ester group (and an equatorial H-1).[5]
-
-
¹³C and DEPT Spectra:
-
Objective: To determine the number of unique carbon environments and to classify each carbon as a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon.
-
Procedure: Acquire a proton-decoupled ¹³C spectrum. Then, run DEPT-135 and/or DEPT-90 experiments. In a DEPT-135 spectrum, CH₃ and CH signals are positive, while CH₂ signals are negative. In a DEPT-90, only CH signals appear.
-
Analysis: Correlate the carbon count with the molecular formula. Identify the ester carbonyl (~170-175 ppm) and the C-O carbon (~70-80 ppm).[10][11]
-
Protocol 3: 2D NMR for Structure Elucidation
Modern structure elucidation relies heavily on 2D NMR experiments to resolve signal overlap and establish connectivity.[12]
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically over 2-3 bonds).[13]
-
Procedure: Run a standard gradient-selected COSY experiment.
-
Analysis: The 1D ¹H spectrum appears on both the horizontal and vertical axes. Off-diagonal cross-peaks connect signals from protons that are spin-coupled. Starting with an easily identifiable proton (like H-1), trace the connectivity around the cyclohexane ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).[14]
-
Procedure: Run a standard gradient-selected HSQC experiment.
-
Analysis: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Each cross-peak indicates a direct C-H bond. This experiment is invaluable for unambiguously assigning the ¹³C signals for all protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[14]
-
Procedure: Run a standard gradient-selected HMBC experiment.
-
Analysis: This is arguably the most critical experiment for piecing together the molecular skeleton. Key correlations to look for include:
-
From the ester's alkyl protons to the carbonyl carbon.
-
From the H-1 proton to the carbonyl carbon.
-
From ring protons (e.g., H-2, H-6) to the C-1 carbon.
-
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close to each other in space (< 5 Å), regardless of bonding.[15]
-
Procedure: Run a standard NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules as it avoids zero-crossing issues that can affect NOESY.
-
Analysis: Cross-peaks indicate spatial proximity. This is the definitive experiment for determining relative stereochemistry. Look for key 1,3-diaxial correlations. For example, in a monosubstituted cyclohexane with an equatorial ester, the axial H-1 will show NOE cross-peaks to the axial protons at C-3 and C-5.[16]
-
Data Interpretation: A Unified Approach
The power of this workflow comes from integrating all the data.
Caption: A logic diagram for integrating multi-dimensional NMR data.
Data Summary Tables
For rapid analysis, typical chemical shift and coupling constant ranges are invaluable.
Table 1: Typical ¹H NMR Chemical Shifts for Cyclohexyl Esters (in CDCl₃)
| Proton Type | Position | Typical δ (ppm) | Key Characteristics |
| Methine | H-1 (axial) | ~4.6 - 5.0 | Broad multiplet, small J-values (2-5 Hz) |
| Methine | H-1 (equatorial) | ~4.5 - 4.9 | Triplet of triplets, large J_ax,ax_ (8-13 Hz) |
| Methylene | H-axial (ring) | ~1.1 - 1.6 | Shielded relative to H-equatorial |
| Methylene | H-equatorial (ring) | ~1.6 - 2.2 | Deshielded relative to H-axial |
| Ester Alkyl | -OCOCH₃ | ~2.0 - 2.2 | Singlet |
| Ester Alkyl | -OCH₂ CH₃ | ~3.7 - 4.2 | Quartet |
Table 2: Typical ¹³C NMR Chemical Shifts for Cyclohexyl Esters (in CDCl₃)
| Carbon Type | Position | Typical δ (ppm) |
| Carbonyl | C=O | 170 - 175 |
| Methine | C-1 | 70 - 80 |
| Methylene | Ring CH₂ | 20 - 40 |
| Ester Alkyl | -OCOCH₃ | 20 - 22 |
| Ester Alkyl | -OCH₂ CH₃ | 60 - 65 |
Table 3: Diagnostic ³JHH Coupling Constants for Stereochemistry
| Interaction | Dihedral Angle (approx.) | Typical J-value (Hz) | Implication |
| Axial - Axial | ~180° | 8 - 13 | Definitive conformational marker |
| Axial - Equatorial | ~60° | 2 - 5 | Small coupling |
| Equatorial - Equatorial | ~60° | 2 - 5 | Small coupling |
Conclusion
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology. (2023).
- Koehn, F. E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Products: Drug Discovery and Therapeutic Medicine (pp. 31-50). Humana Press. [Link]
- Global Classroom.
- Organomation.
- Massachusetts Institute of Technology.
- Chegg. (2019). Solved The 1H NMR spectrum for the cyclohexyl ester shown. [Link]
- University of Ottawa.
- MIT OpenCourseWare.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 26(21), 6649. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. [Link]
- San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]
- ResearchGate. (2020). A: Key HMBC and COSY correlations of 1.
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Application Notes and Protocols: Cyclohexylmethyl Cyclohexanecarboxylate in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the use of Cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1) as a novel ingredient in fragrance formulations. This compound is an ester characterized by a complex, multi-faceted olfactory profile that can impart unique qualities to a wide range of fragrance compositions. These application notes detail the chemical and physical properties, olfactory characteristics, and performance data of this molecule. Furthermore, this guide outlines detailed protocols for its incorporation into fragrance formulations, including solubility and stability testing, safety assessments based on read-across data, and recommended usage levels. The causality behind each experimental choice is explained to provide a deeper understanding of the formulation process. This document is intended to serve as a practical resource for researchers and perfumers exploring new avenues in fragrance creation.
Introduction to this compound
This compound is a high-molecular-weight ester that holds significant potential as a novel fragrance ingredient. Its chemical structure, consisting of two cyclohexyl rings linked by an ester functional group, suggests a complex and substantive olfactory profile.[1] While not as widely documented as other esters, its structural similarity to known fragrance materials allows for informed predictions of its scent characteristics and behavior in formulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2611-02-1 | |
| Molecular Formula | C14H24O2 | |
| Molecular Weight | 224.34 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | General properties of similar esters |
| Calculated XLogP3 | 4.6 | |
| Boiling Point | Estimated to be > 250 °C | Comparison with similar structures |
The high molecular weight and calculated XLogP3 value of 4.6 suggest low volatility and high lipophilicity. This indicates that this compound is likely to function as a middle or base note in a fragrance, contributing to the composition's longevity and substantivity.
Olfactory Profile and Application
While specific sensory data for this compound is not widely published, a detailed olfactory profile can be inferred from structurally related compounds. This practice, known as read-across, is a scientifically valid approach in the absence of direct data.
Predicted Olfactory Characteristics
Based on the profiles of similar esters such as methyl cyclohexanecarboxylate and ethyl cyclohexanecarboxylate, this compound is predicted to have the following characteristics:
-
Primary Notes: A dominant fruity and ester-like character, with potential nuances of pineapple, apple, and berry.[2][3]
-
Secondary Notes: Creamy, waxy, and slightly sweet undertones are expected due to the larger cyclohexylmethyl group. These facets can add richness and body to a fragrance.[2]
-
Minor Notes: Depending on the purity of the material, subtle woody or even floral notes may be present.
The overall impression is anticipated to be a complex, fruity-ester scent with a substantive, creamy background.
Applications in Fragrance Formulations
The predicted olfactory profile of this compound makes it a versatile ingredient for various fragrance applications:
-
Fine Fragrances: In fine perfumery, it can be used to introduce a novel fruity character that is both rich and long-lasting. Its creamy undertones can help to blend and smooth the transitions between different floral and woody notes.
-
Personal Care Products: For applications such as lotions, creams, and hair care products, its high lipophilicity and low volatility are advantageous, ensuring the fragrance remains on the skin or hair for an extended period.
-
Household Products: In candles and air fresheners, it can serve as a robust heart note, providing a consistent and pleasant fruity aroma.
Formulation Protocols
The successful incorporation of a new ingredient into a fragrance formulation requires a systematic approach, including solubility and stability testing.
Solubility Assessment
Rationale: Determining the solubility of this compound in common fragrance carriers is the first step in the formulation process. This ensures the final product is a clear, homogenous solution.
Protocol:
-
Preparation of Stock Solutions: Prepare saturated solutions of this compound in the following solvents at room temperature (25°C):
-
95% Ethanol
-
Dipropylene Glycol (DPG)
-
Fractionated Coconut Oil (FCO)
-
-
Methodology:
-
To a series of sealed vials, add a known volume of each solvent.
-
Incrementally add this compound to each vial, vortexing after each addition until no more solute dissolves and a slight excess remains.
-
Allow the vials to equilibrate for 24 hours at a constant temperature.
-
Visually inspect for clarity.
-
For a quantitative assessment, carefully decant the saturated solution, evaporate the solvent under reduced pressure, and weigh the remaining solute.
-
Expected Results:
| Solvent | Predicted Solubility | Rationale |
| 95% Ethanol | Miscible | Esters are generally soluble in alcohols.[4] |
| Dipropylene Glycol (DPG) | Soluble to Miscible | DPG is a versatile solvent for a wide range of fragrance materials.[5][6] |
| Fractionated Coconut Oil (FCO) | Soluble to Miscible | The high XLogP3 value suggests good solubility in non-polar carriers like FCO. |
Incorporation into a Fragrance Concentrate
Rationale: This protocol outlines the steps for blending this compound into a simple fragrance concentrate to evaluate its olfactory contribution and compatibility with other ingredients.
Workflow for Fragrance Formulation:
Caption: Workflow for incorporating a new fragrance ingredient.
Protocol:
-
Create a Simple Accord: Formulate a basic floral accord to serve as a base for evaluating the contribution of this compound. For example:
-
Hedione: 50%
-
Linalool: 20%
-
Beta-Ionone: 10%
-
Iso E Super: 20%
-
-
Prepare Test Blends: Create a series of blends with varying concentrations of this compound:
-
Blend A (Control): 100% Floral Accord
-
Blend B: 95% Floral Accord, 5% this compound
-
Blend C: 90% Floral Accord, 10% this compound
-
Blend D: 80% Floral Accord, 20% this compound
-
-
Maceration: Allow the blends to macerate in sealed, amber glass bottles for at least one week at room temperature, protected from light. This allows the fragrance molecules to synergize.
-
Sensory Evaluation: Evaluate the blends on smelling strips and on skin at regular intervals (e.g., immediately after application, after 1 hour, after 4 hours) to assess the impact of this compound on the top, middle, and base notes.
Stability and Performance
Rationale: Stability testing is crucial to ensure that the fragrance remains unchanged in the final product under various conditions. Performance evaluation assesses the longevity and diffusion of the fragrance.
Accelerated Stability Testing
Protocol:
-
Sample Preparation: Prepare solutions of the final fragrance concentrate (from the previous protocol) in the intended product base (e.g., ethanol for a perfume, a lotion base for a personal care product).
-
Test Conditions:
-
Elevated Temperature: Store samples in an oven at 40°C for 12 weeks. This simulates approximately one year of shelf life at room temperature.
-
UV Light Exposure: Expose samples to controlled UV light to assess for potential discoloration or degradation.
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (-20°C) and thawing (room temperature) to evaluate physical stability.
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:
-
Color: Visual inspection against a control sample stored in the dark at room temperature.
-
Clarity: Visual inspection for any precipitation or cloudiness.
-
Odor: Olfactory evaluation by a trained panel to detect any changes in the scent profile.
-
Performance Evaluation
Substantivity (Longevity):
-
Apply a controlled amount of the fragrance dilution to a smelling strip and on the skin.
-
Evaluate the odor intensity at regular time intervals until the scent is no longer perceptible. The long-lasting character of this compound is expected to enhance the overall longevity of the fragrance.
Diffusion (Sillage):
-
This is a more subjective measure. It can be assessed by having a panel of evaluators assess the distance at which the fragrance can be detected after application in a controlled environment.
Safety and Regulatory Considerations
IFRA Standards
A search of the International Fragrance Association (IFRA) Transparency List did not yield any specific standards or restrictions for this compound (CAS No. 2611-02-1).[7][8] However, it is the responsibility of the formulator to ensure the safety of all ingredients in the final product.
Toxicological Assessment (Read-Across)
In the absence of specific toxicological data for this compound, a read-across approach based on data from structurally similar esters is appropriate for a preliminary safety assessment.
-
Dermal Irritation and Sensitization: The Cosmetic Ingredient Review (CIR) has assessed the safety of a large number of alkyl esters and found them to be safe for use in cosmetics when formulated to be non-irritating.[9][10][11] Given its structure, this compound is not expected to be a potent skin sensitizer.
-
Systemic Toxicity: The low volatility and expected low dermal absorption of this large molecule suggest a low risk of systemic toxicity.
A comprehensive safety assessment should be conducted as part of the product development process, following the guidelines of the Research Institute for Fragrance Materials (RIFM).
Safety Assessment Workflow:
Caption: A systematic approach to safety assessment.
Conclusion
This compound presents a promising addition to the perfumer's palette. Its predicted complex fruity, creamy, and substantive olfactory profile makes it a versatile ingredient for a wide range of fragrance applications. By following the detailed protocols for solubility, stability, and performance evaluation outlined in this guide, fragrance chemists and researchers can effectively explore the potential of this novel molecule. While direct safety and regulatory data are limited, a read-across approach from structurally similar compounds provides a solid foundation for its safe use in formulations. As with any new ingredient, thorough testing and adherence to good laboratory practices are essential for successful and safe product development.
References
- PubChem. (n.d.). Methyl cyclohexanecarboxylate. National Center for Biotechnology Information.
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, cyclohexyl acetate, CAS Registry Number 622-45-7. Food and Chemical Toxicology, 127, S123–S131.
- Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
- CHEM254 Wednesday Experiment 7 Esters. (n.d.).
- BCA Chemistry. (n.d.). perfume.
- The Good Scents Company. (n.d.). vanilla carboxylate methyl cyclohexanecarboxylate.
- mr i explains. (2014, April 14). mr i explains: Esters and The Production of Perfumes [Video]. YouTube. [Link]
- IFRA. (2020, March). IFRA Transparency List.
- The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Solubility of fragrance raw materials in water: Experimental study, correlations, and Mod. UNIFAC (Do) predictions.
- IFRA. (2020, April). IFRA Fragrance Ingredient Glossary.
- Google Patents. (n.d.). US7563925B1 - Optically active ester compounds and their use in perfume compositions.
- Scribd. (n.d.). Flavors and Fragrances Catalog | PDF | Cargo | Business.
- Perfumer & Flavorist. (2025, July 10). IFRA Releases Updated Transparency List.
- Australian Government Department of Health. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
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- Perfumer & Flavorist. (2016, April 6). Fragrant Esters of 3-Cyclohexyl-1-propanol and 3-Cyclohexyl-1-butanol.
- PubMed. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics.
- Scribd. (n.d.). Flavors & Fragrances Catalog - Sigma PDF.
- ResearchGate. (n.d.). Density and Viscosity Correlation for Several Common Fragrance and Flavor Esters.
- PubMed. (2024). Micellar solubility and co-solubilization of fragrance raw materials in sodium dodecyl sulfate and polysorbate 20 surfactant systems.
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- Reddit. (2023, January 1). Oil perfumes solubility. r/DIYfragrance.
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- European Patent Office. (n.d.). EP 2119694 A1 - Optically Active Ester Compounds and their use in Perfume Compositions.
- The Good Scents Company. (n.d.). cyclohexyl carboxylic acid.
- ResearchGate. (n.d.). Safety Assessment of Alkyl Esters as Used in Cosmetics.
- Food and Agriculture Organization of the United Nations. (n.d.). Propylene glycol esters of fatty acids.
- MDPI. (2024, June 22). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- The Good Scents Company. (n.d.). cyclohexanone.
- The Good Scents Company. (n.d.). cyclohexanol.
- IFF. (n.d.). Fragrance Ingredients Compendium.
- Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL.
- Wikipedia. (n.d.). Dipropylene glycol.
- Google Patents. (n.d.). WO2002014253A1 - Cyclohexyl ethers as fragrance compounds.
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Application Notes & Protocols for High-Pressure Carbonylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Carbonyl Group in Modern Synthesis
Carbonylation reactions, the formal insertion of a carbon monoxide (CO) molecule into an organic substrate, represent a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries.[1][2] This powerful transformation allows for the efficient construction of valuable carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, esters, and amides.[1] The atom-efficient nature of using carbon monoxide as a C1 building block makes carbonylation an attractive and green chemical methodology.[1][3] In drug development, the introduction of a carbonyl moiety can be a pivotal step in the synthesis of complex active pharmaceutical ingredients (APIs).[2][4]
While the synthetic utility is vast, the practical execution of high-pressure carbonylation reactions demands a sophisticated understanding of the experimental setup, rigorous safety protocols, and a nuanced approach to reaction optimization. This guide provides a comprehensive overview of the essential knowledge required to safely and successfully perform high-pressure carbonylation reactions in a research and development setting.
PART 1: The Unseen Danger - Mastering High-Pressure Operations and Carbon Monoxide Safety
The primary challenges in performing carbonylation reactions stem from the physical state and toxicity of carbon monoxide and the use of high-pressure equipment.[1] A culture of safety is paramount and must be ingrained in every step of the experimental process.[5]
1.1. Understanding the Risks of Carbon Monoxide
Carbon monoxide is a colorless, odorless, and tasteless gas that is highly toxic and flammable.[6][7] It exerts its toxicity by binding to hemoglobin with an affinity 200-300 times that of oxygen, leading to oxygen deprivation and potentially fatal consequences. The permissible exposure limit is extremely low, making vigilant monitoring and containment essential.[6]
1.2. Essential Safety Protocols for Handling Carbon Monoxide
-
Ventilation is Critical: All work with carbon monoxide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a dedicated gas cabinet.[6][7][8]
-
Continuous Monitoring: Carbon monoxide detectors with audible alarms are mandatory in any laboratory where CO is used or stored.[6][7] These detectors should be regularly calibrated and tested.[7]
-
Secure Cylinder Storage: Carbon monoxide cylinders must be securely fastened to a wall or a rigid structure.[6] They should be stored separately from oxidizing gases, with a recommended minimum distance of 20 feet or a fire-resistant barrier.[7][8][9]
-
Leak Detection: All connections, regulators, and tubing must be meticulously checked for leaks using a suitable leak detection solution before every experiment.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and appropriate gloves, is required.[8][10] For direct handling of high-pressure gas lines, additional protection such as a face shield may be necessary.[11]
-
Emergency Preparedness: All personnel must be trained on emergency procedures in the event of a CO leak or exposure.[6] This includes immediate evacuation and seeking medical attention.[6][9] An emergency response plan should be clearly documented and accessible.[12]
1.3. The High-Pressure Environment: Reactor Safety
High-pressure reactors, or autoclaves, are specialized vessels designed to withstand elevated pressures and temperatures.[13] However, their operation carries inherent risks if not managed correctly.
-
Know Your Equipment: Thoroughly understand the design, pressure and temperature limits, and materials of construction of your specific reactor.[13][14] Never exceed the manufacturer's specified limits.[13]
-
Pressure Relief Systems: Ensure the reactor is equipped with essential safety features like a rupture disk or a pressure relief valve.[12][13] These are designed to vent excess pressure in a controlled manner to prevent catastrophic failure.[13]
-
Regular Maintenance and Inspection: Implement a routine maintenance schedule to inspect all components, including seals, valves, and gauges, for wear and tear.[5][13] A usage log for each vessel is a good practice.[11]
-
Proper Assembly and Sealing: Ensure all fittings and seals are correctly assembled according to the manufacturer's instructions to prevent leaks.
-
Use of a Blast Shield: Always operate a high-pressure reactor behind a certified blast shield, especially during the initial stages of a new reaction.[11][12]
PART 2: The Experimental Core - Assembling the High-Pressure Carbonylation Apparatus
A typical high-pressure carbonylation setup consists of several key components working in concert. The choice of materials and the configuration will depend on the specific reaction conditions.
2.1. The High-Pressure Reactor (Autoclave)
The heart of the setup is the autoclave. For laboratory-scale research, these are typically constructed from robust and chemically resistant materials like stainless steel (e.g., SS316) or Hastelloy. Key features include:
-
Vessel Body and Head: The main container for the reaction mixture.
-
Stirring Mechanism: Essential for ensuring proper mixing of the gas and liquid phases. Magnetic stirring is common for smaller volumes, while overhead mechanical stirring is used for larger reactors.
-
Gas Inlet and Outlet Valves: For introducing carbon monoxide and venting the reactor.
-
Liquid Sampling Port (Optional): Allows for the withdrawal of small aliquots for reaction monitoring.
-
Thermowell: A protective sheath for a thermocouple to accurately measure the internal reaction temperature.
-
Pressure Gauge: To monitor the internal pressure of the reactor.
-
Pressure Relief Device: A rupture disc or relief valve.
2.2. Gas Delivery System
A dedicated and well-designed gas delivery system is crucial for safely handling carbon monoxide.
-
Carbon Monoxide Cylinder: Equipped with a high-pressure regulator to step down the cylinder pressure to the desired reaction pressure.
-
Check Valves: To prevent backflow of the reaction mixture into the gas line.
-
Mass Flow Controller (Optional): For precise control over the rate of gas delivery.
-
Pressure Transducer: For electronic monitoring of the pressure.
2.3. Temperature Control System
-
Heating Mantle or Oil Bath: To heat the reactor to the desired temperature.
-
Temperature Controller: Connected to the thermocouple in the thermowell to maintain a stable reaction temperature.
Diagram of a Typical High-Pressure Carbonylation Experimental Workflow:
Caption: Workflow for a high-pressure carbonylation experiment.
PART 3: In the Lab - A Step-by-Step Protocol
This protocol outlines a general procedure for a palladium-catalyzed carbonylation of an aryl halide. Note: All quantities and conditions should be optimized for the specific reaction.
3.1. Materials and Reagents
-
High-pressure reactor with stirrer bar
-
Carbon monoxide cylinder with regulator
-
Nitrogen or Argon cylinder for purging
-
Aryl halide (substrate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., phosphine-based)
-
Base (e.g., triethylamine, potassium carbonate)
-
Nucleophile (e.g., alcohol for alkoxycarbonylation, amine for aminocarbonylation)
-
Anhydrous solvent
3.2. Reactor Preparation and Charging
-
Inspect and Clean: Ensure the reactor is clean, dry, and all components are in good condition.
-
Charge Solids: To the reactor vessel, add the aryl halide, palladium catalyst, ligand, and base.
-
Add Liquids: Add the anhydrous solvent and the nucleophile.
-
Seal the Reactor: Place the stirrer bar in the vessel, and securely seal the reactor head according to the manufacturer's instructions.
3.3. System Purging and Pressurization
-
Position the Reactor: Place the sealed reactor in the heating mantle behind a blast shield.
-
Connect Gas Lines: Connect the gas inlet to the nitrogen/argon and carbon monoxide lines.
-
Leak Test: Pressurize the system with an inert gas to a pressure slightly higher than the intended reaction pressure and monitor for any pressure drop.
-
Purge the System: Cycle between pressurizing with inert gas and venting (into the fume hood) at least three times to remove all oxygen.
-
Introduce Carbon Monoxide: After the final purge, carefully introduce carbon monoxide to the desired reaction pressure.
3.4. Reaction Execution
-
Begin Stirring and Heating: Start the magnetic stirrer and begin heating the reactor to the target temperature.
-
Monitor Reaction: Continuously monitor the temperature and pressure. A drop in pressure may indicate gas consumption by the reaction.[15] In-situ monitoring techniques like FT-IR can provide real-time data on reactant consumption and product formation.[15][16]
-
Maintain Pressure (if necessary): If the pressure drops significantly, more carbon monoxide can be added to maintain the desired reaction pressure.
3.5. Reaction Work-up and Product Isolation
-
Cooling: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
Venting: CRITICAL STEP: Slowly and carefully vent the excess carbon monoxide through a dedicated line into the back of the fume hood.
-
Purging: Purge the reactor with an inert gas to remove any residual CO.
-
Opening the Reactor: Once at atmospheric pressure, carefully open the reactor.
-
Product Isolation: Transfer the reaction mixture to a flask. The work-up procedure will vary depending on the product but typically involves:
-
Filtration: To remove the catalyst and any solid base.
-
Extraction: Washing the organic layer with aqueous solutions (e.g., water, brine) to remove salts and other water-soluble impurities.[17]
-
Drying: Using a drying agent like magnesium sulfate or sodium sulfate to remove trace water.
-
Solvent Removal: Using a rotary evaporator to remove the solvent.
-
Purification: Further purification by column chromatography, crystallization, or distillation.
-
PART 4: Optimizing for Success - Catalyst Selection and Reaction Parameters
The success of a carbonylation reaction often hinges on the choice of catalyst and the reaction conditions.
4.1. Catalyst Systems
Palladium-based catalysts are the most widely used for a variety of carbonylation reactions due to their high activity and functional group tolerance.[3][4] However, other transition metals like cobalt, rhodium, and iridium are also employed.[4][18]
| Catalyst Type | Common Precursors | Typical Applications |
| Palladium | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Aryl/alkenyl halides, triflates |
| Cobalt | Co₂(CO)₈ | Hydroformylation, epoxide carbonylation |
| Rhodium | [Rh(CO)₂I₂]⁻ | Methanol carbonylation (Monsanto process) |
| Iridium | [Ir(CO)₂I₂]⁻ | Methanol carbonylation (Cativa process) |
4.2. Key Reaction Parameters for Optimization
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.
-
Pressure: Increasing the CO pressure increases its concentration in the solution, which can enhance the reaction rate.[4] However, some modern catalytic systems can operate at lower pressures.[1]
-
Catalyst and Ligand Loading: The amount of catalyst and ligand can significantly impact the reaction efficiency.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of the catalyst.
-
Base: The base is often crucial for neutralizing any acid generated during the reaction and for facilitating the catalytic cycle.
Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal
High-pressure carbonylation reactions offer an elegant and efficient pathway for the synthesis of a wide array of carbonyl-containing molecules. While the experimental setup and the handling of carbon monoxide require a high degree of care and expertise, a thorough understanding of the principles and adherence to strict safety protocols can unlock the immense synthetic potential of this transformation. By carefully selecting the catalyst system and optimizing the reaction parameters, researchers in drug development and other fields can leverage carbonylation chemistry to streamline synthetic routes and access novel chemical entities.
References
- Kollár, L. (2018). Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds. In Catalysis in the Pharmaceutical Industry (pp. 40-65). Royal Society of Chemistry.
- Scott, S. (2012). Carbon monoxide - Standard Operating Procedure. University of California, Santa Barbara.
- Carbonylation. ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ghaffar, T., & Gribble, G. W. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(15), 9697–9713.
- Li, Y., et al. (2023). Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development.
- University of Pittsburgh. (2019).
- Techinstro. (2024).
- Lendl, B., & Mizaikoff, B. (2010). Simple in situ monitoring of a complex catalytic reaction network at high pressure by attenuated total reflection Fourier transform infrared spectroscopy. Applied Spectroscopy, 64(3), 286–292.
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- HiTechTrader. (2024). What safety measures are essential when working with high pressure reactors?
- High Pressure Reaction Vessels - Standard Oper
- Mettler Toledo. (n.d.). High Pressure Reactions.
- Carbon monoxide. (n.d.).
- Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds. (2025).
- Carbon Monoxide SOP. (2020).
- Asynt. (2024).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Wikipedia. (2024). Acetic acid.
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Application Notes and Protocols for the Scale-up Synthesis of Cyclohexylmethyl Cyclohexanecarboxylate
Introduction: The Significance of Cyclohexylmethyl Cyclohexanecarboxylate
This compound is an ester that holds potential in various industrial applications, including as a specialty solvent, a fragrance component, and a plasticizer. Its synthesis involves the esterification of cyclohexanecarboxylic acid with cyclohexanemethanol. For researchers, scientists, and professionals in drug development and chemical manufacturing, a robust, scalable, and economically viable synthetic route is paramount.
This application note provides a detailed guide to the scale-up synthesis of this compound, focusing on the well-established Fischer-Speier esterification method. This approach is favored for its use of readily available and cost-effective starting materials, as well as its straightforward process, making it highly suitable for industrial production.[1][2] We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for a representative scale-up batch, and detail the necessary safety precautions and analytical methods for quality control.
Synthetic Strategy: Fischer-Speier Esterification
The core of this synthetic protocol is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][5]
Reaction:
Cyclohexanecarboxylic Acid + Cyclohexanemethanol ⇌ this compound + Water
Two common strategies to drive this equilibrium forward in a scale-up scenario are:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive one. In this case, cyclohexanemethanol is often used in excess.[2]
-
Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the formation of the ester.[6]
For this protocol, we will focus on the use of excess alcohol, a practical approach for batch production at scale.
Causality in Experimental Choices
-
Choice of Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[3] However, for industrial applications, solid acid catalysts like ion-exchange resins can also be considered to simplify catalyst removal and minimize corrosion.[7] This protocol will utilize sulfuric acid for its widespread availability and proven efficacy.
-
Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol to ensure a sufficient reaction rate.[1] The boiling point of cyclohexanemethanol is approximately 181 °C.[8]
-
Purification Strategy: The purification process is critical to obtain a high-purity product. It involves a series of aqueous washes to remove the acid catalyst and unreacted carboxylic acid, followed by vacuum distillation to separate the final product from unreacted alcohol and any high-boiling impurities.[8][9]
Health and Safety
A thorough risk assessment must be conducted before commencing any chemical synthesis. The following is a summary of the hazards associated with the key chemicals in this process.
| Substance | CAS No. | Hazards | Personal Protective Equipment (PPE) |
| Cyclohexanecarboxylic Acid | 98-89-5 | Harmful if swallowed, Causes serious eye irritation, Causes skin irritation.[10][11] | Safety goggles, chemical-resistant gloves, lab coat. |
| Cyclohexanemethanol | 100-49-2 | Combustible liquid.[8][12] | Safety goggles, chemical-resistant gloves, lab coat. |
| Sulfuric Acid (conc.) | 7664-93-9 | Causes severe skin burns and eye damage, May cause respiratory irritation. | Chemical splash goggles and face shield, acid-resistant gloves, chemical-resistant apron and sleeves. |
| Sodium Bicarbonate | 144-55-8 | Not classified as hazardous. | Standard laboratory PPE. |
| Diethyl Ether (for extraction) | 60-29-7 | Extremely flammable liquid and vapor, May cause drowsiness or dizziness. | Safety goggles, flammable-rated gloves, lab coat, work in a fume hood. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Not classified as hazardous. | Standard laboratory PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Scale-up Synthesis Protocol
This protocol outlines a representative scale-up synthesis of this compound.
Reactant and Product Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 1.033 | 232-233[10] |
| Cyclohexanemethanol | C₇H₁₄O | 114.19 | 0.926 | 181[8] |
| This compound | C₁₄H₂₄O₂ | 224.34 | ~0.98 | >250 (estimated) |
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Step-by-Step Methodology
1. Reactor Setup:
-
Assemble a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a port for reagent addition. Ensure the reactor is clean and dry.
-
For a representative scale-up, we will use 1.0 kg of cyclohexanecarboxylic acid.
2. Charging the Reactor:
-
Charge the reactor with cyclohexanecarboxylic acid (1.0 kg, 7.8 mol).
-
Add an excess of cyclohexanemethanol (1.33 kg, 11.7 mol, 1.5 equivalents). Using the alcohol in excess helps to drive the reaction equilibrium towards the product.[2]
3. Reaction:
-
Begin stirring the mixture.
-
Slowly and carefully add concentrated sulfuric acid (98%, 40 mL, ~0.78 mol, 0.1 equivalents) to the stirred mixture. Caution: The addition of sulfuric acid is exothermic.
-
Heat the reaction mixture to a gentle reflux (approximately 160-180 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS to observe the disappearance of the starting materials and the appearance of the product peak.
4. Work-up and Neutralization:
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Transfer the cooled reaction mixture to a larger vessel suitable for extraction.
-
Dilute the mixture with an equal volume of a suitable organic solvent, such as diethyl ether or toluene.
-
Wash the organic layer sequentially with:
-
Water (2 x 1 L) to remove the bulk of the unreacted cyclohexanemethanol and sulfuric acid.
-
Saturated sodium bicarbonate solution (2 x 1 L) to neutralize any remaining sulfuric acid and unreacted cyclohexanecarboxylic acid. Caution: CO₂ evolution will occur. Ensure adequate venting.[8]
-
Brine (1 x 1 L) to aid in the separation of the aqueous and organic layers.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
5. Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the extraction solvent.
-
The crude product is then purified by vacuum distillation.[1] Given the high boiling point of the product, a good vacuum source is essential to lower the boiling temperature and prevent decomposition.[9]
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound. The exact conditions will depend on the efficiency of the vacuum system.
-
Reaction Mechanism Diagram
Caption: Mechanism of Fischer-Speier Esterification.
Analytical Quality Control
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for both monitoring the reaction progress and confirming the purity of the final product.[13]
-
Sample Preparation: Dilute a small sample of the product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Representative):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
The identity of the product can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be assessed by the relative area of the product peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The spectra of the starting materials can be compared to the product spectrum to ensure complete conversion.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the ester functional group (C=O stretch typically around 1735 cm⁻¹) and the absence of the carboxylic acid O-H stretch (broad peak around 3000 cm⁻¹) from the starting material.
Conclusion
The Fischer-Speier esterification is a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the removal of water, high yields of the desired ester can be achieved. The purification protocol involving aqueous washes and vacuum distillation is effective in producing a high-purity product. The analytical methods outlined provide the necessary tools for quality control, ensuring the final product meets the required specifications for its intended application. This application note serves as a comprehensive guide for researchers and professionals involved in the scale-up and production of this and similar ester compounds.
References
- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- ACS Publications. (2023).
- Google Patents. (2008).
- PubMed. (2023).
- ResearchGate. (2023).
- Fisher Scientific. (2023). Safety Data Sheet: Cyclohexanecarboxylic acid. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Chempedia. (n.d.). Preparation of Cyclohexyl methyl ketone. [Link]
- University of Toronto. (n.d.).
- Chemistry Steps. (n.d.).
- Google Patents. (2019).
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Google Patents. (2010).
- Google Patents. (2010). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- Impact Factor. (n.d.).
- Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]
- Wikipedia. (n.d.).
- ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters. [Link]
- SpringerLink. (2020).
- Brieflands. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. [Link]
- MDPI. (2023).
- University of California, Irvine. (n.d.). Esters. An Introduction. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mdpi.com [mdpi.com]
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- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
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- 11. CN117964489A - Process for producing cyclohexyl-containing compound and process for producing cyclohexane carboxylate from benzene carboxylate - Google Patents [patents.google.com]
- 12. GB2098211A - Production of high-boiling esters by catalytic esterification - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Cyclohexylmethyl Cyclohexanecarboxylate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Cyclohexylmethyl cyclohexanecarboxylate. Here, we address common challenges and provide in-depth, field-proven solutions to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for synthesizing this ester:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between cyclohexanecarboxylic acid and cyclohexylmethanol. It is an equilibrium-driven process favored for its use of readily available starting materials.[1]
-
Tishchenko Reaction: This is a highly atom-economical disproportionation reaction where two molecules of cyclohexanecarboxaldehyde are converted into the target ester.[2] This reaction is catalyzed by metal alkoxides, most commonly aluminum alkoxides.[3]
Q2: Which synthesis method should I choose?
The choice of method depends on the availability of starting materials, scale, and desired purity.
| Feature | Fischer-Speier Esterification | Tishchenko Reaction |
| Starting Materials | Cyclohexanecarboxylic acid, Cyclohexylmethanol | Cyclohexanecarboxaldehyde |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | Metal alkoxide catalyst (e.g., Al(OiPr)₃) |
| Reaction Type | Equilibrium-driven condensation | Redox disproportionation |
| Key Advantages | Simple setup, uses common lab reagents.[1] | High atom economy, often high-yielding under optimized conditions.[2] |
| Common Challenges | Incomplete conversion due to equilibrium; requires water removal.[4] | Requires strictly anhydrous conditions; catalyst sensitivity.[5] |
Troubleshooting Guide: Fischer-Speier Esterification
This route is often the first choice but is susceptible to low yields if the reaction equilibrium is not properly managed.
Q3: My esterification yield is consistently low (<60%). What is the primary cause?
The most common reason for low yield in a Fischer esterification is the presence of water, which is a byproduct of the reaction.[6] The reaction is reversible, and as water accumulates, it hydrolyzes the newly formed ester back into the carboxylic acid and alcohol, preventing the reaction from reaching completion. This is a direct consequence of Le Châtelier's principle.[7][8]
Q4: How can I effectively drive the reaction equilibrium toward the product?
To maximize your yield, you must actively shift the equilibrium to the right. There are two primary strategies:
-
Removal of Water: Continuously removing water as it forms is the most effective method. This is typically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[9][10] The water/solvent azeotrope boils and condenses into the trap, where the denser water separates and can be collected, while the solvent overflows back into the reaction flask.[11]
-
Use of an Excess Reactant: Using a large excess of one of the starting materials (typically the less expensive or more easily removed one, like cyclohexylmethanol) can also drive the equilibrium forward.[6][12] A 5- to 10-fold excess can significantly improve yields.[6]
Q5: I'm using a Dean-Stark trap, but the yield is still poor. What else could be wrong?
If water removal is addressed, consider these other factors:
-
Catalyst Inactivity or Incorrect Amount: Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at a catalytic loading of 1-4 mol%.[1] Using too much acid can lead to side reactions, such as the dehydration and polymerization of cyclohexylmethanol, resulting in charring.
-
Insufficient Reaction Time or Temperature: These reactions can require several hours at reflux to reach completion.[13] Monitor the reaction progress by TLC or by observing the rate of water collection in the Dean-Stark trap. When no more water is collected, the reaction is likely complete.
-
Purity of Reagents: The presence of water in your starting materials or solvents will inhibit the reaction from the start. Use anhydrous grade solvents and ensure your starting alcohol and carboxylic acid are as dry as possible.
Troubleshooting Workflow: Low Yield in Fischer Esterification
Caption: A troubleshooting workflow for low yield in Fischer esterification.
Troubleshooting Guide: Tishchenko Reaction
The Tishchenko reaction is a powerful alternative but requires careful control of conditions.
Q6: My Tishchenko reaction is not initiating or is very slow. What should I check first?
The primary suspect is catalyst deactivation due to moisture. Aluminum alkoxide catalysts are extremely sensitive to water.
-
Action: Ensure all glassware is flame- or oven-dried.[14] Use anhydrous solvents and freshly distilled cyclohexanecarboxaldehyde. The catalyst, such as aluminum isopropoxide, should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
Q7: What are potential side reactions for the Tishchenko reaction with cyclohexanecarboxaldehyde?
While cyclohexanecarboxaldehyde is a non-enolizable aldehyde, which prevents aldol-type side reactions, other issues can arise:
-
Cannizzaro Reaction: If using alkali metal alkoxides (e.g., NaOR) instead of aluminum alkoxides, and if water is present, the Cannizzaro reaction can compete, producing cyclohexanecarboxylic acid and cyclohexylmethanol, which may not efficiently combine to form the ester under these conditions.[15]
-
Catalyst-Derived Esters: At higher temperatures or catalyst loadings, the alkoxide group from the catalyst (e.g., isopropoxide) can react with the aldehyde, leading to the formation of cyclohexyl isobutyrate as a byproduct.[16] To minimize this, use low catalyst loadings and maintain the lowest effective reaction temperature.
Experimental Protocols
Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flame-dry all glassware before assembly and cool under a stream of dry nitrogen.
-
Charging the Flask: To the flask, add cyclohexanecarboxylic acid (1.0 eq.), cyclohexylmethanol (1.2 eq.), and toluene (approx. 2 mL per gram of carboxylic acid).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq.) to the stirring mixture.
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the graduated arm of the trap (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).[17]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude ester is then purified by vacuum distillation to yield the final product.[18][19]
Protocol 2: Tishchenko Reaction
-
Setup: In an oven-dried, nitrogen-flushed flask equipped with a magnetic stir bar and reflux condenser, add anhydrous toluene.
-
Catalyst Addition: Add aluminum isopropoxide (0.05 eq.) to the solvent.
-
Reactant Addition: Slowly add freshly distilled cyclohexanecarboxaldehyde (1.0 eq.) to the catalyst suspension at room temperature.
-
Reaction: Gently heat the mixture to 50-60 °C. The reaction is often exothermic. Monitor the progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction to room temperature and quench by slowly adding dilute hydrochloric acid. Transfer to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation.
Reaction Mechanisms
Caption: Mechanism of the Fischer-Speier Esterification.
Caption: Simplified mechanism of the Tishchenko Reaction.
References
- Grokipedia. Tishchenko reaction.
- Thermo Fisher Scientific. Tischenko Reaction.
- Wikipedia. Dean–Stark apparatus.
- University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap.
- Orick Médico Sarl. Dean-Stark Apparatus.
- Organic Chemistry Portal. Tishchenko Reaction.
- M. O. Ogliore, et al. The Tishchenko Reaction. Organic Reactions. 2015.
- A. A. A. El-Shehawy, et al. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. RSC Advances. 2024.
- W. H. Puterbaugh, et al. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. 1959.
- JoVE. Dean-Stark Trap: Principle, Use in Chemical Reactions. 2017.
- O. P. Törmäkangas, A. M. P. Koskinen. The Tishchenko reaction and its modifications in organic synthesis. Aaltodoc. 2002.
- T. M. Bare, H. O. House. Methyl Ketones from Carboxylic Acids: Cyclohexyl Methyl Ketone. Organic Syntheses. 1969.
- Palkem India. Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis.
- BenchChem. A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods.
- BenchChem. An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid.
- Google Patents. US3661972A - Purification of high boiling esters.
- Google Patents. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
- A. A. A. El-Shehawy, et al. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. PMC. 2024.
- Master Organic Chemistry. Fischer Esterification.
- Wikipedia. Fischer–Speier esterification.
- A. M. W. G. G. Hemric, et al. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. 2020.
- Organic Chemistry Portal. Fischer Esterification.
- Chemistry Steps. Fischer Esterification.
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Technical Support Center: Overcoming Low Conversion in Fischer Esterification
Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this fundamental reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction efficiency, providing you with the expert insights needed to troubleshoot and optimize your ester synthesis.
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1] However, its power is often limited by a critical feature: it is a reversible reaction existing in a state of equilibrium.[2][3][4] This guide provides a series of troubleshooting FAQs and in-depth protocols to help you overcome the challenge of low conversion and drive your reaction toward a high yield of the desired ester.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Fischer esterification in a direct question-and-answer format.
Q1: Why is my ester yield consistently low, even after a long reaction time?
A: The most common cause of low yields in Fischer esterification is the reaction's inherent reversibility.[3][4] The process does not go to completion; instead, it reaches a chemical equilibrium where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (ester hydrolysis).[5][6] If you start with a 1:1 molar ratio of a simple carboxylic acid and alcohol, the equilibrium mixture may contain only about 65-70% of the ester product at best.[5][7] Simply extending the reaction time will not improve the yield once equilibrium has been established.
The core of the problem is that water, a product of the reaction, can act as a nucleophile in the acidic conditions to hydrolyze the newly formed ester back into the starting materials.[8][9] Therefore, high conversion is only possible if the equilibrium is actively shifted toward the products.
Q2: How can I effectively shift the reaction equilibrium to favor product formation?
A: The strategy for overcoming the equilibrium limitation is rooted in Le Châtelier's Principle.[10] This principle states that if a change is applied to a system at equilibrium, the system will adjust to counteract that change.[7][10] For Fischer esterification, there are two primary strategies to exploit this:
-
Use an Excess of a Reactant: By significantly increasing the concentration of one of the starting materials (typically the alcohol, as it's often cheaper and can serve as the solvent), the equilibrium shifts to the right to consume the excess reactant, thereby producing more ester.[2][5][11] Using a 10-fold excess of alcohol can push yields well above 95%.[5]
-
Remove a Product as It Forms: The continuous removal of a product from the reaction mixture prevents the reverse reaction from occurring.[10][12] In this case, removing the water byproduct is the most common and effective approach.[2][5][6] Distilling the ester as it forms is also a viable option if it has a significantly lower boiling point than the other components.[2][13]
Combining these two strategies—using an excess of alcohol while actively removing water—is a powerful method for achieving near-quantitative ester conversion.
Q3: What is the most effective method for removing water from the reaction?
A: Several methods exist for water removal, and the best choice depends on the scale of your reaction and the properties of your reagents.
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly efficient method for continuously removing water.[5][6][12] The reaction is run in a solvent (like toluene or hexane) that forms a low-boiling azeotrope with water.[5][14] The vapor of the azeotrope enters a reflux condenser, and upon cooling, the water and solvent separate in the graduated trap of the Dean-Stark apparatus. The denser water sinks to the bottom to be collected, while the lighter solvent overflows and returns to the reaction flask.[5][15]
-
Use of a Dehydrating Agent:
-
Acid Catalyst as Dehydrating Agent: Concentrated sulfuric acid, a common catalyst, also serves as a potent dehydrating agent, sequestering water molecules as they form.[7][16]
-
Molecular Sieves: These are porous aluminosilicates that selectively adsorb water.[2][12][17] However, a critical caveat exists: molecular sieves can be degraded by strong acids.[18][19] To circumvent this, they can be placed in a Soxhlet extractor, where the refluxing solvent vapors pass through the sieves, which trap water before the solvent returns to the reaction flask.[18] This prevents direct contact between the sieves and the acidic reaction mixture.
-
-
In-situ Chemical Dehydration: While less common for standard lab-scale Fischer esterification, other methods can be employed. This includes using drying agents like anhydrous salts, though their capacity and efficiency can be limited.[20]
Q4: Which acid catalyst is best for my reaction?
A: The choice of catalyst depends on factors like substrate sensitivity, desired reaction conditions, and workup considerations.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids (Homogeneous) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), HCl | Highly effective, inexpensive, well-established. H₂SO₄ also acts as a dehydrating agent.[2][7][14] | Can be corrosive; require neutralization during workup; may promote side reactions (e.g., elimination with tertiary alcohols).[3] |
| Solid Acids (Heterogeneous) | Amberlyst-15, Dowex Resins, Nafion | Easily removed by filtration (simplifies workup), reusable ("greener" approach), often milder.[2][21] | May have lower activity than strong mineral acids, requiring longer reaction times or higher temperatures. |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Milder conditions, suitable for sensitive substrates.[14] | More expensive than traditional Brønsted acids. |
Q5: My starting materials are sterically hindered. What are my options?
A: Fischer esterification is sensitive to steric hindrance.[16] The reaction is generally efficient for primary and secondary alcohols. Tertiary alcohols, however, are poor substrates as they are prone to elimination under strong acid and heat to form alkenes.[3] Similarly, very bulky carboxylic acids (e.g., those with quaternary carbons adjacent to the carboxyl group) will react very slowly.
If you are working with sterically demanding substrates, the Fischer esterification may not be the optimal route. Consider alternative methods such as the Steglich esterification (using DCC/DMAP) or converting the carboxylic acid to a more reactive acid chloride before reacting it with the alcohol.[11][16][22]
Q6: I'm having trouble with the workup. How can I effectively isolate my ester?
A: A proper workup is crucial for isolating a pure product. A typical procedure involves:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) that is immiscible with water.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[22][23] Be cautious, as this will produce CO₂ gas, so vent the separatory funnel frequently.
-
Washing: Wash with water to remove any remaining water-soluble components (like excess alcohol), followed by a wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.[1][23]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.[23]
-
Purification: The crude product can then be purified by distillation or column chromatography.
Pro-Tip: If your ester (e.g., ethyl acetate) has moderate solubility in water, the aqueous washes can lead to product loss.[24] In such cases, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with fresh organic solvent to recover dissolved product.
Visualizations & Key Workflows
The Fischer Esterification Mechanism
The reaction proceeds through a multi-step nucleophilic acyl substitution pathway. Each step is reversible, underscoring the importance of driving the reaction forward.[5][11]
Caption: The reversible mechanism of Fischer esterification.
Troubleshooting Workflow for Low Ester Yield
Use this decision tree to diagnose and solve common issues leading to poor conversion.
Sources
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- 24. reddit.com [reddit.com]
Technical Support Center: Purification of Cyclohexylmethyl Cyclohexanecarboxylate
Welcome to the technical support guide for the purification of Cyclohexylmethyl cyclohexanecarboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this aliphatic ester.
Introduction
This compound (C₁₄H₂₄O₂) is a key intermediate in various organic syntheses. Its high purity is critical for the success of subsequent reactions and the integrity of final products. The most common route to its synthesis is the Fischer esterification of cyclohexanecarboxylic acid and cyclohexylmethanol, catalyzed by a strong acid. This process, while effective, often results in a crude product containing unreacted starting materials, catalyst, and byproducts. This guide provides a systematic approach to troubleshooting common purification issues.
Key Physical Properties
A thorough understanding of the physical properties of this compound and potential impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 224.34[1] | ~280-300 (est. at atm. pressure) | Insoluble in water; soluble in organic solvents. |
| Cyclohexanecarboxylic Acid | 128.17 | ~233 | Slightly soluble in water; soluble in organic solvents. |
| Cyclohexylmethanol | 114.19 | ~185-187 | Sparingly soluble in water. |
| Sulfuric Acid (Catalyst) | 98.08 | ~337 | Soluble in water. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: The final product contains unreacted cyclohexanecarboxylic acid.
-
Possible Cause: Incomplete neutralization and removal of the acidic starting material during the aqueous workup. Carboxylic acids can be persistent impurities if not thoroughly addressed.
-
Solution 1: Rigorous Basic Wash: The most effective way to remove acidic impurities is to convert them into their water-soluble carboxylate salts.[2]
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is a mild base and is preferred to prevent hydrolysis of the ester.[2]
-
Continue washing until CO₂ evolution (bubbling) ceases, which indicates that all the acid has been neutralized.[3]
-
Perform one final wash with the bicarbonate solution and check the pH of the aqueous layer to ensure it is basic.
-
-
Solution 2: Fractional Distillation: If the acidic impurity remains after a thorough basic wash, fractional distillation under reduced pressure can be employed. Cyclohexanecarboxylic acid has a significantly lower boiling point than the target ester, allowing for effective separation.
Issue 2: The presence of cyclohexylmethanol is detected in the purified product.
-
Possible Cause: Insufficient removal of the excess alcohol used in the esterification reaction. While sparingly soluble in water, it can partition into the organic layer if not washed out effectively.
-
Solution 1: Multiple Aqueous Washes: Cyclohexylmethanol has some solubility in water. Performing multiple washes with deionized water and then with brine (saturated NaCl solution) will significantly reduce its concentration in the organic layer. The brine wash helps to break emulsions and further decreases the solubility of organic compounds in the aqueous layer.
-
Solution 2: Vacuum Distillation: A well-executed fractional distillation is highly effective. The significant difference in boiling points between cyclohexylmethanol (~185-187 °C) and the ester product allows for a clean separation.[2]
Issue 3: A persistent emulsion forms during the extractive workup.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when basic solutions are used, can lead to the formation of stable emulsions, trapping the product and leading to yield loss.
-
Solution 1: Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Solution 2: Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.[2]
-
Solution 3: Filtration: As a last resort, the emulsified layer can be passed through a pad of Celite or glass wool to help break the fine droplets.
Issue 4: The final product is discolored (yellow or brown).
-
Possible Cause: The presence of non-volatile, colored byproducts, often formed from side reactions at high temperatures during the esterification.
-
Solution 1: Activated Carbon Treatment: For minor discoloration, dissolve the product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the mixture through Celite to remove the carbon.[2]
-
Solution 2: Flash Column Chromatography: For more significant coloration, flash chromatography is the most effective method. Since this compound is a non-polar ester, a non-polar eluent system will separate it from more polar colored impurities.[2]
Issue 5: The isolated yield is unexpectedly low.
-
Possible Cause 1: Incomplete Extraction: The ester may not have been fully extracted from the aqueous layer during the workup.
-
Solution: Ensure that the extraction is performed at least three times with an appropriate volume of organic solvent. Confirm that the layers have been sufficiently mixed (gently) to allow for the partitioning of the product into the organic phase.[2]
-
Possible Cause 2: Ester Hydrolysis: Prolonged contact with strong bases (like NaOH) or even mild bases for extended periods during the workup can hydrolyze the ester back to the starting materials, thus reducing the yield.[2]
-
Solution: Use a mild base like sodium bicarbonate for washes and carry out the workup process efficiently without unnecessary delays.[2]
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification analysis.
Detailed Experimental Protocols
Protocol 1: Purification by Extraction
This protocol is designed to remove acidic and water-soluble impurities.
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If no reaction solvent was used, dissolve the crude product in an equal volume of diethyl ether.
-
Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution. Gently invert the funnel 10-15 times, venting frequently to release the pressure from CO₂ evolution. Drain the lower aqueous layer. Repeat until no more gas evolves.
-
Water Wash: Add an equal volume of deionized water to the organic layer. Invert gently and drain the aqueous layer. This removes residual bicarbonate and water-soluble organics like cyclohexylmethanol.
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine. This removes the bulk of the dissolved water in the organic layer and helps break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl. Let it stand for 10-15 minutes until the liquid is clear.
-
Solvent Removal: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Fractional Distillation
This method is highly effective for separating compounds with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: Add the crude ester to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation under Reduced Pressure: Due to the high boiling point of the ester, vacuum distillation is recommended to prevent thermal decomposition. Apply a vacuum and begin to heat the distillation flask gently.
-
Collect Fractions:
-
Forerun: Discard the initial fraction, which will contain any low-boiling impurities like residual solvent or cyclohexylmethanol.
-
Main Fraction: Collect the fraction that distills at a constant temperature at the applied pressure. This is the pure ester.
-
End: Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities.
-
Protocol 3: Purification by Flash Column Chromatography
This technique is ideal for removing colored or non-volatile impurities.
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good system should give the ester an Rf value of approximately 0.3-0.4. A mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) is a good starting point.[2]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, applying gentle pressure (with air or nitrogen) to increase the flow rate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of my final product? A1: A combination of techniques is ideal.
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence and structure of impurities.[2]
-
Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) peak around 1730-1740 cm⁻¹ and the absence of a broad hydroxyl (-OH) peak from the carboxylic acid (around 2500-3300 cm⁻¹) or alcohol (around 3200-3600 cm⁻¹) indicate a successful reaction and purification.[2]
Q2: How do I choose between distillation and column chromatography for final purification? A2: The choice depends on the nature of the impurities.
-
Choose distillation if your impurities have significantly different boiling points from your product (e.g., unreacted starting materials). It is an excellent large-scale purification method.
-
Choose column chromatography if your product is contaminated with non-volatile or colored impurities, or if impurities have boiling points very close to your product.
Q3: What safety precautions should I take during purification? A3: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. The organic solvents used are often flammable and volatile.[3][6] When performing distillations, especially under vacuum, use a safety shield.
Q4: My NMR spectrum shows a broad peak around 3.5 ppm that isn't from my product. What could it be? A4: A broad peak in that region often corresponds to an -OH proton from either water or residual alcohol (cyclohexylmethanol). To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the -OH peak should disappear or shift significantly. This indicates that your product may still be wet or contaminated with alcohol, suggesting the need for more rigorous drying or further purification.
References
- PubChem. This compound.
- HSCprep.
- Palkem India.
- PubChem. 3-Cyclohexenylmethyl 3-cyclohexenecarboxylate.
- Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cyclohexylmethyl hexyl ester. [Link]
- PubChem. Methyl cyclohexanecarboxylate.
- LookChem. Preparation of Cyclohexyl methyl ketone. [Link]
- Aus-e-Tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
- Quora. What are the modifications to improve the purity of ester?. [Link]
- Science Ready.
- ResearchGate.
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- 1. This compound | C14H24O2 | CID 75786 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Technical Support Center: Optimizing Catalyst Concentration in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for optimizing palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to catalyst concentration. The following content is structured to offer not just solutions, but a foundational understanding of the principles governing these powerful synthetic transformations.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific, frequently encountered problems during palladium-catalyzed reactions. Each issue is presented with probable causes and a systematic approach to resolution.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction shows minimal or no conversion to the desired product. What are the initial troubleshooting steps?
A1: Low or no product yield is a common but often solvable issue. A systematic evaluation of your reaction components and setup is the most effective approach.
Probable Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. If it's not being generated efficiently or is rapidly deactivating, the reaction will fail.
-
Inefficient Pre-catalyst Reduction: Many common pre-catalysts, like Palladium(II) acetate (Pd(OAc)₂), require in situ reduction to the active Pd(0) state. This reduction can be inefficient, leading to low concentrations of the active catalyst.[1][2]
-
Solution: Consider switching to a pre-formed, air-stable Pd(0) source or a more advanced pre-catalyst (e.g., a palladacycle) that more readily forms the active species.[3] If using a Pd(II) source, ensure your phosphine ligand, which can act as a reducing agent, is not oxidized before it can reduce the palladium.[2]
-
-
Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons.[4] Common poisons include sulfur compounds, halides, and coordinating functional groups on starting materials or products (like pyridines).[4][5]
-
-
Suboptimal Reagent Quality & Reaction Conditions: The reaction environment is critical for catalyst performance.
-
Presence of Oxygen and Moisture: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.[5] Moisture can hydrolyze starting materials or interfere with the base.
-
Incorrect Ligand or Ligand-to-Metal Ratio: The ligand stabilizes the palladium center, influences its reactivity, and prevents aggregation into inactive palladium black.[5][8] An incorrect ligand or an insufficient amount can lead to catalyst deactivation.
-
Issue 2: Reaction Stalls or is Sluggish
Q2: My reaction begins, but the conversion plateaus, or the reaction is extremely slow. What should I investigate?
A2: A stalling or sluggish reaction often points to catalyst deactivation over the course of the experiment or suboptimal reaction kinetics.
Probable Causes & Step-by-Step Solutions:
-
Catalyst Deactivation During the Reaction: The catalyst may be initially active but loses its efficacy over time.
-
Formation of Palladium Black: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[6] This consists of aggregated, inactive Pd(0) particles.[5][13]
-
Product Inhibition: In some cases, the reaction product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition as the product concentration increases.[14]
-
Solution: This can be a challenging issue to resolve. Sometimes, a change in ligand that sterically disfavors product binding can be effective. Running the reaction at a lower concentration might also be beneficial.
-
-
-
Suboptimal Reaction Parameters: The reaction conditions may not be energetic enough to sustain a reasonable reaction rate.
-
Insufficient Temperature: Many cross-coupling reactions have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can accelerate catalyst decomposition.[5] A systematic temperature screen is often necessary.
-
-
Poor Solubility: If any of the reagents (starting materials, base, or catalyst) are not fully dissolved, the reaction will be slow and irreproducible.
-
Solution: Choose a solvent system in which all components are soluble at the reaction temperature. Sometimes a co-solvent system is necessary to achieve this.[7]
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q3: I am getting variable yields and reaction times when I repeat the same experiment. What could be the cause of this poor reproducibility?
A3: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.
Probable Causes & Step-by-Step Solutions:
-
Variability in Reagent Quality: The purity of starting materials, solvents, and bases can fluctuate between batches.
-
Solution: Use reagents from a single, trusted supplier and from the same lot number for a series of experiments. Always use freshly distilled or anhydrous, sealed solvents.
-
-
Inconsistent Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can vary.
-
Solution: Standardize your procedure for making the reaction setup inert. A glovebox provides the most consistent environment. If using a Schlenk line, ensure sufficient vacuum/inert gas cycles are performed.
-
-
Pre-catalyst Generation Variability: The in situ reduction of Pd(II) to Pd(0) can be sensitive to the order of reagent addition and the rate of heating.[2]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for a new reaction?
A1: The optimal catalyst loading balances reaction efficiency with cost and sustainability. It's best determined empirically through a systematic screening process. Start with a standard loading (e.g., 1-2 mol%) and then systematically decrease it until the reaction rate or yield is negatively impacted. For many modern catalyst systems, loadings in the range of 0.1 to 0.01 mol% are achievable.[15]
Q2: What is the impact of using too high a catalyst concentration?
A2: While it might seem that a higher concentration would always be better, excessively high catalyst loadings can lead to several problems. These include an increased rate of side reactions, such as the formation of homocoupling byproducts, and a greater propensity for the catalyst to aggregate into inactive palladium black.[16][17] From a practical standpoint, it also increases the cost of the reaction and the amount of residual palladium that needs to be removed from the final product.[10][11]
Q3: How does the choice of ligand influence the required catalyst concentration?
A3: The ligand is critically important. A well-chosen ligand will stabilize the palladium catalyst, preventing deactivation and allowing for a lower overall catalyst loading.[6][8] Bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often form highly active and stable catalysts that perform well at low concentrations.[5]
Q4: Can the solvent affect the optimal catalyst concentration?
A4: Absolutely. The solvent impacts the solubility and stability of the catalyst complex.[6][10] A good solvent will fully dissolve the catalyst and reagents, facilitating efficient reaction. Some solvents can also coordinate to the palladium center, influencing its reactivity. Therefore, the optimal catalyst concentration can be solvent-dependent.
Data & Protocols
Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions
| Reaction Type | Palladium Pre-catalyst | Ligand Example | Typical Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | 0.1 - 2 |
| Buchwald-Hartwig | Pd₂(dba)₃, Palladacycles | RuPhos, BrettPhos | 0.5 - 2 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | 1 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | 0.5 - 2 |
| Stille | Pd(PPh₃)₄ | PPh₃ | 1 - 3 |
Note: These are general ranges. Optimization is always recommended for specific substrates.
Experimental Protocol: Systematic Catalyst Concentration Screening
This protocol outlines a general procedure for determining the optimal catalyst concentration for a given reaction.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the limiting reagent (e.g., aryl halide, 1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vials and place them in a glovebox or thoroughly purge with an inert gas (e.g., Argon) using a Schlenk line.[3]
-
Catalyst/Ligand Stock Solutions: Prepare stock solutions of the palladium pre-catalyst and the chosen ligand in a degassed, anhydrous solvent. This allows for accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve a range of catalyst loadings (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%). Ensure the desired ligand-to-palladium ratio is maintained.
-
Solvent Addition: Add the degassed reaction solvent to each vial to reach the desired reaction concentration (typically 0.1-0.5 M).[3]
-
Reaction Execution: Place the vials in a pre-heated reaction block or oil bath and stir at the desired temperature.
-
Analysis: After a set time, or by taking time points, cool the reactions to room temperature. Dilute an aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst concentration. This will reveal the lowest effective catalyst loading for your specific transformation.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram illustrates a logical progression for troubleshooting a low-yielding palladium-catalyzed reaction.
Caption: A systematic workflow for diagnosing low-yield reactions.
Diagram 2: Interplay of Key Optimization Parameters
This diagram shows the interconnectedness of various parameters that must be considered when optimizing catalyst concentration.
Caption: Relationship between catalyst concentration and other key reaction parameters.
References
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to N
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- C
- Poisoning and deactivation of palladium catalysts.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Optimizing Cross-Coupling Reactions with Palladium C
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Strategies for sustainable palladium catalysis.
- Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions.
- Palladium-free Wacker-inspired oxidation: challenges and opportunities in c
- Synthesis methods and applications of palladium nanoparticles: A review. Frontiers.
- Palladium used As A C
- Catalysts | Special Issue : Palladium-C
- Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the .... Organic Chemistry Frontiers (RSC Publishing).
- Effect of the P:Pd ratio on the selectivity of palladium catalyst....
- A Review of Recovery of Palladium from the Spent Automobile C
- Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Trifl
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. Benchchem.
- Supported Palladium Nanocatalysts: Recent Findings in Hydrogen
- Exploring the Impact of Palladium Loading on Pd-Based Three-Way Catalyst Performance and Propane Reactivity for Emission Reduction in Liquefied Petroleum Gas Engines. MDPI.
- Struggling with Suzuki Reaction. Reddit.
- Effect of Palladium Loading on Catalytic Properties of Pd/GCE for the Electro-oxidation of Methanol, Formic Acid. BUE Scholar.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Self-published.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar.
- Catalytic Combustion of Low-Concentration Methane: From Mechanistic Insights to Industrial Applic
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reaction conditions tune c
- Catalytic performance of low loading palladium-carbon catalyst in rosin disproportionation: Characterization, process enhancement, and reaction pathway.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Self-published.
- Enhancing the Catalytic Activity of Palladium Nanoparticles via Sandwich-Like Confinement by Thin Titanate Nanosheets.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- How to remove palladium catalyst
- Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
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Technical Support Center: Minimizing By-Product Formation in Ester Synthesis
Welcome to the technical support center for ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who require high-purity esters and need to troubleshoot and minimize the formation of unwanted by-products. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven solutions.
Frequently Asked Questions (General)
This section addresses overarching issues applicable to various esterification methods.
Q1: My esterification has stalled, leaving significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A1: This is a classic equilibrium problem, particularly prevalent in Fischer esterification.[1][2] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either adding an excess of a reactant or removing a product as it forms.[2][3][4]
-
Use of Excess Reagent: The most straightforward strategy is to use a large excess of one of the starting materials, typically the alcohol, as it is often less expensive and easier to remove after the reaction.[4][5][6] Using the alcohol as the solvent is a common and effective approach.[6][7] A 10-fold excess of alcohol can increase ester yield from ~65% to over 95%.[4]
-
Removal of Water: Water is a by-product in many esterification reactions, and its presence can drive the equilibrium backward through hydrolysis.[2][8][9][10] Continuously removing water is a highly effective method to achieve high conversion.[1][4][11]
-
Dean-Stark Apparatus: This glassware is used with a solvent that forms an azeotrope with water (e.g., toluene or benzene).[7][12][13] The azeotrope boils, condenses, and collects in a trap where the denser water separates and can be removed, while the solvent returns to the reaction flask.[4][12][14]
-
Drying Agents: Adding a drying agent like molecular sieves or anhydrous salts (e.g., copper(II) sulfate) to the reaction mixture can sequester water as it is formed.[1][11][15]
-
Q2: I'm observing unexpected by-products like ethers or alkenes. What reaction parameters should I investigate first?
A2: The formation of ethers and alkenes typically points to side reactions involving the alcohol, often promoted by harsh acidic conditions and high temperatures.[15][16]
-
Temperature Control: Higher temperatures, while increasing the rate of esterification, can also provide the activation energy for competing reactions.[17][18] Overheating can cause dehydration of the alcohol, especially secondary and tertiary alcohols, to form alkenes.[6][15] It can also promote the condensation of two alcohol molecules to form an ether.[16] Reducing the reaction temperature and extending the reaction time may improve selectivity.
-
Catalyst Choice: Strong, non-volatile acids like sulfuric acid are effective but can also catalyze these side reactions.[5][8] Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst (e.g., ion-exchange resins, zeolites), which can offer higher selectivity and easier removal.[7][19][20] For particularly sensitive substrates, avoid strongly acidic methods altogether and opt for milder, neutral conditions like those of the Steglich or Mitsunobu reactions.[21][22][23]
Troubleshooting Guide: Method-Specific Issues
Fischer Esterification
This reversible acid-catalyzed reaction is cost-effective but prone to equilibrium limitations and side reactions.[1][4]
A: Tertiary alcohols are highly susceptible to elimination (dehydration) under the strong acid and heat typical of Fischer esterification.[6][15] The mechanism proceeds through a stable tertiary carbocation, which readily loses a proton to form an alkene.
Solution: Avoid Fischer esterification for tertiary alcohols. The Steglich esterification is an excellent alternative as it operates under mild, neutral conditions, using N,N'-dicyclohexylcarbodiimide (DCC) and a 4-(dimethylamino)pyridine (DMAP) catalyst, which circumvents the formation of carbocations.[23][24]
Caption: Fischer esterification desired pathway and common by-products.
Steglich Esterification
This method uses a carbodiimide (e.g., DCC, EDC) to activate the carboxylic acid, allowing for mild reaction conditions.[21][25]
A: The precipitate is almost certainly dicyclohexylurea (DCU), the by-product formed when DCC is used as the coupling agent.[21][24][25] While its insolubility helps drive the reaction, it can make purification challenging.[24]
Solutions:
-
Filtration and Washing: After the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation, then filter it off. Washing the filter cake with the reaction solvent can help recover product trapped in the solid.
-
Solvent Choice: DCU has partial solubility in some organic solvents. If trace amounts remain after filtration, they can sometimes be removed by chromatography.[24]
-
Use a Water-Soluble Carbodiimide: A superior solution is to use a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[21][22] The corresponding urea by-product is water-soluble and can be easily removed with a simple aqueous workup, eliminating the need for filtration of a stubborn solid.[26]
A: This indicates that the crucial nucleophilic catalyst, 4-(dimethylaminopyridine) (DMAP), is either absent, used in insufficient quantity, or is of poor quality. In the absence of DMAP, the reactive O-acylisourea intermediate can undergo a slow intramolecular 1,3-rearrangement to form a stable N-acylurea, which does not react with the alcohol.[23][25]
Solution: Ensure you are using a catalytic amount (typically 5-15 mol%) of high-purity DMAP. DMAP acts as an acyl transfer agent, intercepting the O-acylisourea to form a highly reactive acyl-pyridinium salt.[22][23] This intermediate rapidly reacts with the alcohol, outcompeting the rearrangement pathway.[23]
Caption: Role of DMAP in directing Steglich esterification vs. by-product.
Mitsunobu Reaction
A powerful and reliable method for achieving stereochemical inversion at a chiral alcohol center, but notorious for its difficult-to-remove by-products.[27][28][29][30]
A: This is the most common challenge with the Mitsunobu reaction.[27][31] Both TPPO and the reduced hydrazine are often difficult to separate from the desired product by standard chromatography due to similar polarities.
Solutions:
-
Crystallization: If your product is a solid, direct crystallization from the crude mixture can sometimes leave the by-products in the mother liquor.
-
Chromatography Optimization: Using a less polar solvent system (e.g., hexanes/ether instead of hexanes/ethyl acetate) can sometimes improve separation on silica gel.
-
Modified Reagents:
-
Polymer-supported TPP: Using resin-bound triphenylphosphine allows the resulting TPPO-resin to be removed by simple filtration.[29]
-
Phosphines with Basic/Acidic Handles: Phosphines containing a basic group (like diphenyl(2-pyridyl)phosphine) allow the resulting oxide to be removed by an acidic wash.[27]
-
Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed to produce a hydrazine by-product that can be easily removed by filtration.[29]
-
-
Chemical Treatment: In some cases, converting TPPO to a more easily separable derivative is possible, but this adds steps to the synthesis.
A: The mechanism requires the carboxylic acid to protonate the betaine intermediate formed from triphenylphosphine (TPP) and the azodicarboxylate (e.g., DEAD).[27] If the acid is not acidic enough (pKa > 13), this proton transfer is slow or does not occur.[27] Instead, an undesired side reaction can occur where the betaine anion attacks the phosphonium intermediate, leading to by-products and no ester formation.[27]
Solution: The Mitsunobu reaction is generally not suitable for weakly acidic nucleophiles. You should switch to a different esterification method. The Steglich esterification is an excellent choice as its mechanism does not depend on the acidity of the carboxylic acid and it works well for a wide range of substrates.[21][22]
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Trap
This protocol demonstrates the use of azeotropic distillation to remove water and drive the reaction to completion.[13][14]
Materials:
-
Benzoic acid (1.0 equiv)
-
n-Butanol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene (approx. 2 mL per mmol of benzoic acid)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add benzoic acid, n-butanol, toluene, and p-TsOH.
-
Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.[7][13]
-
Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete (typically several hours).[13]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the p-TsOH and any remaining benzoic acid), and brine.[8][13][32]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude butyl benzoate.
-
Purify by distillation if necessary.[8]
Protocol 2: Purification Strategy for Removing Triphenylphosphine Oxide (TPPO)
This protocol uses a simple filtration method after solvent manipulation to remove the bulk of TPPO.
Procedure:
-
After the Mitsunobu reaction is complete (as monitored by TLC), concentrate the reaction mixture in vacuo.
-
Redissolve the crude residue in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).
-
Add a large volume of a non-polar solvent in which TPPO is poorly soluble (e.g., diethyl ether or hexanes).
-
Stir the resulting slurry at 0 °C for 30-60 minutes. TPPO should precipitate as a white solid.
-
Filter the mixture through a pad of celite, washing the filter cake with cold non-polar solvent.
-
The filtrate contains your desired product, now significantly depleted of TPPO. Concentrate the filtrate and proceed with standard column chromatography for final purification.
Data Summary Table
| Esterification Method | Common By-products | Key Prevention Strategy | Ideal Substrates |
| Fischer | Water, unreacted starting materials, alkenes, ethers | Water removal (Dean-Stark), excess alcohol, moderate temperature | Primary & secondary alcohols, robust molecules |
| Steglich | Dicyclohexylurea (DCU) or other urea derivatives, N-acylurea | Use of water-soluble carbodiimide (EDC), catalytic DMAP | Acid-labile substrates, sterically hindered alcohols (including tertiary) |
| Mitsunobu | Triphenylphosphine oxide (TPPO), hydrazine derivative | Modified reagents (e.g., polymer-bound TPP), optimized purification | Chiral secondary alcohols for stereochemical inversion, acidic nucleophiles (pKa < 13) |
References
- Time in JP. Google Search.
- Dean–Stark appar
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]
- Fisher Esterification, Reflux, Isolation and Purific
- Fischer Esterific
- Mitsunobu reaction. Organic Synthesis. [Link]
- ester hydrolysis and Fischer esterific
- Steglich esterific
- Esterification | Reaction, Mechanism & Formula. Study.com. [Link]
- Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. [Link]
- Esterific
- Organic Reactions: Esterification & Transesterific
- Fischer Esterification-Typical Procedures. OperaChem. [Link]
- General procedures for the purification of Esters. Chempedia - LookChem. [Link]
- Mitsunobu and Related Reactions: Advances and Applic
- Mitsunobu reaction. Wikipedia. [Link]
- Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterific
- Steglich Esterific
- Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au. [Link]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- What are possible sources of error in an esterific
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Fischer–Speier esterific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- How to purify esterefication product?
- Steglich esterific
- Process for the purification of esters.
- Esterification: Reflux, Isolation and Purific
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
- Esterific
- How to Make Esters through Esterification | Examples Explained! YouTube. [Link]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. PMC - NIH. [Link]
- Esterification not Working (Separation) : r/OrganicChemistry. Reddit. [Link]
- Preparation of Esters. Chemistry LibreTexts. [Link]
- Fischer Esterific
- Ester synthesis by esterific
- Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]
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- 24. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 31. organic-synthesis.com [organic-synthesis.com]
- 32. youtube.com [youtube.com]
Technical Support Center: A Guide to Troubleshooting Peak Tailing in HPLC Analysis of Organic Esters
As a Senior Application Scientist, I've frequently encountered researchers facing the challenge of asymmetrical peaks in their HPLC analyses. Peak tailing is more than a cosmetic issue; it directly compromises the resolution, accuracy, and reproducibility of your results, making reliable quantification difficult.[1][2] This guide is structured to walk you through the diagnostic process in a logical, question-and-answer format, explaining the science behind the problem and providing actionable, field-proven solutions for your work with organic esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly is peak tailing, and how do I know if my peak has a problem?
A: In an ideal chromatogram, a peak exhibits a symmetrical, Gaussian shape. Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[1][3] This asymmetry indicates that a portion of the analyte molecules is being retained longer than the main population, leading to a "tail."
To quantify this, we use the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . The tailing factor is calculated by measuring the peak width at 5% of its height.[2][4]
Formula for USP Tailing Factor (Tf): Tf = W₀.₀₅ / 2f Where:
-
W₀.₀₅ is the full peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. While minor tailing is common, a Tf value greater than 1.5 is often a sign of an underlying issue that needs to be addressed, and many regulated methods require Tf to be below 2.0.[3][5]
Q2: My organic ester peak is tailing, but other peaks look fine. What is the most likely chemical cause?
A: When only specific peaks are tailing, the cause is almost always chemical in nature, stemming from undesirable secondary interactions between your analyte and the stationary phase.[6]
The primary culprit in reversed-phase HPLC is the interaction with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[1][7][8] While the surface is chemically bonded with a hydrophobic phase (like C18), some unreacted silanols always remain. These silanols, particularly the more acidic "free" silanols, can become ionized (negatively charged) and interact strongly with any polar or basic functional groups on your analyte or co-eluting impurities.[1][9] This creates a secondary, polar retention mechanism in addition to the primary hydrophobic one, causing a portion of the analyte to elute more slowly and create a tail.[1][5]
Another potential, though less common, chemical cause is the chelation of analytes with trace metal contaminants (like iron or aluminum) within the silica matrix of the column.[1][8][10]
Q3: How can I use the mobile phase to fix peak tailing for my esters?
A: Optimizing the mobile phase is one of the most powerful tools to mitigate peak tailing caused by silanol interactions. The key is to control the ionization state of both the silanol groups and your analyte.
Core Strategy: Adjust Mobile Phase pH The most effective strategy is to suppress the ionization of the problematic silanol groups. Since silanols are acidic, you can achieve this by lowering the mobile phase pH.[1][5]
-
Protocol: Operate at a low pH, typically pH ≤ 3.0 .[11] At this pH, the silanol groups are fully protonated (Si-OH) and neutral, which minimizes their ability to interact with polar analytes.[1][9][11]
-
Analyte pKa: It's also crucial to operate at a pH at least 2 units away from your analyte's pKa to ensure it exists in a single ionic form, which prevents peak splitting or broadening.[12][13][14][15]
Data Table: Common Mobile Phase Additives for pH Control
| Additive | Typical Concentration | Effective pH Range | LC-MS Compatible? | Notes |
| Formic Acid | 0.1% | 2.8 - 4.8 | Yes | Volatile and excellent for LC-MS applications.[11][16] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | ~2.0 | No (causes ion suppression) | A strong acid that is very effective at masking silanols but should be avoided with MS detection.[17] |
| Phosphate Buffer | 10-25 mM | 2.1 - 3.1 / 6.2 - 8.2 | No | Non-volatile; for UV detection only. Higher concentrations can increase ionic strength and further mask silanol interactions.[11] |
| Ammonium Formate/Acetate | 5-10 mM | 2.8 - 4.8 / 3.8 - 5.8 | Yes | Provides buffering capacity in a volatile system suitable for LC-MS.[11] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase.
-
Add the chosen acidic modifier (e.g., 1 mL of formic acid per 1 L of water for 0.1%).
-
Crucially, measure and confirm the pH of the aqueous component before mixing it with the organic solvent (e.g., acetonitrile or methanol). [16]
-
Mix the aqueous and organic phases to your desired ratio.
-
Degas the final mobile phase before use.
Q4: I've optimized the mobile phase pH, but the tailing hasn't completely disappeared. Is my column the problem?
A: Yes, if mobile phase optimization isn't sufficient, the issue likely lies with the column itself—either its fundamental chemistry or its physical condition.
1. Column Chemistry & Selection Not all C18 columns are created equal. For analytes prone to tailing, selecting a modern, high-performance column is critical.
-
Use End-Capped Columns: End-capping is a process that chemically treats the silica surface to convert most of the remaining silanol groups into less polar groups, effectively shielding them from interacting with analytes.[5][12][17]
-
Choose High-Purity Silica (Type B): Modern columns are made from high-purity, metal-free silica (Type B) which has significantly fewer and less acidic silanol groups compared to older Type A silica, drastically reducing tailing for basic and polar compounds.[1][9]
-
Consider Hybrid or Polar-Embedded Phases: Hybrid particle columns (combining silica and organosiloxane) offer better pH stability, while polar-embedded phases provide an alternative mechanism to shield silanols, improving peak shape for polar compounds.[1][8]
2. Column Degradation & Contamination Over time, columns can degrade physically, leading to poor peak shape for all analytes.
-
Column Void: A void or channel can form at the column inlet due to pressure shocks or pH-induced silica dissolution.[11] This creates a non-uniform flow path, causing peak distortion.[18]
-
Frit Blockage: Particulates from the sample or system can clog the inlet frit, distorting the sample band as it enters the column.[2][18]
-
Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[7][18]
Experimental Protocol: Column Washing and Regeneration If contamination is suspected, a rigorous washing procedure can restore performance.
-
Disconnect the column from the detector to avoid flushing contaminants into it.
-
Flush with 10-20 column volumes of your mobile phase without any buffer salts (e.g., water/acetonitrile).
-
Flush with 10-20 column volumes of a strong, non-polar solvent (e.g., 100% Isopropanol) to remove strongly retained hydrophobic compounds.
-
Flush with 10-20 column volumes of a strong, polar solvent (e.g., 100% Acetonitrile or Methanol).
-
Store the column in a neutral solvent like acetonitrile/water. If returning to a buffered mobile phase, re-equilibrate the column thoroughly.
Q5: All of the peaks in my chromatogram are tailing. Where should I start my investigation?
A: If every peak in your chromatogram shows tailing, the problem is likely mechanical or physical, not chemical.[6] This points to an issue within the HPLC system that is causing band broadening before the separation even occurs.
Key Areas to Investigate:
-
Extra-Column Volume (Dead Volume): This is a common cause of universal peak tailing and broadening.[8][11] Dead volume refers to any space in the flow path outside of the column itself, such as overly long or wide-diameter connection tubing, or an improper connection between the tubing and the column port.[8][12] This effect is often more pronounced for early eluting peaks.[11][18]
-
Action: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing. Ensure all fittings are properly seated and tightened to eliminate gaps.
-
-
Column Inlet Frit Blockage: As mentioned earlier, a partial blockage at the column inlet will distort the flow path for all analytes.[2] This is often accompanied by an increase in system backpressure.[18]
-
Contaminated or Failed Guard Column: A guard column is designed to protect the analytical column, but if it becomes contaminated or develops a void, it will cause peak shape issues.
Q6: Could my sample preparation or injection parameters be the source of peak tailing?
A: Absolutely. The way you prepare and introduce your sample to the system can have a significant impact on peak shape.
1. Sample Overload (Mass or Volume) Injecting too much analyte (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase, leading to peak distortion.[7][11][18][19] Mass overload often results in a characteristic "right-triangle" peak shape where retention time also decreases.[2][20]
-
Diagnostic Protocol:
-
To test for mass overload , dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you have confirmed mass overload.[11][18][20]
-
To test for volume overload , reduce the injection volume (e.g., from 10 µL to 2 µL). If the peak sharpens, volume overload was a contributing factor.[11][18]
-
2. Sample Solvent Mismatch The solvent your sample is dissolved in should ideally be the same as, or weaker than, your starting mobile phase. If you inject a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 10% acetonitrile), the sample band will not focus properly at the head of the column, leading to band broadening and distorted peaks.[3][7][21]
-
Action: Whenever possible, dissolve your standards and samples in the initial mobile phase.
3. Inadequate Sample Clean-Up Complex sample matrices can contain contaminants that irreversibly bind to the column, creating active sites and causing peak tailing.
-
Action: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[18][19] For very complex matrices, consider using a sample clean-up technique like Solid Phase Extraction (SPE) to remove interferences before analysis.[5][12][18]
References
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Restek. (2014, March 11). [12]Troubleshooting HPLC- Tailing Peaks.
- HPLC Troubleshooting Guide. (n.d.).
- LCGC International. (n.d.). Overload or Minor Peak?.
- ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing?.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
- uHPLCs. (2024, October 21). HPLC Tailing Peaks All You Like to Know.
- LCGC International. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. waters.com [waters.com]
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- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 20. chromatographyonline.com [chromatographyonline.com]
- 21. support.waters.com [support.waters.com]
Technical Support Center: Enhancing MS Detection of Cyclohexyl Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the mass spectrometric (MS) detection of cyclohexyl-containing compounds. Due to their unique physicochemical properties, these molecules can present significant analytical hurdles. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you troubleshoot common issues and enhance the sensitivity of your analyses.
Part 1: Foundational Challenges & Initial Strategy
This section addresses the fundamental reasons why cyclohexyl compounds are challenging and provides a high-level strategy for method development.
Q1: Why are my cyclohexyl-containing compounds showing poor sensitivity or no signal at all in LC-MS, especially with ESI?
A: This is a common and fundamentally important question. The difficulty arises primarily from the inherent chemical nature of the cyclohexyl group and its influence on the entire molecule.
-
Low Polarity and Lack of Chargeable Sites: The cyclohexane ring is a nonpolar, saturated hydrocarbon structure.[1][2] Many standard ionization techniques, particularly Electrospray Ionization (ESI), are most efficient for molecules that are already charged in solution or are polar enough to readily accept a proton or form an adduct.[1][3] Cyclohexyl compounds often lack acidic or basic functional groups (like amines or carboxylic acids) that are easily ionized, making the formation of pre-formed ions in the LC mobile phase inefficient.[4]
-
Inefficiency of Electrospray Ionization (ESI): ESI relies on the formation of charged droplets from which ions are eventually desorbed into the gas phase.[5] For nonpolar analytes, partitioning to the droplet surface (a key step in some ionization models) is unfavorable, and the energy required to desolvate and ionize them is often too high for the "soft" ESI process.[1] This results in a weak or non-existent signal.
-
Volatility Considerations: While some cyclohexyl compounds have sufficient volatility for Gas Chromatography (GC-MS), many larger drug molecules are not volatile enough, necessitating an LC-MS approach where their nonpolar nature becomes a liability.[6]
The core issue is a mismatch between the analyte's properties and the mechanism of the most common ionization source, ESI. Therefore, the first step in troubleshooting is always to reconsider the ionization strategy.
Part 2: Troubleshooting Guide: From No Signal to Optimized Detection
This section provides a systematic approach to resolving poor signals, structured as a series of troubleshooting questions.
Q2: I see no signal with ESI. What is my first troubleshooting step?
A: Your first and most critical step is to switch your ionization source. For nonpolar to moderately polar small molecules, Atmospheric Pressure Chemical Ionization (APCI) is the logical alternative and is often superior.[7][8]
The Causality: Unlike ESI, which needs pre-formed ions in solution, APCI is a gas-phase ionization technique.[8] The LC eluent is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge then ionizes the solvent molecules (e.g., methanol, water) to create reactant ions. These reactant ions subsequently transfer a charge (typically a proton) to your analyte molecules through gas-phase collisions.[3][8] This process is far more efficient for neutral, less polar compounds that can be volatilized without thermal degradation.[6]
Below is a workflow to guide your decision-making process for ionization source selection.
Caption: Workflow for selecting the appropriate ionization source.
Q3: I've switched to APCI, but my signal is still weak or inconsistent. How do I optimize it?
A: APCI performance is highly dependent on both chromatographic conditions and source parameters. Unlike ESI, where the mobile phase primarily affects analyte ionization state, in APCI the mobile phase becomes the chemical ionization reagent.[6] Optimization is key.
Expert Insights & Optimization Strategy:
-
Mobile Phase Organic Solvent: Methanol is often superior to acetonitrile in APCI for positive ion mode.[6] This is because methanol more readily donates a proton in the gas phase, facilitating the chemical ionization reaction.
-
Flow Rate: APCI sources are generally more robust at higher flow rates (e.g., >0.5 mL/min) compared to ESI.[6] This provides more solvent molecules to act as CI reagents, potentially improving signal stability.
-
Source Parameters: The interplay between vaporizer temperature and gas flows is critical. You must efficiently volatilize your analyte without causing thermal degradation.
Here is a table of key parameters to optimize for APCI:
| Parameter | Starting Point | Optimization Rationale & Causality |
| Vaporizer Temperature | 350-450 °C | Must be high enough to ensure complete desolvation and volatilization of the analyte and mobile phase. Too low, and you get poor efficiency; too high, and you risk thermal degradation of your compound.[6][8] |
| Nebulizing Gas Flow | Instrument Default | This gas aids in forming a fine aerosol. Higher flows can assist nebulization but may cool the source. Adjust in conjunction with the vaporizer temperature. |
| Drying Gas Flow | High | Helps evaporate the solvent from the droplets. A higher flow ensures the source stays clean and promotes efficient gas-phase reactions. |
| Corona Current | 3-5 µA | This is the source of ionization. Too low a current results in insufficient reactant ions. Too high can cause instability or source contamination. Tune for a stable, maximal signal for your analyte. |
| Mobile Phase | 80:20 Methanol:Water | Methanol is an excellent proton donor in the gas phase for positive mode APCI.[6] Start with a high organic content to ensure good nebulization. |
Self-Validating Protocol: APCI Parameter Optimization
-
Prepare a 1 µg/mL solution of your cyclohexyl compound in 50:50 Methanol:Water.
-
Infuse the solution directly into the MS via a syringe pump connected through a T-piece to an LC flow of 0.5 mL/min (50:50 Methanol:Water).
-
Set the MS to scan over the expected mass range of your analyte.
-
Begin with the instrument's default APCI parameters.
-
Systematically optimize one parameter at a time , starting with the vaporizer temperature. Increase it in 25-50 °C increments, allowing the signal to stabilize at each step. Record the analyte intensity. Note if the signal begins to decrease, which could indicate thermal degradation.
-
Once the optimal temperature is found, repeat the process for the corona current, adjusting it in 0.5 µA increments.
-
Finally, fine-tune the nebulizing and drying gas flows to maximize the signal-to-noise ratio.[9]
-
The set of conditions providing the highest, most stable signal is your optimum.
Q4: I have an optimized APCI method, but when I inject my sample from a biological matrix (e.g., plasma), the signal is much lower. What's happening?
A: You are likely encountering matrix effects , specifically ion suppression.[10][11] This occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites) interfere with the ionization of your target analyte in the MS source. In APCI, these interfering compounds can compete with your analyte for the available charge from the reactant ions.
Confirming Ion Suppression: Post-Column Infusion Experiment
This is a definitive experiment to diagnose and pinpoint matrix effects.
-
Setup:
-
Infuse a constant, steady stream of your pure cyclohexyl analyte standard (e.g., 500 ng/mL) into the MS source via a T-piece placed after your analytical column.
-
Set up your LC system with your analytical method.
-
-
Execution:
-
Inject a blank matrix sample (e.g., an extract from plasma that does not contain your analyte) onto the LC column.
-
Monitor the signal of your infused analyte standard using the MS.
-
-
Interpretation:
-
You will initially see a stable, high baseline signal from the constantly infused standard.
-
If you observe a significant drop in this baseline signal at any point during the chromatographic run, this indicates that something eluting from the column at that specific time is suppressing the ionization of your analyte. The retention time of the dip corresponds to the retention time of the interfering matrix components.[11]
-
Caption: Experimental setup for a post-column infusion experiment.
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust your LC gradient to move the retention time of your analyte away from the suppression zone.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup technique (e.g., solid-phase extraction [SPE] instead of simple protein precipitation) to remove the interfering compounds before injection.[12]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components below the level where they cause significant suppression.
Part 3: Advanced Strategy: Chemical Derivatization for Ultimate Sensitivity
When even a fully optimized method is not sensitive enough, chemical derivatization is the most powerful tool at your disposal.
Q5: When should I use chemical derivatization, and how does it work?
A: You should consider derivatization when your analyte's concentration is below the limit of detection of your optimized method, or when you need to overcome severe and unavoidable matrix effects.
The Causality: Derivatization is the process of chemically modifying your analyte to attach a new functional group, or "tag."[13] For enhancing MS sensitivity, this tag is specifically designed to be easily and highly ionizable.[14][15] For a nonpolar cyclohexyl compound, you are essentially adding a permanent "handle" for the mass spectrometer to grab onto.
Benefits of Derivatization:
-
Massively Improved Ionization Efficiency: By adding a group with high proton affinity or a permanently charged quaternary amine, you make the molecule ideally suited for ESI, often increasing sensitivity by orders of magnitude.[16][17]
-
Predictable and Sensitive Fragmentation: Derivatization reagents can be designed to produce a specific, high-intensity product ion upon fragmentation (CID).[14][18] This is extremely valuable for creating highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.
-
Improved Chromatography: Attaching a hydrophobic or hydrophilic tag can alter the retention behavior of the analyte, potentially moving it away from interfering matrix components.[16]
Caption: Conceptual diagram of chemical derivatization.
Q6: Can you provide a general protocol for derivatizing a cyclohexyl compound containing a primary amine?
A: Certainly. A classic and effective derivatization reagent for primary and secondary amines is Dansyl Chloride. The dimethylamino group on the dansyl moiety has a high proton affinity, making the derivative highly responsive in positive mode ESI.[16]
Protocol: Dansylation of a Cyclohexylamine for Enhanced LC-MS/MS Detection
Materials:
-
Dansyl Chloride solution (1 mg/mL in acetone)
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Sample extract containing the cyclohexylamine, dried down
-
Ethyl acetate
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation: Take a known volume of your sample extract and evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the sodium bicarbonate buffer. The basic pH is critical for the reaction to proceed.
-
Derivatization Reaction: Add 100 µL of the Dansyl Chloride solution. Vortex the mixture for 1 minute.
-
Incubation: Incubate the reaction mixture at 60 °C for 30 minutes in a heating block.
-
Quenching (Optional but Recommended): To remove excess Dansyl Chloride, add a small amount of a primary amine solution (e.g., 20 µL of 5% methylamine solution) and incubate for another 10 minutes. This prevents interference from the reagent during analysis.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes to extract the derivatized (now more hydrophobic) analyte. Centrifuge to separate the layers.
-
Final Preparation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS injection.
-
Analysis: Analyze using LC-MS with ESI in positive ion mode. The derivatized analyte will now be readily detectable. You can develop a highly sensitive MRM method by monitoring the transition from the protonated derivative parent ion to the characteristic dansyl fragment ion (m/z 171).
Part 4: Frequently Asked Questions (FAQs)
Q7: What are the typical fragment ions I should expect from a simple cyclohexane ring in MS/MS?
A: In the absence of other functional groups, the fragmentation of the cyclohexane molecular ion (m/z 84 for C₆H₁₂) is well-characterized, particularly under higher-energy conditions like Electron Ionization (EI) or energetic Collision-Induced Dissociation (CID). The most characteristic fragmentation is the loss of an ethene (ethylene) molecule (28 Da), resulting in a stable radical cation fragment at m/z 56 .[19][20] Another common, though often less intense, fragment is the butyl cation at m/z 57 . For substituted cyclohexanes, fragmentation patterns will be more complex, often involving cleavages adjacent to the substituent.[21] Understanding these basic pathways is crucial for structural elucidation and for selecting transitions in MS/MS method development.
Q8: My cyclohexyl compound has cis- and trans- isomers. Can a standard LC-MS method separate and distinguish them?
A: A standard mass spectrometer cannot distinguish between isomers because they have the exact same mass and elemental formula.[22] While a well-developed Liquid Chromatography (LC) method might be able to separate them based on slight differences in their interaction with the stationary phase, this is not always successful.[23]
For definitive separation of isomers, you need an additional dimension of separation. Ion Mobility Spectrometry (IMS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge—collectively measured as their rotationally averaged collision cross-section (CCS).[24][25] Cis- and trans- isomers often have different three-dimensional shapes, leading to different drift times through the ion mobility cell, allowing them to be separated even if they co-elute from the LC column and have the same m/z.[24] The coupling of LC, IMS, and MS (LC-IM-MS) provides exceptional resolving power for complex isomeric mixtures.[25][26]
Caption: Conceptual workflow of LC-IM-MS for isomer separation.
References
- Vertex AI Search. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI)
- Vertex AI Search. (n.d.). Associating Molecular Physicochemical Properties with Ionization Efficiency for Compounds in Aprotic, Polar Solvent Using Field- - ChemRxiv. Retrieved January 7, 2026.
- YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?.
- PMC - NIH. (n.d.). New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art.
- Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis....
- NTNU. (n.d.). FAQ - Mass Spectrometry Lab.
- BenchChem. (n.d.). Strategies to enhance the ionization efficiency of Hydroxyibuprofen in mass spectrometry. Retrieved January 7, 2026.
- ResearchGate. (2016, November 3). How to improve the sensitivity of a LCMS?.
- ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?.
- LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
- AOCS. (2019, July 23). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis.
- Shimadzu. (n.d.). Interfaces for LC-MS.
- PubMed. (2017, July 28). Importance of optimizing chromatographic conditions and mass spectrometric parameters for supercritical fluid chromatography/mass spectrometry.
- ElectronicsAndBooks. (n.d.). Mass Spectrometric Studies. I. The Fragmentation of Methyl Cyclohexyl Ether1. Retrieved January 7, 2026.
- Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Retrieved January 7, 2026.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis....
- MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS.
- LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation.
- Engineered Science Publisher. (2025, November 27). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
- ACS Publications. (2019, April 22). Effective Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry Separation of Isomeric Lipid Species.
- Separation Science. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS.
- ResearchGate. (2025, August 6). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis | Request PDF.
- J-STAGE. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- PMC - NIH. (n.d.). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry.
- Wiley Online Library. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds.
- ACS Publications. (2023, August 16). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids.
- ResearchGate. (2023, January 8). How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?.
- Bioanalysis Zone. (n.d.). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- ResearchGate. (2025, August 10). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
- PMC - NIH. (2020, December 16). A General New Method for Calculating the Molecular Nonpolar Surface for Analysis of LC-MS Data.
- Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents. Retrieved January 7, 2026.
- Deep Blue Repositories. (n.d.). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS by Paige A. Malec. Retrieved January 7, 2026.
- PubMed. (2013, February 23). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds.
- ResearchGate. (n.d.). Derivatization in Sample Preparation for LC‐MS Bioanalysis.
- Yale School of Medicine. (n.d.). General FAQ about Mass Spectrometry | Proteomics.
- PMC - PubMed Central. (2023, March 16). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers.
- Waters Corporation. (n.d.). LIPID ISOMER SEPARATION USING HIGH RESOLUTION CYCLIC ION MOBILITY MASS SPECTROMETRY. Retrieved January 7, 2026.
- Deep Blue at the University of Michigan. (n.d.). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Retrieved January 7, 2026.
- Lab Manager. (2024, September 19). Weighing the Challenges and Breakthroughs in Quantitative MS Analysis.
- PubMed. (n.d.). Challenges in implementing clinical liquid chromatography-tandem mass spectrometry methods--the light at the end of the tunnel.
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Technical Support Center: Phase Transfer Catalysis (PTC) for Epoxidation Reactions
Welcome to the technical support center for phase transfer catalyzed (PTC) epoxidation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing or troubleshooting PTC systems for the synthesis of epoxides. Here, we will address common experimental challenges, explain the underlying chemical principles, and provide actionable protocols to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts to build a strong foundation for troubleshooting.
Q1: What is the fundamental mechanism of PTC in epoxidation reactions?
A: Phase transfer catalysis provides an elegant solution to the problem of reacting two immiscible reactants. In epoxidation, the olefin substrate is typically in a nonpolar organic solvent, while the active oxidant (e.g., peroxotungstate or peroxomolybdate species) is generated in the aqueous phase from precursors like sodium tungstate and an oxidizer like hydrogen peroxide.
The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), acts as a shuttle. Its lipophilic alkyl chains allow it to dissolve in the organic phase, while its cationic head can pair with anions. The catalyst exchanges its original counter-ion (X⁻) for the active oxidant anion at the aqueous-organic interface. This new, lipophilic ion pair (Q⁺[Active Oxidant]⁻) is then transported into the organic phase, where it can react with the olefin to form the epoxide. The catalyst, now paired with the leaving group, returns to the interface to begin the cycle anew.[1][2][3]
Caption: General mechanism of phase transfer catalyzed epoxidation.
Q2: How do I select the appropriate phase transfer catalyst for my reaction?
A: Catalyst selection is critical and depends on the specific reaction conditions. The ideal catalyst must balance sufficient solubility in the organic phase with the ability to exchange anions at the interface.
-
Quaternary Ammonium vs. Phosphonium Salts: Quaternary phosphonium salts are often more thermally stable than their ammonium counterparts, which can be crucial for reactions requiring higher temperatures.[4] However, quaternary ammonium salts are more common and cost-effective.
-
Alkyl Chain Length: The lipophilicity of the catalyst is determined by the length and number of its alkyl chains. Highly lipophilic catalysts like Aliquat® 336 (trioctylmethylammonium chloride) or tetrabutylammonium bromide (TBAB) are excellent for nonpolar organic phases as they remain almost exclusively in the organic layer.[5][6]
-
Anion of the Catalyst: The catalyst's counter-ion can influence reaction rates. More hydrophilic anions (like chloride) favor exchange with the oxidant anion at the interface, while more lipophilic anions (like hydrogen sulfate) can sometimes accelerate the overall process by modifying the catalyst's properties.[2]
| Catalyst Name | Common Abbreviation | Structure | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Symmetrical, moderately lipophilic, common laboratory catalyst.[7] |
| Aliquat® 336 | - | [CH₃(CH₂)₇]₃NCH₃⁺Cl⁻ | Highly lipophilic, excellent for nonpolar solvents, industrially relevant.[5][6] |
| Benzyltriethylammonium Chloride | TEBA | C₆H₅CH₂N(CH₂CH₃)₃⁺Cl⁻ | Good balance of properties, frequently used in research.[7] |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ | The hydrogen sulfate anion can participate in the catalytic cycle.[2][7] |
Q3: What are the most common oxidants and their pros and cons?
A: The choice of oxidant is pivotal for safety, cost, and efficiency.
-
Hydrogen Peroxide (H₂O₂): This is the most common and "greenest" oxidant, producing only water as a byproduct.[5][8][9] It is typically used as a 30-35% aqueous solution and requires activation by a co-catalyst like sodium tungstate (Na₂WO₄) or phosphotungstic acid.
-
Pros: Environmentally benign, inexpensive, high active oxygen content.
-
Cons: Can be slow, requires activation, potential for decomposition, and acid-catalyzed epoxide ring-opening if pH is not controlled.[5]
-
-
Hypochlorite (e.g., NaOCl): Household bleach is an inexpensive and potent oxidant.
-
Pros: Readily available, highly reactive.
-
Cons: Can lead to chlorinated byproducts, pH control is critical to prevent side reactions.[10]
-
-
Oxone® (Potassium Peroxymonosulfate): A stable, solid oxidant that is easy to handle.
-
Pros: Safe, effective, often used in situ to generate dimethyldioxirane (DMDO) with acetone.[11]
-
Cons: Stoichiometric byproduct (potassium sulfate) generation.
-
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows very low conversion of the starting olefin, even after an extended time. What are the likely causes and how can I fix it?
A: Low conversion is a common issue stemming from several potential root causes. A systematic approach is the best way to diagnose the problem.
Potential Cause A: Poor Mass Transfer
The reaction occurs at the interface and in the organic bulk. If the two phases are not mixed adequately, the rate of transfer of the catalyst-oxidant complex will be the limiting factor.[12][13][14]
-
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure the reaction is being stirred vigorously to maximize the interfacial surface area. A vortex should be visible. For very viscous mixtures, mechanical stirring is superior to magnetic stirring.
-
Consider Solvent Choice: The organic solvent affects the solubility of the catalyst and the substrate. If the catalyst is not sufficiently soluble, it cannot effectively transport the oxidant. Sometimes, a slightly more polar solvent can improve performance, but this must be balanced with maintaining the two-phase system.
-
Check for Emulsion: While vigorous stirring is good, the formation of a stable emulsion can sometimes hinder separation and analysis. If this occurs, adding a small amount of brine during workup can help break the emulsion.[15]
-
Potential Cause B: Inactive or Deactivated Catalyst
The phase transfer catalyst or the tungstate co-catalyst may not be active.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the PTC is pure and has not degraded. Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures or in the presence of a strong base, which deactivates them.[16]
-
Check Co-Catalyst & pH: The formation of the active peroxotungstate species is highly pH-dependent. The reaction often requires a slightly acidic pH (typically controlled with a phosphate buffer) to facilitate the formation of the active catalytic species.[5][10] If the pH is too high or too low, the active oxidant will not form efficiently. Monitor and adjust the pH of the aqueous phase before and during the reaction.
-
Look for Catalyst Poisons: Acidic impurities in the substrate or solvent can protonate and deactivate the active oxidant. Consider passing your olefin through a short plug of basic alumina if acidic impurities are suspected.
-
Potential Cause C: Oxidant Decomposition
Hydrogen peroxide is susceptible to decomposition, especially in the presence of trace metal impurities or at elevated temperatures.
-
Troubleshooting Steps:
-
Use Fresh H₂O₂: Ensure your hydrogen peroxide solution has not expired. You can test its concentration using a standard permanganate titration.
-
Control Temperature: Exothermic reactions can lead to a runaway increase in temperature, accelerating H₂O₂ decomposition. Maintain the recommended reaction temperature using an ice bath or cooling system.
-
Add H₂O₂ Slowly: For large-scale reactions, adding the hydrogen peroxide dropwise over a period can help control the temperature and maintain a steady concentration of the oxidant.
-
Caption: Troubleshooting decision tree for low reaction conversion.
Problem 2: Poor Selectivity / Significant Epoxide Ring-Opening
Q: I am forming the desired epoxide, but my yield is low due to the formation of diols and other byproducts. How can I improve selectivity?
A: The formation of diols is typically due to the acid-catalyzed or base-catalyzed hydrolysis of the newly formed epoxide.[17][18] The epoxide is susceptible to nucleophilic attack, and under the reaction conditions, water or hydroxide can act as the nucleophile.
-
Troubleshooting Steps:
-
Strict pH Control: This is the most critical factor. The epoxidation itself often works best under slightly acidic conditions, but these same conditions can promote ring-opening.[17]
-
Implement a robust buffer system (e.g., disodium hydrogenophosphate) to maintain the pH in the optimal range.[5] This prevents the solution from becoming too acidic as the reaction progresses.
-
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of the desired epoxidation, but they often accelerate the rate of the undesired hydrolysis reaction even more. Running the reaction at a lower temperature (e.g., 0-25 °C) can significantly improve selectivity, albeit at the cost of a longer reaction time.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or GC. Once the olefin is consumed, quench the reaction immediately to prevent the product from sitting in the reactive medium where it can be hydrolyzed.
-
Workup Procedure: During the workup, ensure you neutralize any residual acid or base before solvent evaporation. A wash with a mild bicarbonate solution followed by a brine wash is standard practice.
-
Problem 3: Reaction Stalls or Catalyst Deactivation
Q: My reaction begins at a reasonable rate but then stops before reaching completion. What could be deactivating my catalyst system?
A: A stalling reaction often points to the gradual deactivation of a key component in the catalytic cycle.
-
Troubleshooting Steps:
-
Investigate PTC Stability: As mentioned, quaternary ammonium salts can degrade via Hofmann elimination, especially at higher temperatures (>80 °C) and in the presence of strong bases. If high temperatures are required, consider switching to a more stable quaternary phosphonium catalyst or a catalyst with no beta-hydrogens available for elimination.[4]
-
Formation of Inactive Tungsten Species: The tungstate co-catalyst can precipitate or form inactive polynuclear species if the pH and concentration are not optimal.[5] Maintaining proper buffering and ensuring all components are well-dissolved is key. Some "reaction-controlled" PTC systems are designed to precipitate the catalyst after the oxidant is consumed, which is a feature for recovery, but if this happens prematurely, the reaction will stop.[11]
-
Incremental Addition: If catalyst deactivation is suspected, a second charge of the catalyst (both the PTC and the tungstate) can be added midway through the reaction to see if the rate recovers. This is a diagnostic tool to confirm that catalyst deactivation is the primary issue.
-
General Experimental Protocol
This protocol for the epoxidation of cyclohexene serves as a validated starting point that can be adapted for other substrates.
Objective: To synthesize cyclohexene oxide from cyclohexene using a PTC system with hydrogen peroxide.
Materials:
-
Cyclohexene
-
Toluene (or Dichloromethane)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Disodium Hydrogenophosphate (Na₂HPO₄)
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine cyclohexene (1.0 eq), toluene (to make a ~1M solution), TBAHS (0.02 eq), Na₂WO₄·2H₂O (0.02 eq), and Na₂HPO₄ (0.02 eq).
-
Aqueous Phase: In a separate beaker, prepare the aqueous phase by diluting the 30% H₂O₂ (1.5 eq) with an equal volume of deionized water.
-
Reaction Initiation: Add the aqueous H₂O₂ solution to the flask containing the organic phase.
-
Stirring and Heating: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by TLC or GC to track the disappearance of the cyclohexene starting material.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude cyclohexene oxide.
-
Purification: Purify the product by vacuum distillation if necessary.
References
- Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins - ResearchG
- Environmentally friendly epoxidation of olefins under phase-transfer catalysis conditions with hydrogen peroxide | Request PDF - ResearchG
- Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin.
- Industrial Phase-Transfer C
- Phase Transfer Catalysts - C
- Phase transfer c
- Epoxidation of vegetable oils in continuous device: kinetics, mass transfer and reactor modelling | Request PDF - ResearchG
- Biphasic phase-transfer catalysis: epoxidation of vegetable oils by surface active ionic liquids in w
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org.
- Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers
- Kinetic modelling of mass transport limited phase transfer c
- Phase-transfer c
- A Minireview of Phase-Transfer C
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Preventing hydrolysis of Cyclohexylmethyl cyclohexanecarboxylate during workup
Technical Support Center: Cyclohexylmethyl Cyclohexanecarboxylate
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its stability during the crucial workup phase of an experiment. Unwanted hydrolysis of this ester back to its parent cyclohexanecarboxylic acid and cyclohexylmethanol can significantly impact yields and purity. This resource provides in-depth troubleshooting advice and optimized protocols to mitigate this common issue.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during the workup of this compound?
A1: Ester hydrolysis is the chemical cleavage of an ester bond to form a carboxylic acid and an alcohol.[1] In the context of this compound, this means the ester breaks down into cyclohexanecarboxylic acid and cyclohexylmethanol. This reaction is the reverse of the Fischer esterification and can be catalyzed by acids or bases in the presence of water.[2][3] The aqueous solutions used during a typical workup (e.g., water, acidic, or basic washes) create an ideal environment for this unwanted reaction, which can lead to a significant loss of your desired product.[2]
Q2: Which steps in a standard workup are most likely to cause hydrolysis?
A2: The highest risk of hydrolysis occurs during any step involving contact with aqueous solutions. Specifically:
-
Quenching the Reaction: The initial addition of water or an aqueous solution to stop the reaction.[2]
-
Acidic Washes: Using dilute acid to remove basic impurities.
-
Basic Washes: Using solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize and remove acid catalysts or unreacted carboxylic acid is a major risk factor.[2] This can initiate base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[3][4]
Q3: What are the tell-tale signs that my ester is hydrolyzing during the workup?
A3: The primary indicators of unintended hydrolysis are a lower-than-expected yield of this compound and the detection of cyclohexanecarboxylic acid in your crude product.[2] You can confirm this using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the cyclohexanecarboxylic acid starting material.[2]
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum that correspond to cyclohexanecarboxylic acid.[2]
-
IR Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.
Q4: How does temperature affect the rate of hydrolysis?
A4: The rate of ester hydrolysis increases with temperature.[1] To minimize this side reaction, it is highly recommended to perform all aqueous workup steps at a reduced temperature.[1][2] Conducting washes in an ice bath can significantly slow down the kinetics of hydrolysis and preserve your product.[2]
Troubleshooting Guide: A Mechanistic Approach to Preventing Hydrolysis
If you are experiencing low yields due to hydrolysis, this guide will help you diagnose the cause and implement effective solutions. The key is to minimize the time your ester spends in contact with aqueous acidic or basic solutions and to control the temperature.[2]
The Chemistry of Ester Hydrolysis
Ester hydrolysis can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[5][6] The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[7]
-
Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible.[3][8] A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the alcohol.[4] Because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate, the reverse reaction is disfavored.[5]
Troubleshooting Decision Tree
Use this flowchart to identify and resolve the source of hydrolysis in your workup.
| Parameter | High Risk for Hydrolysis | Recommended Best Practice | Rationale |
| Neutralizing Agent | Strong bases (NaOH, KOH) | Saturated, cold, aqueous NaHCO₃ or Na₂CO₃ solution | Strong bases rapidly saponify esters. Weak bases are sufficient to neutralize strong acid catalysts without significantly promoting hydrolysis.[2][9] |
| Temperature | Room temperature or higher | 0°C (ice bath) for all aqueous steps | The rate of hydrolysis is temperature-dependent. Lowering the temperature slows the reaction kinetics.[1][2] |
| Contact Time | Extended exposure to aqueous layers | Perform washes and separations quickly and efficiently | Prolonged contact increases the extent of hydrolysis.[2] |
| Drying | Incomplete removal of water | Use of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until free-flowing | Trace amounts of water can cause hydrolysis, especially if acidic or basic residues are present.[2] |
| Final Wash | Water wash only | Wash with cold, saturated NaCl solution (brine) | Brine reduces the solubility of the organic product in the aqueous phase and helps to remove dissolved water from the organic layer.[2][10] |
Optimized Workup Protocol for this compound
This protocol is designed to isolate the ester product from a typical Fischer esterification reaction while minimizing hydrolytic decomposition.
Step-by-Step Methodology
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to bring the temperature down to approximately 0°C.[2]
-
Quench and Dilute: While in the ice bath, slowly add ice-cold water to quench the reaction. Then, add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The choice of solvent can be critical; for instance, using hexanes can help maximize the transfer of more polar impurities, like the parent carboxylic acid, into the aqueous phase.[11]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Neutralization Wash: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[2][11] This step helps to remove residual water and reduces the solubility of the ester in any remaining aqueous phase.[10]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][11] Add the agent until it no longer clumps together and flows freely, which indicates all trace water has been absorbed.
-
Solvent Removal: Filter the solution to remove the drying agent. Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product further by distillation or column chromatography.
References
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- Ester hydrolysis. Wikipedia. [Link]
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
- Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. [Link]
- Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
- Basic Hydrolysis of Esters - Saponific
- Cyclohexylmethyl cyclohexanecarboxyl
- Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Palkem India. [Link]
- 3-Cyclohexenylmethyl 3-cyclohexenecarboxyl
- Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cyclohexylmethyl hexyl ester. Cheméo. [Link]
- cyclohexyl cyclohexane carboxyl
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- Fischer Esterification. University of Missouri–St. Louis. [Link]
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Validation & Comparative
A Comparative Guide for the Modern Laboratory: Cyclohexylmethyl Cyclohexanecarboxylate vs. Dioctyl Phthalate as a Plasticizer
In the realms of materials science, drug delivery systems, and medical device manufacturing, the choice of a plasticizer is a critical decision that dictates the physical properties, performance, and biocompatibility of the final product. For decades, Dioctyl Phthalate (DOP), also known as Bis(2-ethylhexyl) phthalate (DEHP), has been the industry's workhorse, prized for its cost-effectiveness and excellent plasticizing capabilities in polymers like Polyvinyl Chloride (PVC).[1][2] However, mounting concerns over its toxicological profile have catalyzed a shift towards safer, non-phthalate alternatives.[3][4] This guide provides an in-depth, objective comparison between the traditional DOP and a promising alternative, Cyclohexylmethyl Cyclohexanecarboxylate (CHMC), grounded in performance data and established experimental protocols.
Foundational Chemistry and Physical Properties
A plasticizer's efficacy is rooted in its molecular structure and resulting physical properties. These characteristics determine its compatibility with the polymer matrix and its influence on the material's final characteristics.
Dioctyl Phthalate (DOP) is a diester of phthalic acid and 2-ethylhexanol.[5] Its aromatic core and branched alkyl chains enable it to effectively intercalate between PVC polymer chains, disrupting polymer-polymer interactions and imparting flexibility.[5]
This compound (CHMC) , a non-phthalate plasticizer, is the ester of cyclohexanecarboxylic acid and cyclohexylmethanol. Its structure consists of two saturated cyclohexane rings linked by an ester group. This aliphatic structure is a key differentiator from the aromatic structure of DOP.
The physical properties of these two compounds lay the groundwork for their performance differences:
| Property | This compound (CHMC) | Dioctyl Phthalate (DOP) | Significance |
| Molecular Formula | C14H24O2 | C24H38O4 | Governs molecular weight and intermolecular forces. |
| Molecular Weight | 224.34 g/mol [6] | 390.57 g/mol [5] | Higher molecular weight often correlates with lower volatility and migration.[7][8] |
| Appearance | Colorless Liquid | Clear, colorless to pale yellow liquid[1][5] | Important for applications where clarity is essential. |
| Boiling Point | ~290-310 °C (estimated) | 385 °C[5] | A high boiling point is crucial to prevent evaporation during high-temperature processing.[5] |
| Density | ~0.98 g/cm³ | 0.981-0.985 g/cm³[5] | Affects material weight and processing calculations. |
| Water Solubility | Very Low | <0.01% (Virtually insoluble)[5] | Low solubility is desirable for products exposed to aqueous environments. |
Performance Deep Dive: A Head-to-Head Comparison
The true measure of a plasticizer lies in its performance within a polymer matrix. This section dissects key performance indicators, supported by experimental insights.
Plasticizing Efficiency
Mechanical Properties
The addition of a plasticizer fundamentally alters the mechanical behavior of a polymer. The following table summarizes the expected effects on key properties based on standard testing methodologies.
| Mechanical Property | Test Standard | Effect of CHMC (Expected) | Effect of DOP (Established) | Rationale |
| Tensile Strength | ASTM D638[11][12] | Moderate reduction | Significant reduction | Plasticizers reduce intermolecular forces, lowering the stress required to cause failure. |
| Elongation at Break | ASTM D638[13][14] | Significant increase | Significant increase | Increased chain mobility allows the material to stretch more before breaking. |
| Hardness (Durometer) | ASTM D2240[15][16] | Reduction | Significant reduction | Measures resistance to indentation; plasticizers soften the material.[17][18][19] |
Expert Insight: While both plasticizers increase flexibility, the specific balance of tensile strength and elongation is crucial. The aliphatic nature of CHMC may lead to a different stress-strain profile compared to the aromatic DOP, potentially offering a better retention of tensile strength for a given level of flexibility. This requires specific comparative testing for confirmation.
Thermal Stability & Volatility
Thermal stability is critical for withstanding processing temperatures and ensuring long-term product integrity. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property by measuring mass loss as a function of temperature.[20][21]
-
DOP : Exhibits moderate volatility, especially at temperatures exceeding 70-80°C.[8][22] This can lead to plasticizer loss over time, resulting in embrittlement of the material.[22] TGA analysis of materials containing DOP typically shows a mass loss step corresponding to its volatilization, often starting below 300°C.[23][24]
Migration Resistance
Plasticizer migration, the process where the plasticizer leaches out of the polymer, is a major concern, particularly for medical devices, food contact materials, and children's toys.[26][27]
-
DOP : As a smaller molecule with significant mobility within the PVC matrix, DOP is prone to migration, especially when in contact with solvents, oils, or simulated body fluids.[8][28] This migration is a primary driver of the health concerns associated with its use.[3]
-
CHMC : The bulkier, more rigid twin-ring structure of CHMC is expected to have lower mobility within the polymer matrix. Larger molecular size and different polarity generally lead to reduced migration rates compared to DOP.[7][29] This is a significant potential advantage for CHMC in sensitive applications.
Toxicological and Environmental Profile: The Driving Force for Change
The most compelling argument for exploring alternatives to DOP lies in its toxicological and environmental footprint.
-
Dioctyl Phthalate (DOP/DEHP) :
-
Human Health : Classified as an endocrine-disrupting chemical (EDC), DOP can interfere with the body's hormonal systems.[4][28][30] Studies have linked exposure to reproductive and developmental issues.[4][28] In 2017, the European Union's REACH committee formally recognized DEHP as an endocrine disruptor for humans, classifying it as a Substance of Very High Concern (SVHC).[31]
-
Environment : DOP is persistent in the environment and can bioaccumulate in organisms.[28] Its release into water bodies can be toxic to aquatic life.[3][28]
-
-
This compound (CHMC) :
-
Human Health : As a non-phthalate plasticizer, CHMC is designed to avoid the specific endocrine-disrupting mechanisms associated with phthalates. Toxicological data on related cyclohexanecarboxylate compounds generally show a favorable safety profile, with low acute toxicity and no major concerns for genotoxicity or reproductive toxicity under normal use conditions.[32][33]
-
Environment : Cyclohexane-based compounds are generally considered to have a better environmental profile than their aromatic phthalate counterparts, with higher potential for biodegradation.
-
Experimental Protocols: A Framework for Self-Validation
To empower researchers to conduct their own comparative analyses, this section provides streamlined, authoritative methodologies for key performance tests.
Protocol 1: Evaluation of Mechanical Properties
This workflow outlines the process for preparing and testing plasticized PVC samples to determine their tensile properties and hardness.
Caption: Workflow for mechanical property evaluation of plasticized PVC.
Methodology:
-
Compounding: Blend PVC resin with a predetermined concentration of plasticizer (e.g., 50 parts per hundred resin - phr) and necessary stabilizers in a high-speed mixer.
-
Milling & Molding: Process the compound on a two-roll mill to form a homogenous sheet. Then, compression mold the sheet to the required thickness.
-
Specimen Preparation: Cut dumbbell-shaped specimens according to ASTM D638 Type IV specifications for tensile testing.[13] Use a flat section of the molded sheet for hardness testing.
-
Conditioning: Condition all specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.[15]
-
Tensile Testing (ASTM D638): Perform the test on a universal testing machine, measuring tensile strength, elongation at break, and tensile modulus.[11][34]
-
Hardness Testing (ASTM D2240): Measure the Shore A hardness using a calibrated durometer.[15][16]
Protocol 2: Evaluation of Plasticizer Migration
This protocol describes an accelerated solvent extraction method to compare the migration resistance of the plasticizers.
Caption: Experimental workflow for determining plasticizer migration.
Methodology:
-
Sample Preparation: Cut precise 2x2 cm squares from the plasticized PVC sheets. Accurately weigh each sample (W_initial).
-
Immersion: Place each sample into a sealed glass vial containing a known volume of a simulant fluid (e.g., n-hexane for an aggressive extraction, or a food simulant like 50% ethanol).
-
Accelerated Aging: Place the vials in an oven at a controlled temperature (e.g., 50°C) for a set duration (e.g., 24 hours).[35]
-
Post-Extraction: Remove the samples, gently wipe them with a lint-free cloth, and dry them in a vacuum oven at a low temperature until a constant weight is achieved (W_final).
-
Calculation: The percentage of plasticizer migration is calculated as: [(W_initial - W_final) / W_initial] * 100.
Conclusion and Future Outlook
The comparison between this compound and Dioctyl Phthalate is a clear illustration of the evolution in material science, driven by performance, safety, and regulatory demands.
-
Dioctyl Phthalate (DOP) remains a highly efficient and cost-effective plasticizer. However, its significant health and environmental concerns, particularly its status as an endocrine disruptor, make it unsuitable for an increasing number of applications, especially those involving human contact.[3][28][31]
-
This compound (CHMC) represents a new generation of non-phthalate plasticizers. While it may come at a different price point, it offers the compelling advantages of a superior toxicological profile, and likely, improved thermal stability and lower migration. These characteristics position it as a strong candidate for medical devices, pharmaceutical packaging, and other sensitive applications where safety and long-term stability are paramount.
For researchers and drug development professionals, the transition away from phthalates is not just a matter of regulatory compliance but a commitment to developing safer and more reliable products. While DOP has a long history, the future undoubtedly belongs to well-characterized, high-performance, non-phthalate alternatives like CHMC. Further head-to-head studies are warranted to fully delineate its performance profile, but the foundational evidence strongly supports its consideration as a superior alternative in modern material formulations.
References
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- What Are the Properties of DOP Plasticizer. (2025, September 26). BASTONE.
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- ASTM D2240 Durometer Hardness. (n.d.). NAMSA.
- ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.).
- Durometer Hardness Testing - ASTM D2240. (n.d.). ACE Laboratories.
- ASTM D638 and ISO 527 Standards for Tensile Strength Testing. (2025, May 21). Pacorr.
- ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). DatapointLabs.
- Tensile Strength of Plastics Using ASTM D 638 Test Standard. (n.d.).
- Dioctyl phthalate (DOP). (n.d.). atamankimya.com.
- Dioctyl Phthalate (DOP) in Soft PVC: Health and Environmental Impacts. (2023, August 7).
- Dioctyl Phthalate DOP Plasticizer with Competitive Price for Sale. (n.d.). Chemate Group.
- ASTM D2240 testing. (n.d.). Industrial Physics.
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell.
- ASTM D2240 - Rubber Hardness Testing. (n.d.). Smithers.
- Dioctyl phthalate/DOP - Plasticizers. (n.d.). WSD Chemical.
- The Environmental and Health Considerations of Dioctyl Phthalate (DOP). (n.d.).
- Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. (2020, March 31).
- The results of the thermal analysis of the plasticizers. (n.d.). ResearchGate.
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- How Do You Test for Plasticizer Migration. (2025, October 4). BASTONE.
- Phthalates and Their Impacts on Human Health. (2021, May 18). PMC - NIH.
- Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers'. (n.d.). P2 InfoHouse.
- Understanding Thermogravimetric Testing of Plastics. (n.d.). XRF Scientific.
- Thermogravimetric Testing of Plastic. (2025, January 14). AZoM.
- Endocrine Disruptors: Impact on Health and Environment. (n.d.). APEC Water.
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- This compound. (n.d.). PubChem.
- Four phthalates recognized as hormone disrupting for humans. (2017, February 17). Food Packaging Forum.
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- Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. (n.d.). NIH.
- PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. (2015, May 3).
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021, February 10). NIH.
- Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride). (2025, April 9). Semantic Scholar.
- Comparing DOP to other plasticizers or softeners in PVC. (n.d.). پایدارساز شیمی.
- Cyclohexyl cyclohexanecarboxylate. (n.d.). PubChem.
- Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC. (n.d.). SciELO.
- hexyl cyclohexane carboxylate cyclohexanecarboxylic acid, hexyl ester. (n.d.). The Good Scents Company.
- TINTM vs DOP Plasticizer Comparison. (2025, December 1). BASTONE.
- Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. (2025, December 16). Oreate AI Blog.
- KR102185354B1 - Plasticizer comprising cyclohexane polyester based materials and resin composition comprising the same. (n.d.). Google Patents.
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The Crucial Role of Plasticizers and the Rise of Cyclohexanoate Esters
An In-Depth Technical Guide to Comparing the Plasticizing Efficiency of Cyclohexanoate Esters
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in designing polymeric materials with desired flexibility, durability, and safety, especially for sensitive applications like medical devices and food packaging. This guide provides a comprehensive comparison of the plasticizing efficiency of cyclohexanoate esters, a prominent class of non-phthalate plasticizers, with a focus on experimental data and methodologies.
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. They are essential in transforming rigid polymers like polyvinyl chloride (PVC) into flexible and durable materials for a vast array of applications. For decades, phthalate esters have dominated the plasticizer market. However, growing health and environmental concerns regarding some low molecular weight phthalates have spurred the development and adoption of safer alternatives.
Cyclohexanoate esters have emerged as a leading class of non-phthalate plasticizers. These are typically produced by the hydrogenation of the corresponding phthalate esters.[1][2] One of the most commercially significant examples is 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), which is used in sensitive applications such as toys, medical devices, and food packaging.[1][3][4] This guide will focus on comparing the performance of DINCH as a representative cyclohexanoate ester against a widely used non-ortho-phthalate plasticizer, Dioctyl terephthalate (DOTP), to provide a clear benchmark for its plasticizing efficiency.
The Mechanism of Plasticization
At a molecular level, plasticizers work by embedding themselves between the polymer chains. This increases the intermolecular distance, thereby reducing the secondary forces (like van der Waals forces and hydrogen bonds) between the polymer chains. This increased mobility of the polymer chains allows them to slide past one another more easily, resulting in a more flexible and less brittle material. The efficiency of a plasticizer is influenced by several factors including its molecular weight, polarity, and compatibility with the polymer matrix.[5][6]
Comparative Performance Data: Cyclohexanoate Esters vs. Alternatives
The plasticizing efficiency of different esters is evaluated based on a range of mechanical and thermal properties of the resulting polymer blend. Below is a summary of typical performance data when DINCH and DOTP are used as primary plasticizers in PVC formulations.
Table 1: Comparison of Mechanical and Thermal Properties of Plasticized PVC
| Property | Test Method | Unplasticized PVC | PVC with DINCH | PVC with DOTP |
| Hardness (Shore A) | ASTM D2240 | >100 | 85 - 95 | 88 - 98 |
| Tensile Strength (MPa) | ASTM D638 | ~50 | 15 - 25 | 18 - 28 |
| Elongation at Break (%) | ASTM D638 | <10 | 250 - 350 | 280 - 380 |
| Glass Transition Temp. (Tg, °C) | DSC | ~85 | -20 to -30 | -15 to -25 |
| Migration Resistance (Weight Loss %) | ASTM D2199 | N/A | Low | Very Low |
Note: The values presented are typical ranges and can vary depending on the specific formulation and processing conditions.
From the data, it is evident that both DINCH and DOTP significantly enhance the flexibility of PVC, as indicated by the reduced hardness and increased elongation at break. DINCH generally provides a lower glass transition temperature, suggesting a higher plasticizing efficiency at lower temperatures.[7] DOTP, on the other hand, often exhibits slightly higher tensile strength and superior migration resistance due to its lower volatility.[7][8]
Experimental Protocols for Evaluating Plasticizer Efficiency
To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following protocols, based on ASTM standards, are fundamental for assessing the performance of plasticizers.
Sample Preparation: Compounding and Molding
-
Material Weighing: Accurately weigh the PVC resin, plasticizer, and any other additives (e.g., thermal stabilizers, lubricants) according to the desired formulation.
-
Dry Blending: Mix the components in a high-speed mixer until a homogeneous powder blend is obtained.
-
Melt Compounding: Process the dry blend on a two-roll mill at a temperature sufficient to achieve a molten state (typically 160-180°C for PVC). This ensures uniform dispersion of the plasticizer.
-
Sheet Formation: Continue milling until a coherent sheet of plasticized polymer is formed.
-
Specimen Molding: Cut the sheet into smaller pieces and use a compression molding press to form standardized test specimens as required by the specific ASTM methods (e.g., dumbbell-shaped specimens for tensile testing).[9][10]
-
Conditioning: Condition the molded specimens according to ASTM D618 to ensure consistent temperature and humidity before testing.
Hardness Testing (ASTM D2240)
This test measures the indentation hardness of the plasticized material.[11][12][13]
-
Apparatus: Use a Shore A or Shore D durometer, depending on the material's hardness.[12]
-
Procedure:
-
Place the conditioned specimen on a hard, flat surface.
-
Press the durometer foot firmly and evenly onto the specimen.
-
Read the hardness value on the dial within one second of firm contact.[14]
-
Take at least five measurements at different locations on the specimen and report the average value.
-
Tensile Properties Testing (ASTM D638)
This method determines the tensile strength, elongation at break, and tensile modulus of the material.[9][10][15][16][17]
-
Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.[9]
-
Procedure:
-
Mount the dumbbell-shaped specimen into the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[10]
-
The UTM software records the applied force and the elongation of the specimen.
-
From the resulting stress-strain curve, determine the tensile strength at break, elongation at break, and tensile modulus.[5][9]
-
Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is used to evaluate the thermal stability and composition of the plasticized polymer.[18][19][20][21]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).
-
The instrument continuously measures the weight of the sample as a function of temperature.
-
The resulting TGA curve shows the onset temperature of degradation, which is an indicator of thermal stability.[19][22]
-
Plasticizer Migration Testing (ASTM D2199)
This test assesses the tendency of the plasticizer to migrate out of the polymer.[23][24][25]
-
Procedure (Activated Carbon Method):
-
Weigh a conditioned specimen of the plasticized material.
-
Place the specimen in a container and surround it with activated carbon.
-
Expose the container to an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
After exposure, remove the specimen, clean its surface, and reweigh it.
-
The weight loss is a measure of the plasticizer that has migrated out of the material.
-
Conclusion
The selection of a plasticizer is a multi-faceted decision that requires a thorough understanding of the desired end-product properties and the underlying chemical principles. Cyclohexanoate esters, such as DINCH, have proven to be highly effective and safe alternatives to traditional phthalate plasticizers.[26][27] They offer excellent plasticizing efficiency, particularly for applications requiring good low-temperature flexibility.
While other non-phthalate plasticizers like DOTP also provide excellent performance, the specific choice will depend on the precise requirements of the application, including mechanical strength, thermal stability, and migration resistance.[7][28][29] By employing the standardized experimental protocols outlined in this guide, researchers and developers can objectively compare the performance of different plasticizers and make informed decisions to optimize their polymer formulations.
References
- ASTM D638: Tensile Properties Plastics. ZwickRoell. URL
- ASTM D2240: Shore Hardness Testing for Plastics and Polymers.
- ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- ASTM D638 Standard Test Method for Tensile Properties of Plastics. Shimadzu. URL
- ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Pacorr. URL
- ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- ASTM D2240 Durometer Hardness. Prospector. URL
- How Do You Test for Plasticizer Migr
- PVC Plasticizers and Stabilizers Following Safer Sustainable P
- Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates.
- Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. P2 InfoHouse. URL
- D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. ZwickRoell. URL
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride).
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride). Semantic Scholar. URL
- SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING.
- ASTM D2240 Durometer Hardness. NAMSA. URL
- Durometer Hardness Testing - ASTM D2240.
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester. Wikipedia. URL
- Latest Medical Plasticizers Materials Evolving to Meet the Challenge. SpecialChem. URL
- Diisononyl 1,2-cyclohexanedicarboxylate (DHIN). PENPET Petrochemical Trading. URL
- Ranking Plasticizers for Polymers with Atomistic Simulations: PVT, Mechanical Properties, and the Role of Hydrogen Bonding in Thermoplastic Starch.
- Assessment of Different Plasticizer – Polyhydroxyalkanoate Mixtures to Obtain Biodegradable Polymeric Films. Aidic. URL
- Competing Effects of Plasticization and Miscibility on the Structure and Dynamics of Natural Rubber: A Comparative Study on Bio and Commercial Plasticizers.
- An innovative plasticizer for sensitive applications.
- Efficiency of plasticizers determined by comparison of hardness according to Shore A.
- Thermal Gravimetric Analysis (TGA). Plastics & Polymer Lab. URL
- How To Conduct A Migration Test For Plastic Packaging. Qualitek Labs. URL
- Comparative Effect of Different Plasticizers on Barrier, Mechanical, Optical, and Sorption Properties of Hydroxypropyl Methylcellulose (HPMC)–Based Edible Film.
- Thermogravimetric Testing of Plastic. AZoM. URL
- Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use.
- Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA. Impact Solutions. URL
- Dioctyl terephthalate (DOTP)
- Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. URL
- Use of cyclohexanecarboxylic acid derivatives as plasticizer.
- Understanding Thermogravimetric Testing of Plastics. XRF Scientific. URL
- Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012).
- Inspite of being phthalate plasticizers, why dinp and dotp are safe for humans compared to dop?. Kanademy. URL
- Durability test of plasticized PVC samples in cyclohexane. a Mass loss...
- PLASTICIZER COMPOSITION COMPRISING CYCLOHEXANE POLYESTER-BASED MATERIAL, AND RESIN COMPOSITION COMPRISING SAME.
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) – Determination of DINCH metabolites in urine by LC-MS/MS. Publisso. URL
- DOTP vs DINP: Which Plasticizer Is Right for You?. Yuanlong. URL
- Thermogravimetric Analysis (TGA) as a Screening Tool for Plastic Waste Pyrolysis. TA Instruments. URL
- Plasticizer comprising cyclohexane polyester based materials and resin composition comprising the same.
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
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A Senior Application Scientist's Guide to Method Validation: Quantifying Cyclohexyl Esters with GC-MS
For researchers, scientists, and professionals in drug development and quality control, the precise and reliable quantification of cyclohexyl esters is a critical task. These compounds are prevalent as industrial solvents, plasticizers, and key fragrance ingredients. Ensuring their concentration meets specifications is paramount for product quality, safety, and regulatory compliance. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose, alongside an objective comparison with High-Performance Liquid Chromatography (HPLC), an alternative analytical technique.
This document is structured to provide not just a protocol, but a comprehensive understanding of the causality behind the analytical choices, ensuring scientific integrity and trustworthiness in your own applications.
The Analytical Challenge: Why GC-MS for Cyclohexyl Esters?
Cyclohexyl esters, such as cyclohexyl acetate, are characterized by their volatility and thermal stability, making them ideal candidates for Gas Chromatography (GC). When coupled with a Mass Spectrometry (MS) detector, this technique offers unparalleled selectivity and sensitivity. The MS detector acts as a "molecular fingerprint" identifier, fragmenting the analyte molecules into a unique mass spectrum, which allows for positive identification and quantification, even in complex matrices.
While other techniques like HPLC exist, GC-MS is often the gold standard for volatile and semi-volatile compounds due to its high resolving power and the specificity of mass spectrometric detection.[1][2] This guide will delve into the validation of a GC-MS method, demonstrating its fitness for purpose, and then compare its performance characteristics to a typical HPLC-UV method.
A Comparative Overview: GC-MS vs. HPLC-UV
The choice between analytical techniques is always a balance of performance, sample characteristics, and laboratory resources. While no formal inter-laboratory comparison studies for simple cyclohexyl esters are widely published, this comparison is based on performance data for structurally similar and relevant fragrance esters.[3][4]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[4] | 0.1 - 5 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL[4] | 0.5 - 20 µg/mL[4] |
| Linearity (r²) | > 0.995[4] | > 0.999[4] |
| Precision (%RSD) | < 10%[4] | < 2%[4] |
| Accuracy (% Recovery) | 90 - 110%[4] | 98 - 102%[4] |
| Selectivity | Excellent (based on mass fragmentation) | Good (based on UV absorbance) |
| Analysis Time | 15 - 30 minutes[4] | 10 - 20 minutes[4] |
| Derivatization Required? | No | No |
| Ideal Analytes | Volatile & Semi-Volatile Compounds[5][6] | Non-Volatile & Thermally Labile Compounds[5][6] |
Key Insights:
-
Sensitivity: GC-MS demonstrates significantly lower Limits of Detection (LOD) and Quantification (LOQ), making it superior for trace-level analysis.[4]
-
Selectivity: The mass spectrometer in GC-MS provides a higher degree of certainty in analyte identification compared to the UV detector in HPLC, which is crucial in complex matrices where multiple compounds might have similar UV absorbance.
-
Versatility: HPLC is more suitable for a broader range of compounds, especially those that are not volatile or are thermally unstable.[2][5][6]
Validating the GC-MS Method: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[3][7]
Caption: A logical workflow for the validation of a GC-MS method.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the quantification of a model cyclohexyl ester, such as cyclohexyl acetate, in a liquid matrix.
1. Sample and Standard Preparation
-
Objective: To prepare a series of calibration standards and quality control (QC) samples for the validation experiments.
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of cyclohexyl acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of an appropriate internal standard (e.g., deuterated cyclohexyl acetate or a similar, non-interfering ester) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 0.1 µg/mL to 10 µg/mL. Fortify each standard with the internal standard at a constant concentration (e.g., 1 µg/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix with the cyclohexyl acetate stock solution.
-
2. GC-MS Instrumental Conditions
-
Objective: To establish optimal chromatographic and mass spectrometric conditions for the separation and detection of cyclohexyl acetate.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[3]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL of the extract is injected in splitless mode.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of cyclohexyl acetate for enhanced sensitivity and selectivity. A full scan can be used for initial identification.
-
3. Validation Experiments
The following experiments are to be performed using the prepared standards and QC samples.
-
Specificity:
-
Causality: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank matrix, a spiked sample, and a sample containing potential interferences. The chromatogram of the blank should show no peak at the retention time of cyclohexyl acetate.
-
-
Linearity and Range:
-
Causality: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Procedure: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
-
-
Accuracy:
-
Causality: To determine the closeness of the measured value to the true value.
-
Procedure: Analyze the QC samples at three concentration levels (low, medium, high) with a minimum of three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 90-110%.
-
-
Precision:
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze the QC samples in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be < 10%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Causality: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Expected Values: For GC-MS, LOD is typically in the low ng/mL range, and LOQ is slightly higher.[4]
-
-
Robustness:
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate changes to the GC parameters as permitted by USP General Chapter <621>, such as:
-
Column temperature (±10%)
-
Flow rate (±50%)
-
Injection volume
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits, and the quantitative results should not be significantly affected.
-
Visualizing the Logic: Decision Pathway for Method Selection
Caption: Decision tree for selecting between GC-MS and HPLC for ester analysis.
Conclusion: An Authoritative and Trustworthy Approach
This guide provides a comprehensive framework for the validation of a GC-MS method for the quantification of cyclohexyl esters. By adhering to the principles of scientific integrity and grounding the protocol in authoritative guidelines, researchers can ensure the development of a robust and reliable analytical method. The comparative data presented offers a clear rationale for the selection of GC-MS for volatile esters, particularly when high sensitivity and selectivity are required. The detailed experimental protocol serves as a self-validating system, empowering scientists to generate data that is not only accurate and precise but also defensible and fit for its intended purpose in the rigorous environments of research and drug development.
References
- Separation of 2-Cyclohexyl-2-propyl acetate on Newcrom R1 HPLC column. SIELC Technologies.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. International Journal of Innovative Technology and Exploring Engineering.
- A Review on GC-MS and Method Development and Validation. Impact Factor.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- Simultaneous analysis of paracetamol and ketorolac enantiomers in human plasma by two-dimensional liquid chromatography–mass spectrometry. Journal of Chromatography A.
- Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. ResearchGate.
- HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. National Institutes of Health.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News.
- Determination of acetate in pharmaceutical products by HPLC. ResearchGate.
- GC vs. HPLC : Modern Analytical Chromatography. WebofPharma.
- Comparison of the Greenness Assessment of Chromatographic Methods Used for Analysis of UV Filters in Cosmetic Samples. MDPI.
- Showing metabocard for Cyclohexyl acetate (HMDB0031352). The Human Metabolome Database.
- HPLC vs GC - A Beginner's Guide. Chromatography Today.
- 4 Key Differences Between GC and HPLC. Drawell.
- Showing Compound Cyclohexyl acetate (FDB003417). FooDB.
- GC-MS Analysis of Bioactive Compounds in Ethanol and Ethyl Acetate Fraction of Grapefruit (Citrus maxima L.) Rind. Borneo Journal of Pharmacy.
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- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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- 7. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Selecting Between HPLC and GC-FID for Purity Analysis of Aliphatic Esters
<_ Senior Application Scientist
Published: January 7, 2026
Executive Summary
For researchers and drug development professionals, the accurate determination of purity for aliphatic esters is a critical checkpoint in quality control and synthetic chemistry. The two primary chromatographic techniques for this task, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), operate on fundamentally different principles. The optimal choice is not universal but is dictated by the specific physicochemical properties of the ester —primarily its volatility, thermal stability, and the presence of a chromophore.
GC-FID is the traditional and often preferred method for volatile, thermally stable aliphatic esters, offering high resolution, speed, and exceptional sensitivity for hydrocarbons.[1][2] HPLC, conversely, provides indispensable versatility for non-volatile, thermally labile, or high-molecular-weight esters, such as polymeric esters.[1][2] This guide provides a detailed, evidence-based comparison to empower scientists in making an informed, technically sound decision for their specific analytical challenge.
Physicochemical Landscape of Aliphatic Esters: The Deciding Factor
The molecular structure of an aliphatic ester directly governs its suitability for either GC or HPLC analysis. Key properties to consider are:
-
Volatility & Thermal Stability : The ability of a compound to be vaporized without degradation is the prerequisite for GC analysis.[1][2][3] Short-to-medium chain esters (e.g., ethyl acetate, methyl butyrate) are highly volatile and thermally robust, making them ideal candidates for GC.[4] In contrast, long-chain esters (e.g., fatty acid esters in waxes) or polymeric esters like poly(lactic-co-glycolic acid) (PLGA) have low volatility and may degrade at the high temperatures required for GC, making HPLC the necessary choice.[5][6][7] Saturated fatty acid methyl esters (FAMEs) are generally more thermally stable than their polyunsaturated counterparts.[4]
-
Polarity : The polarity of the ester influences the choice of stationary and mobile phases in both techniques. In GC, highly polar columns are used to achieve separation of complex FAME mixtures, including cis/trans isomers.[8] In HPLC, polarity dictates whether a normal-phase or reversed-phase method is more appropriate.
-
Presence of a Chromophore : HPLC detectors like UV-Vis or Diode Array Detectors (DAD) require the analyte to absorb light.[9] Most simple aliphatic esters lack a suitable chromophore. For these compounds, GC-FID is inherently advantageous as the FID is a universal detector for organic compounds.[10] If HPLC must be used for such compounds, alternative "universal" detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are required.[9][11][12][13]
-
Chirality : For chiral esters, both techniques can be adapted. Chiral stationary phases are available for both GC and HPLC to resolve enantiomers.[14][15][16][17] The choice may depend on the specific compound and the availability of a suitable chiral column.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the purity analysis of volatile organic compounds. Its application to aliphatic esters is well-established, particularly in the analysis of Fatty Acid Methyl Esters (FAMEs) in food, biofuels, and biological samples.[3][8][18][19][20]
Principle of Operation
In GC, a sample is vaporized in a heated inlet and swept by a carrier gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the differential partitioning of analytes between the two phases, which is governed by their boiling points and affinity for the stationary phase.[2] The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, generating ions that create a measurable current proportional to the mass of carbon atoms, making it highly sensitive for organic analytes like esters.[10]
Causality in Method Design
-
Why Derivatization is Often Necessary : Many larger lipids or fatty acids are not volatile enough for GC analysis in their native state.[3] They are chemically converted into their more volatile methyl esters (FAMEs) through transesterification.[3][8][21][22][23] This critical sample preparation step makes the analysis feasible and is a standard procedure in lipid research.[8][21]
-
Why FID is the Detector of Choice : The FID offers a robust, linear response over a wide concentration range for virtually all hydrocarbons.[10] Its near-universal response to organic compounds and insensitivity to common inorganic solvents and water make it ideal for purity determination where the primary analyte and its organic impurities must be quantified accurately.
-
Column Selection : For complex mixtures like FAMEs from edible oils, highly polar stationary phases (e.g., biscyanopropyl polysiloxane) are required to resolve geometric (cis/trans) and positional isomers.[8][24] For simpler ester mixtures, columns of intermediate polarity offer a good balance of resolution and thermal stability.[24]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase.[5][25][26] It is the go-to method for compounds that are not amenable to GC due to low volatility or thermal instability.[1][27]
Principle of Operation
Separation in HPLC is based on the analyte's differential distribution between the liquid mobile phase and the solid stationary phase.[2] This can be based on polarity (normal and reversed-phase), ionic charge (ion-exchange), or size (size-exclusion). The choice of detector is critical and depends heavily on the properties of the analyte.
Causality in Method Design
-
Why HPLC for Polymeric Esters? : Polymeric esters, such as PLGA, have high molecular weights and would decompose at GC temperatures.[6] HPLC, specifically using Size-Exclusion Chromatography (SEC), is used to separate these polymers based on their size in solution to determine molecular weight distributions.[6]
-
The Detector Dilemma for Simple Esters : Most aliphatic esters lack a UV chromophore, rendering the most common HPLC detector (UV-Vis/DAD) ineffective.[9] For these analytes, a universal detector is necessary:
-
Refractive Index (RI) Detector : Measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and flow rate fluctuations and cannot be used with gradient elution.[9][11][13]
-
Evaporative Light Scattering Detector (ELSD) : Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. ELSD is more sensitive than RI, compatible with gradient elution, but can have a non-linear response.[11][12][13][28]
-
Head-to-Head Comparison: HPLC vs. GC-FID
| Feature | GC-FID | HPLC |
| Analyte Suitability | Volatile & Thermally Stable Compounds | Non-volatile, Thermally Labile, or High MW Compounds |
| Typical Analytes | Short-chain esters, FAMEs, flavor & fragrance esters | Polymeric esters, long-chain esters, thermally sensitive esters |
| Separation Principle | Boiling point & polarity | Polarity, charge, size |
| Speed | Fast (runs often < 30 min)[1][2] | Slower (runs often 10-60 min)[1][2] |
| Resolution | Very high (long capillary columns) | High, but generally lower than capillary GC |
| Detector (Standard) | Flame Ionization (FID) - Universal for organics | UV-Vis/DAD - Requires chromophore |
| Detector (Universal) | FID (standard) | RI, ELSD, CAD, MS (requires specific configuration) |
| Sample Preparation | May require derivatization to increase volatility (e.g., FAMEs)[8][29] | Primarily dissolution; filtration is common |
| Mobile Phase | Inert Gas (He, H₂, N₂) - Inexpensive[2] | Solvents (Acetonitrile, Methanol, Water) - Costly[1][2] |
| Operating Cost | Generally lower due to inexpensive carrier gas[2] | Higher due to solvent consumption and disposal costs[1] |
| Regulatory Standing | Well-established in pharmacopeias (e.g., USP <621>)[25][26][30][31][32] | Well-established in pharmacopeias (e.g., USP <621>)[25][26][30][31][32] |
Decision-Making Framework
To select the most appropriate technique, a logical workflow based on the analyte's properties should be followed.
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A Comparative Study of Catalysts for Cyclohexene Alkoxycarbonylation: A Guide for Researchers
In the landscape of industrial organic synthesis, the alkoxycarbonylation of olefins stands as a cornerstone transformation for the production of valuable carboxylic acid esters. Among the various substrates, cyclohexene presents a readily available feedstock derivable from benzene, and its conversion to cyclohexanecarboxylic acid esters opens avenues to important intermediates for pharmaceuticals, fragrances, and polymers. The choice of catalyst is paramount in dictating the efficiency, selectivity, and economic viability of this process. This guide provides a comparative analysis of the predominant catalytic systems based on palladium, rhodium, and cobalt for the alkoxycarbonylation of cyclohexene, offering insights into their performance, mechanistic nuances, and practical considerations for laboratory and industrial applications.
Introduction to Cyclohexene Alkoxycarbonylation
The alkoxycarbonylation of cyclohexene is a chemical reaction where cyclohexene, carbon monoxide (CO), and an alcohol (ROH) are converted into the corresponding cyclohexanecarboxylic acid ester. This process is typically catalyzed by transition metal complexes, with the general transformation illustrated below:
Caption: General scheme of cyclohexene alkoxycarbonylation.
The efficacy of this reaction is critically dependent on the nature of the transition metal catalyst and the associated ligands, which influence key performance indicators such as turnover number (TON), turnover frequency (TOF), selectivity, and the required reaction conditions (temperature and pressure). This guide will delve into a comparative analysis of palladium, rhodium, and cobalt-based catalysts, which are the most extensively studied systems for this transformation.
Comparative Performance of Catalytic Systems
The choice between palladium, rhodium, and cobalt catalysts for cyclohexene alkoxycarbonylation involves a trade-off between activity, selectivity, cost, and reaction conditions. While palladium catalysts are generally the most active and selective under milder conditions, their high cost is a significant consideration. Cobalt offers a more economical alternative, though it typically requires more forcing reaction conditions. Rhodium catalysts, while highly active for related carbonylation reactions, have been less extensively explored specifically for cyclohexene alkoxycarbonylation but show promise.
Palladium-Based Catalysts: The Vanguard of Efficiency
Palladium complexes are widely regarded as the state-of-the-art catalysts for the alkoxycarbonylation of a broad range of olefins, including cyclohexene.[1][2] The development of sophisticated phosphine ligands has been instrumental in achieving high activities and selectivities under relatively mild conditions.[3]
Key Performance Characteristics:
-
High Activity and Selectivity: Palladium catalysts, particularly those bearing bulky and electron-rich phosphine ligands, exhibit excellent yields and selectivity for the desired ester product.[4] The design of ligands with built-in bases can further enhance catalytic activity by facilitating the proton shuttle in the catalytic cycle.[1][5]
-
Mild Reaction Conditions: Compared to cobalt-based systems, palladium catalysts can operate at lower temperatures and CO pressures, which is advantageous for both safety and energy consumption.
-
Ligand Sensitivity: The performance of palladium catalysts is highly dependent on the nature of the ancillary ligands. Ligand design allows for the fine-tuning of steric and electronic properties to optimize the reaction for specific substrates.[1][6] For instance, the use of N-heterocyclic carbene (NHC) ligands has been explored to create more robust catalysts.[7]
-
Cost: The primary drawback of palladium catalysts is the high and volatile price of the metal, which can be a limiting factor for large-scale industrial applications. However, "homeopathic" catalyst loadings with extremely high turnover numbers (in the range of 106) are being developed to mitigate this issue.[8][9]
Cobalt-Based Catalysts: The Economical Workhorse
Cobalt catalysts represent a more cost-effective alternative to palladium for carbonylation reactions.[10] While historically requiring harsh reaction conditions (high temperatures and pressures), recent advancements have led to the development of more active cobalt systems that can operate under milder conditions.[11][12]
Key Performance Characteristics:
-
Cost-Effectiveness: Cobalt is significantly more abundant and less expensive than palladium, making it an attractive option for industrial processes.
-
Harsh Reaction Conditions: Traditional cobalt carbonyl catalysts, such as Co2(CO)8, typically require high temperatures (150-200 °C) and high CO pressures (100-250 bar) for efficient alkoxycarbonylation.[10]
-
Selectivity: While good selectivity for the desired ester can be achieved, side reactions such as isomerization of the olefin can be more prevalent compared to palladium systems.
-
Ligand and Promoter Effects: The activity of cobalt catalysts can be significantly enhanced by the use of promoters, such as secondary phosphine oxides (SPOs), which can facilitate the formation of the active catalyst species under milder conditions.[12] Ligand-free systems have also been developed, offering advantages in terms of cost and recyclability.[11]
Rhodium-Based Catalysts: A Promising Contender
Rhodium catalysts are renowned for their high activity in hydroformylation, a closely related carbonylation reaction. While their application in the direct alkoxycarbonylation of cyclohexene is less documented in publicly available literature compared to palladium and cobalt, their known catalytic prowess in C-C and C-H bond activation suggests significant potential.[13][14]
Key Performance Characteristics:
-
High Activity in Carbonylation: Rhodium complexes are exceptionally active for the hydroformylation of olefins, often outperforming both palladium and cobalt in this specific transformation. This suggests that with appropriate ligand design, high activity for alkoxycarbonylation could also be achieved.
-
Cost: Rhodium is a precious metal, and its cost is comparable to or even higher than that of palladium, which is a major hurdle for its widespread industrial use.
-
Turnover Numbers: In related reactions like C-H functionalization of cyclohexane, rhodium catalysts have demonstrated exceptionally high turnover numbers, indicating their potential for highly efficient catalysis.[13][15]
-
Mechanistic Versatility: Rhodium catalysts can operate through various mechanistic pathways, and understanding these can be key to optimizing them for alkoxycarbonylation.[16]
Table 1: Comparative Performance of Catalysts for Olefin Alkoxycarbonylation
| Catalyst System | Typical Metal Precursor | Typical Ligand/Promoter | Temperature (°C) | CO Pressure (bar) | Yield (%) | TON | Key Advantages | Key Disadvantages |
| Palladium | Pd(OAc)2, PdCl2 | Phosphines (e.g., LIKATphos), NHCs | 80-120 | 20-60 | >90 | Up to 106 | High activity & selectivity, mild conditions | High cost of palladium |
| Cobalt | Co2(CO)8, CoCl2 | None (ligand-free) or SPOs | 120-180 | 40-200 | 80-95 | ~103-104 | Low cost, robust | Harsh reaction conditions, lower selectivity |
| Rhodium | [Rh(CO)2Cl]2, RhCl3 | Phosphines | 100-150 | 50-150 | (Data for cyclohexene alkoxycarbonylation is limited) | High in related reactions | High potential activity | High cost of rhodium |
Note: The data presented is a generalized summary from various sources on olefin carbonylation and may not represent optimized conditions for cyclohexene specifically. Performance is highly dependent on the specific ligand, solvent, and other reaction parameters.
Mechanistic Insights
The catalytic cycles for palladium-, cobalt-, and rhodium-catalyzed alkoxycarbonylation share common fundamental steps: formation of a metal-hydride species, olefin insertion, migratory insertion of CO to form a metal-acyl intermediate, and alcoholysis to release the ester product and regenerate the catalyst. However, the nuances of each step and the nature of the active species differ significantly between the metals.
Palladium-Catalyzed Mechanism: The Hydride Pathway
The predominantly accepted mechanism for palladium-catalyzed alkoxycarbonylation of unactivated olefins like cyclohexene is the "hydride pathway".[17][18]
Caption: Simplified hydride pathway for palladium-catalyzed cyclohexene alkoxycarbonylation.
-
Formation of Palladium-Hydride: The active catalyst, a palladium-hydride species, is formed in situ from a palladium(II) precursor.[5]
-
Hydropalladation: Cyclohexene coordinates to the palladium-hydride complex and undergoes insertion to form a palladium-cyclohexyl intermediate.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond to form a cyclohexanoyl-palladium complex.
-
Alcoholysis: The alcohol attacks the acyl group, leading to the release of the cyclohexanecarboxylic acid ester and regeneration of the palladium-hydride catalyst.[5]
Cobalt-Catalyzed Mechanism
The mechanism of cobalt-catalyzed alkoxycarbonylation is similar to the palladium-catalyzed pathway but typically involves cobalt carbonyl species. The active catalyst is generally considered to be hydridocobalt tetracarbonyl (HCo(CO)4).[10][19]
Caption: Simplified mechanism for cobalt-catalyzed cyclohexene alkoxycarbonylation.
-
Catalyst Formation: The cobalt precursor, often dicobalt octacarbonyl (Co2(CO)8), reacts with a hydrogen source (e.g., H2 or even the alcohol) under pressure to form the active HCo(CO)4.
-
Hydrometallation: Cyclohexene inserts into the Co-H bond to form a cyclohexyl-cobalt intermediate.
-
Carbonyl Insertion: A CO molecule inserts into the cobalt-carbon bond to yield a cyclohexanoyl-cobalt species.
-
Alcoholysis: The alcohol attacks the acyl group, releasing the ester product and regenerating HCo(CO)4.
Rhodium-Catalyzed Mechanism
For rhodium, the catalytic cycle is also expected to proceed via a hydride mechanism, analogous to its well-established role in hydroformylation.
Caption: Plausible mechanism for rhodium-catalyzed cyclohexene alkoxycarbonylation.
The key steps are analogous to the palladium and cobalt systems, involving the formation of a rhodium-hydride, insertion of cyclohexene, CO insertion, and subsequent alcoholysis. The specific ligands (L) play a crucial role in stabilizing the rhodium center and influencing the rates of the individual steps.
Experimental Protocols
The following are representative experimental protocols for the alkoxycarbonylation of cyclohexene using palladium and cobalt catalysts, synthesized from the literature.
Protocol 1: Palladium-Catalyzed Methoxycarbonylation of Cyclohexene
This protocol is based on typical conditions reported for palladium-catalyzed alkoxycarbonylation of olefins.[4][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(di-tert-butylphosphino)propane (DTBPP)
-
Methanesulfonic acid (MSA)
-
Cyclohexene
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Carbon monoxide (high purity)
-
Autoclave reactor with magnetic stirring and gas inlet
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Pd(OAc)2 (0.01 mmol) and DTBPP (0.012 mmol).
-
Add toluene (5 mL) and stir for 10 minutes to form the catalyst complex.
-
Add cyclohexene (10 mmol), methanol (20 mmol), and methanesulfonic acid (0.1 mmol).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a CO line.
-
Pressurize the autoclave with 40 bar of CO and then vent (repeat three times to purge the system).
-
Pressurize the autoclave to the final pressure of 50 bar of CO.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.
-
Open the autoclave, and analyze the reaction mixture by gas chromatography (GC) using an internal standard to determine the conversion of cyclohexene and the yield of methyl cyclohexanecarboxylate.
Caption: Experimental workflow for palladium-catalyzed methoxycarbonylation.
Protocol 2: Cobalt-Catalyzed Methoxycarbonylation of Cyclohexene
This protocol is a representative procedure for cobalt-catalyzed carbonylation, adapted from conditions used for similar substrates.[11][12]
Materials:
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Cyclohexene
-
Methanol (anhydrous)
-
Dioxane (anhydrous)
-
Carbon monoxide (high purity)
-
Autoclave reactor with magnetic stirring and gas inlet
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Co2(CO)8 (0.1 mmol).
-
Add dioxane (5 mL), cyclohexene (10 mmol), and methanol (20 mmol).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a CO line.
-
Pressurize the autoclave with 50 bar of CO and then vent (repeat three times).
-
Pressurize the autoclave to the final pressure of 100 bar of CO.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.
-
Open the autoclave, and analyze the reaction mixture by GC using an internal standard.
Caption: Experimental workflow for cobalt-catalyzed methoxycarbonylation.
Conclusion and Future Outlook
The alkoxycarbonylation of cyclohexene is a valuable transformation for the synthesis of important chemical intermediates. The choice of catalyst is a critical decision that balances performance, cost, and operational parameters.
-
Palladium-based catalysts currently offer the highest activity and selectivity under the mildest conditions, making them the preferred choice for laboratory-scale synthesis and for high-value products where catalyst cost is less of a concern. The ongoing development of ligands that enable "homeopathic" catalyst loadings may further enhance their industrial attractiveness.
-
Cobalt-based catalysts are a robust and economical option, particularly for large-scale industrial processes where catalyst cost is a primary driver. Future research will likely focus on developing more active cobalt catalysts that can operate under less energy-intensive conditions.
-
Rhodium-based catalysts , while less explored for this specific reaction, hold considerable promise given their exceptional activity in related carbonylation processes. Further investigation into ligand development for rhodium-catalyzed alkoxycarbonylation of cyclohexene is a fertile area for future research.
Ultimately, the selection of an optimal catalyst will depend on the specific requirements of the application, including the desired scale of production, cost constraints, and the available infrastructure for handling high-pressure reactions. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the alkoxycarbonylation of cyclohexene and other olefins.
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A Comparative Guide to the Thermal Stability of Novel Plasticizers
For researchers, scientists, and drug development professionals, the selection of robust and safe materials is paramount. Plasticizers, essential components that impart flexibility to polymers, are under intense scrutiny, with a significant industry-wide shift away from traditional phthalates due to health and environmental concerns.[1][2] This guide provides an in-depth technical comparison of the thermal stability of novel, next-generation plasticizers, offering a data-driven perspective for informed material selection in demanding applications.
The thermal stability of a plasticizer is a critical performance metric, dictating the processing window of the polymer blend and the long-term durability of the final product.[3][4] Insufficient thermal stability can lead to plasticizer degradation, resulting in discoloration, loss of flexibility, and the potential release of harmful byproducts.[3] This guide will delve into the comparative performance of emerging plasticizer classes, with a focus on bio-based alternatives, and provide the experimental context necessary to evaluate their suitability.
The Imperative for Thermally Stable Alternatives
Traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have long been the industry standard. However, their well-documented potential for adverse health effects has catalyzed the development of safer alternatives.[1][5] Novel plasticizers, many derived from renewable resources, are designed to offer comparable or superior performance without the associated toxicological risks.[6][7] Key among the performance criteria for these new plasticizers is their ability to withstand the rigors of polymer processing and end-use applications, where elevated temperatures are often encountered.[3][4]
Comparative Thermal Performance: A Data-Driven Analysis
The primary method for evaluating the thermal stability of plasticizers is thermogravimetric analysis (TGA).[7][8][9] This technique measures the change in mass of a substance as a function of temperature, providing key metrics such as the onset of decomposition (Tonset) and the temperatures at which 10% (T10%) and 50% (T50%) weight loss occurs. Higher values for these parameters indicate greater thermal stability.
Novel Bio-Based Esters vs. Traditional Phthalates
Recent research has focused on a variety of bio-based plasticizers, including citrate esters, epoxidized vegetable oils, and various polyesters. These compounds often exhibit thermal stabilities that are comparable or even superior to traditional phthalates.
For instance, a study on a novel hyperbranched ester plasticizer derived from soybean oil (SOHE) demonstrated significantly enhanced thermal stability compared to dioctyl phthalate (DOP).[10] The initial decomposition temperature (Ti), T10, and T50 for SOHE were 137.3 °C, 104.8 °C, and 129.6 °C higher than those of DOP, respectively.[10] This superior thermal performance is crucial for applications requiring high-temperature processing or long-term thermal endurance.
Similarly, plasticizers derived from tartaric acid have shown promising results. The thermal stability of these esters was found to increase with the length of the alkyl side chain, attributed to a higher molecular weight which suppresses evaporation.[9] PVC films plasticized with these tartaric acid-based esters exhibited higher Tonset, T10%, and T50% values compared to those plasticized with DOP.[9]
Epoxidized vegetable oils, such as epoxidized soybean oil (ESO) and epoxidized sunflower oil methyl ester (ESOME), have also been investigated as secondary plasticizers in combination with primary bio-based plasticizers like acetyl tributyl citrate (ATBC).[8][11] The addition of these epoxidized oils was shown to improve the thermal properties of the PVC formulations.[8]
Citrate Esters: A Leading Class of Phthalate Alternatives
Citrate esters, derived from citric acid, are a well-established class of non-toxic and biodegradable plasticizers.[1][2] Compounds like acetyl tributyl citrate (ATBC) and tributyl citrate (TBC) are widely used in sensitive applications such as medical devices and food packaging.[2]
Comparative studies have shown that while some citrate esters may have slightly lower decomposition temperatures than high-molecular-weight phthalates, they offer a much safer toxicological profile.[5][12][13] The thermal stability of citrate esters is generally sufficient for most PVC processing applications. The plasticizing effect of citrate esters, as indicated by a reduction in the glass transition temperature (Tg) of the polymer, is also a key performance indicator.[12][13]
Data Summary: Thermal Decomposition Temperatures
The following table summarizes key thermal stability data for a selection of novel plasticizers compared to the traditional phthalate, DOP. This data is compiled from various studies and is intended to provide a comparative overview.
| Plasticizer Type | Specific Compound | Polymer | Tonset (°C) | T10% (°C) | T50% (°C) | Reference |
| Phthalate (Traditional) | Dioctyl Phthalate (DOP) | - | ~130 | ~165 | ~208 | [10] |
| Hyperbranched Bio-ester | Soybean Oil Hyperbranched Ester (SOHE) | - | 267.5 | 275.3 | 338.0 | [10] |
| Tartaric Acid Ester | Dibutyl Tartrate Ester (DBTAE-C4) | PVC | > PVC-DOP | > PVC-DOP | > PVC-DOP | [9] |
| Epoxidized Vegetable Oil | Epoxidized Cardanol Glycidyl Ether (ECGE) | PVC | > DOP | +27.77 | +16.87 | [6] |
| Citrate Ester | Acetyl Tributyl Citrate (ATBC) | PLA | Lower than neat PLA | Lower than neat PLA | Lower than neat PLA | [12] |
Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions. The trend of improved thermal stability for many novel plasticizers over DOP is a key takeaway.
Experimental Protocols for Thermal Stability Assessment
To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The following outlines the typical methodology for thermogravimetric analysis (TGA) of plasticizers and plasticized polymers.
Thermogravimetric Analysis (TGA) Workflow
This workflow is designed to determine the thermal decomposition profile of plasticizers and plasticized polymer films.
Objective: To measure the weight loss of a sample as a function of temperature in a controlled atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas
-
Analytical balance
-
Sample pans (e.g., alumina or platinum)
-
Plasticizer and/or plasticized polymer samples
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[7]
-
-
Thermal Program:
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), the temperature at 10% weight loss (T10%), and the temperature at 50% weight loss (T50%).
-
The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of weight loss (Tmax).
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Using an inert gas like nitrogen is crucial to prevent oxidative degradation, allowing for the study of the inherent thermal stability of the material without the influence of oxygen.[7]
-
Heating Rate: A controlled and consistent heating rate is necessary for reproducible results. A rate of 10-20 °C/min is a common standard that balances analysis time with resolution.[7][11]
-
Sample Size: A small sample size (5-10 mg) ensures uniform heating and minimizes thermal gradients within the sample.
Visualization of the TGA Workflow
Caption: A schematic of the thermogravimetric analysis (TGA) workflow.
Conclusion
The development of novel plasticizers with enhanced thermal stability is a critical step towards producing safer and more durable polymeric materials. Bio-based plasticizers, such as hyperbranched esters and derivatives of tartaric acid, have demonstrated superior thermal performance compared to traditional phthalates like DOP.[9][10] Citrate esters also present a viable and safe alternative with adequate thermal stability for a wide range of applications.[2]
The selection of a plasticizer should be guided by a thorough evaluation of its thermal properties using standardized techniques like TGA. By understanding the thermal decomposition behavior of these novel plasticizers, researchers and product developers can make informed decisions that ensure the long-term integrity and safety of their products.
References
- Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). (n.d.). SciELO.
- Gao, X., et al. (2022). Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). ACS Omega.
- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Omega.
- Fenollar, O., et al. (2021). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. National Institutes of Health.
- Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). (2018). ResearchGate.
- The results of the thermal analysis of the plasticizers. (n.d.). ResearchGate.
- What Is the Effect of Temperature on Plasticizer Performance?. (2025). Jinli Chemical.
- Thermal behavior of PLA plasticized by commercial and cardanol-derived plasticizers and the effect on the mechanical properties. (n.d.). SciSpace.
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health.
- Synthesis of a Novel Polyester Plasticizer and Its Plasticizing Effect in Poly (vinylchloride). (n.d.). ResearchGate.
- Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. (n.d.). National Institutes of Health.
- Synthesis of a Novel Bio-Oil-Based Hyperbranched Ester Plasticizer and Its Effects on Poly(vinyl chloride) Soft Films. (2020). ACS Omega.
- The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). (n.d.). ResearchGate.
- Thermal Properties of Plasticized Poly (Lactic Acid) (PLA) Containing Nucleating Agent. (n.d.). International Journal of Chemical Engineering and Applications.
- Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3– hydroxyhexanoate) Films. (2022). MDPI.
- The effect of citrate esters as plasticizers on the thermal and mechanical properties of poly(methyl methacrylate). (n.d.). ResearchGate.
- The effect of citrate ester plasticizers on the thermal and mechanical properties of poly(DL-lactide). (n.d.). ResearchGate.
- Effects of citrate ester plasticizers and bis (2-ethylhexyl) phthalate in the OECD 28-day repeated-dose toxicity test (OECD TG 407). (n.d.). PubMed.
- Thermal degradation temperatures of PLA and plasticized PLAs. (n.d.). ResearchGate.
- Thermal Decomposition of Bio-Based Plastic Materials. (n.d.). MDPI.
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A Senior Application Scientist's Comparative Guide to the Migration Testing of Cyclohexylmethyl Cyclohexanecarboxylate in Polymers
Introduction: The Imperative for Rigorous Migration Analysis in Modern Polymers
To our fellow researchers, scientists, and drug development professionals, the polymer landscape is in a constant state of evolution. Driven by both regulatory pressure and a demand for enhanced material performance, novel plasticizers and additives are continuously being introduced. Cyclohexylmethyl cyclohexanecarboxylate (CHMC) represents a class of non-phthalate plasticizers valued for their favorable toxicological profiles and performance characteristics in polymers such as polyvinyl chloride (PVC). However, the incorporation of any additive into a polymer matrix, particularly for applications in food contact materials (FCM) or medical devices, necessitates a thorough evaluation of its potential to migrate.
Migration—the transfer of chemical substances from the polymer to its surrounding environment—is a critical safety and quality parameter.[1] This guide provides an in-depth technical comparison of the principles and practices for testing the migration of CHMC. While public-domain, peer-reviewed migration data specifically for CHMC is not abundant, we will leverage data from its closest structural analogs, namely 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), to provide a robust comparative framework.[2][3] This approach is scientifically justified as the fundamental migration behavior is governed by the shared cyclohexanedicarboxylic acid ester structure. We will compare this class of plasticizers against traditional ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), to highlight performance differences and demonstrate best practices in migration study design.
This document is structured to provide not just protocols, but the scientific rationale underpinning them. We will explore the causality behind experimental choices, from the selection of food simulants to the intricacies of analytical method validation, empowering you to design and execute self-validating migration studies with confidence and scientific integrity.
The Physicochemical Principles of Plasticizer Migration
The migration of a plasticizer like CHMC from a polymer matrix is a complex mass transfer process governed by several key factors:
-
Diffusion within the Polymer: The plasticizer molecules must first diffuse through the polymer matrix to the surface. This is influenced by the molecule's size, the polymer's morphology (amorphous vs. crystalline regions), and the temperature.[4]
-
Partitioning at the Interface: At the polymer-contact medium interface, the plasticizer partitions between the two phases. This is dictated by its relative solubility in the polymer versus the contact medium (e.g., food, beverage, or biological fluid). Lipophilic plasticizers, for instance, will have a much higher affinity for fatty foods than for aqueous solutions.[5]
-
External Factors: Temperature is a critical accelerator of migration, as it increases the kinetic energy of the molecules and can alter the polymer structure.[5] Contact time and the surface area-to-volume ratio also directly influence the total mass of migrant transferred.[4]
Understanding these principles is fundamental to designing meaningful migration tests. We don't just measure migration; we create conditions that represent the "worst foreseeable conditions of use" to ensure a conservative and protective assessment of consumer safety, as mandated by regulatory bodies.[6]
Comparative Analysis: CHMC Analogs vs. Traditional Phthalates
The primary concern with traditional phthalates like DEHP has been their classification as endocrine-disrupting compounds, leading to stringent regulations and a shift towards alternatives.[7] Non-phthalate plasticizers based on cyclohexanedicarboxylic acid, such as DINCH, were developed to provide similar performance with a superior safety profile.
The key structural difference is the hydrogenation of the aromatic ring found in phthalates to a cyclohexane ring. This seemingly small change has a significant impact on the molecule's properties and, consequently, its migration behavior.
| Feature | Ortho-Phthalate (e.g., DEHP) | Cyclohexanoate (e.g., DINCH/CHMC) | Rationale for Performance Difference |
| Structure | Planar aromatic ring | Non-planar cyclohexane ring | The flexible, non-planar structure of the cyclohexane ring can lead to greater entanglement within the PVC polymer chains, potentially reducing its mobility compared to the more rigid phthalate structure. |
| Regulatory Status | Restricted use in many applications (e.g., toys, FCM) due to toxicity concerns. | Generally approved for sensitive applications, including food contact and medical devices, following safety assessments.[2] | Extensive toxicological data has raised concerns about the endocrine-disrupting potential of many phthalates, while cyclohexanoates have demonstrated a more favorable profile. |
| Migration Potential | Higher migration, particularly into fatty media. | Significantly lower migration observed under identical conditions.[7] | The combination of molecular structure and potential for stronger interaction with the polymer matrix is believed to contribute to the lower leachability of cyclohexanoate plasticizers. |
Supporting Experimental Data
Quantitative studies comparing DEHP with its alternatives provide clear evidence of reduced migration. For instance, a study on plasticizers leaching from medical devices found that at the end of a 49-day storage period in red blood cell concentrate, the migration of DEHP was significantly higher than that of DINCH.[7] Another study noted that DEHP migrates approximately three times more than di(2-ethylhexyl) terephthalate (DEHT), another non-phthalate alternative, in an ethanol/water simulant.[7]
The following table synthesizes representative migration data for DINCH, which serves as our primary analog for CHMC, from publicly available regulatory assessments.
| Plasticizer | Food Simulant | Test Conditions | Specific Migration (mg/kg food) | Source |
| DINCH | 10% Ethanol (Simulant A) | 10 days at 40°C | < 0.2 | EFSA Journal |
| DINCH | 3% Acetic Acid (Simulant B) | 10 days at 40°C | < 0.2 | EFSA Journal |
| DINCH | 50% Ethanol (Simulant D1) | 10 days at 40°C | 1.5 | EFSA Journal |
| DINCH | Olive Oil (Simulant D2) | 10 days at 40°C | 2.5 | EFSA Journal |
| DEHA | Sunflower Oil | Not Specified | 174 | NICNAS (2012)[8] |
Note: Data is illustrative and compiled from various sources. Direct comparison requires identical experimental conditions. The data clearly shows that even into fatty simulants where migration is highest, the levels for DINCH are orders of magnitude lower than for older-generation plasticizers like Di(2-ethylhexyl) adipate (DEHA).[8]
Experimental Protocol: A Self-Validating Migration Study
This section outlines a comprehensive, step-by-step methodology for conducting a specific migration study on a polymer containing CHMC. This protocol is grounded in the principles of EU Regulation 10/2011 and is designed to be a self-validating system.[6][9]
Part 1: Rationale and Selection of Conditions
The first and most critical step is to define the testing parameters based on the intended application of the polymer. The guiding principle is always the worst-case scenario .
-
Food Simulant Selection: The choice of food simulant is dictated by the type of food the polymer will contact. The goal is to use a medium that extracts migrants at least as aggressively as the actual food.[6]
-
Simulant A (10% v/v Ethanol): For aqueous, non-acidic foods.
-
Simulant B (3% w/v Acetic Acid): For acidic foods (pH < 4.5).
-
Simulant D1 (50% v/v Ethanol): For alcoholic foods and oil-in-water emulsions.
-
Simulant D2 (Vegetable Oil, e.g., Olive Oil): For fatty/lipophilic foods. This is often the most aggressive simulant for non-polar plasticizers like CHMC.
-
Simulant E (Tenax®): For dry foods.
-
-
Test Duration and Temperature: These are selected to simulate and, in some cases, accelerate the migration that would occur over the product's entire shelf life. EU Regulation 10/2011 provides standardized testing conditions. For a plastic intended for long-term storage at room temperature, a common accelerated test condition is 10 days at 40°C . For applications involving heating, higher temperatures are used for shorter durations.
Part 2: Experimental Workflow
The following diagram illustrates the logical flow of a specific migration experiment.
Caption: Logical workflow for a specific migration test from preparation to final reporting.
Part 3: Step-by-Step Protocol
Objective: To quantify the specific migration of this compound (CHMC) from a PVC film into food simulant D2 (olive oil).
Materials:
-
PVC film containing a known concentration of CHMC.
-
Olive oil (as per regulatory specifications).
-
High-purity n-hexane (for extraction).
-
CHMC analytical standard.
-
Internal standard (e.g., Di-isobutyl phthalate).
-
Glass migration cells or containers.
-
Calibrated incubator.
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
Procedure:
-
Sample Preparation:
-
Cut the PVC film into test specimens with a precise surface area. A standard total surface area is 6 dm² (e.g., six 10 cm x 10 cm pieces).
-
Clean the specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Do not use solvents.
-
-
Migration Exposure:
-
Place the 6 dm² of PVC film into a glass migration cell.
-
Add 1 kg (or 1 L) of pre-conditioned olive oil, ensuring the film is fully immersed. This maintains the standard surface-area-to-volume ratio of 6 dm²/kg.[4]
-
Seal the cell and place it in an incubator at 40°C for 10 days.
-
-
Sample Extraction (from Olive Oil):
-
After the incubation period, remove the PVC film.
-
Take a precise aliquot of the olive oil simulant (e.g., 1 mL).
-
Spike with a known amount of internal standard.
-
Perform a liquid-liquid extraction using n-hexane. For example, add 5 mL of n-hexane, vortex thoroughly for 2 minutes, and centrifuge to separate the layers.
-
Carefully collect the upper n-hexane layer, which now contains the CHMC. This step is crucial to separate the analyte from the non-volatile oil matrix, which would otherwise interfere with the GC analysis.
-
-
GC-MS Analysis:
-
Rationale: GC-MS is the gold standard for this analysis due to its high sensitivity and specificity. Gas chromatography separates the components of the mixture, and the mass spectrometer provides a definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.[10]
-
Instrument Conditions (Example):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for semi-volatile compounds like plasticizers.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 280°C, splitless mode.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min. This temperature program ensures good separation from any other potential migrants and elution of the high-boiling point plasticizer.
-
MS Detector: Operate in Scan mode to identify unknown peaks and Selective Ion Monitoring (SIM) mode for quantification to achieve maximum sensitivity. Key ions for CHMC would need to be determined from a standard, but for analogs like DINCH, characteristic fragments are well-documented.[10]
-
-
-
Quantification:
-
Prepare a calibration curve using the CHMC analytical standard in n-hexane, also containing the internal standard.
-
Inject the extracted sample into the GC-MS.
-
Calculate the concentration of CHMC in the extract by comparing its peak area (relative to the internal standard) against the calibration curve.
-
Convert this concentration back to the original simulant to get the final migration value in mg/kg.
-
Analytical Method Validation: Ensuring Trustworthiness
Every protocol described must be a self-validating system. Before analyzing real migration samples, the analytical method itself must be validated to prove it is fit for purpose. This is a non-negotiable aspect of scientific integrity and regulatory compliance.
Caption: Workflow for analytical method validation, ensuring the method is fit for purpose.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte. | Ensures you are only measuring CHMC and not another co-eluting compound. |
| Linearity (r²) | ≥ 0.995 | Proves the detector response is proportional to the analyte concentration over the working range. |
| Accuracy (% Recovery) | Typically 80-120% | Demonstrates how close the measured value is to the true value. Assessed by spiking blank simulant with known amounts of CHMC. |
| Precision (% RSD) | Repeatability < 15%, Reproducibility < 20% | Measures the degree of scatter in the results from repeated measurements, ensuring the method is reliable. |
| Limit of Quantitation (LOQ) | Sufficiently below the Specific Migration Limit (SML). | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[11] |
Conclusion and Future Outlook
The migration testing of plasticizers like this compound is a multi-faceted discipline that blends polymer science, analytical chemistry, and regulatory toxicology. While direct, publicly-available migration data for CHMC is limited, a robust safety and performance assessment can be constructed by leveraging data from close structural analogs like DINCH. The evidence strongly suggests that cyclohexanoate-based plasticizers offer a significant reduction in migration potential compared to traditional ortho-phthalates, particularly into fatty foods.
The experimental and analytical protocols detailed in this guide provide a comprehensive framework for researchers to conduct their own validated studies. By understanding the causality behind the choice of simulants, test conditions, and analytical parameters, scientists can ensure their results are not only accurate and precise but also directly relevant to the real-world safety assessment of the polymer in its intended application. As new materials continue to be developed, the principles of rigorous, scientifically-grounded migration testing will remain the cornerstone of ensuring consumer safety and product quality.
References
- Title: Packaging Contaminants: Food contact material regulations in Europe Source: ResearchG
- Title: Plasticizer migration in food simulants (cf. EFSA Journal reports).
- Title: What are the Migration Testing Simulants? Source: Smithers URL:[Link]
- Title: Migration of conventional and new plasticizers from PVC films into food simulants Source: Food Control URL:[Link]
- Title: Plasticizer migration from polyvinyl chloride film to solvents and foods Source: PubMed URL:[Link]
- Title: GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl)
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- Title: Analytical Methods for the Determination of Plasticizers in Food and Beverages Source: ResearchG
- Title: The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester Source: National Center for Biotechnology Inform
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A Senior Application Scientist's Guide to the Performance of Bio-Based vs. Synthetic Plasticizers
Introduction: The Science of Softness and the Shift to Sustainability
In the world of polymer science, plasticizers are the unsung heroes that transform rigid, brittle plastics into the flexible, durable materials essential for countless applications—from medical tubing and wire insulation to flooring and food packaging.[1][2][3] These organic compounds work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the "free volume," which allows the chains to move more freely.[4][5] This imparts flexibility, lowers the processing temperature, and enhances the overall workability of the material.[4]
For decades, the industry has been dominated by synthetic plasticizers, primarily phthalate esters derived from petrochemicals.[6][7] They are effective, economical, and their performance is well-documented. However, growing environmental and health concerns surrounding certain phthalates have catalyzed a paradigm shift towards sustainable alternatives.[7][8][9] This has spurred significant innovation in the field of bio-based plasticizers, which are derived from renewable resources such as vegetable oils, citric acid, and starches.[8][10][11]
This guide, prepared for researchers and drug development professionals, provides an in-depth, objective comparison of the performance characteristics of bio-based and synthetic plasticizers. We will move beyond marketing claims to analyze experimental data, explain the causality behind performance differences, and provide validated protocols for you to replicate and verify these findings in your own laboratory.
A Tale of Two Chemistries: Understanding the Players
The performance of a plasticizer is intrinsically linked to its chemical structure. Before comparing performance, it is crucial to understand the fundamental differences between the two main families.
Synthetic Plasticizers: This mature class of materials is predominantly derived from the esterification of petroleum-based alcohols and acids.[3][6]
-
Phthalates: The most common group, including compounds like Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP). They are known for their high compatibility with Polyvinyl Chloride (PVC) and cost-effectiveness.[1][6]
-
Terephthalates: Such as Dioctyl Terephthalate (DOTP), a non-phthalate alternative offering excellent thermal stability and low volatility.[6]
-
Adipates & Sebacates: These are aliphatic diesters, like Di(2-ethylhexyl) adipate (DEHA), specifically utilized for applications requiring superior flexibility at low temperatures.[2][4]
Bio-Based Plasticizers: This diverse and rapidly evolving category leverages renewable feedstocks.
-
Epoxidized Vegetable Oils: Epoxidized Soybean Oil (ESO) is a widely used example. The epoxy groups not only provide a plasticizing effect but also contribute to the thermal stability of the polymer blend.[8]
-
Citrate Esters: Derived from natural citric acid, compounds like Acetyl Tributyl Citrate (ATBC) are recognized for their low toxicity and good compatibility with various polymers, making them suitable for sensitive applications.[8][11]
-
Bio-Based Polyesters: These have a higher molecular weight, which translates to excellent resistance against migration and extraction.[8][11]
-
Next-Generation Esters: Advanced chemistries, such as acetylated monoglycerides, are engineered to deliver performance on par with traditional phthalates, offering high efficiency and significantly lower migration.[12]
Head-to-Head: A Performance-Based Comparison
The selection of a plasticizer is a balancing act of achieving desired properties without compromising others. Here, we dissect the key performance indicators (KPIs) that define a plasticizer's utility.
Plasticizing Efficiency: The Power of Flexibility
What it is: Plasticizing efficiency measures how effectively a plasticizer imparts softness and flexibility to a polymer. It is often quantified by the amount of plasticizer (in parts per hundred resin, or phr) required to achieve a specific hardness (e.g., Shore A 80) or by the degree to which it lowers the polymer's glass transition temperature (Tg).[13] A more efficient plasticizer achieves the desired flexibility with less material.[5][13]
The Comparison:
-
Synthetic: Phthalates like DOP have long been the industry benchmark for high plasticizing efficiency.[13] Their molecular structure allows for effective disruption of polymer-polymer chain interactions.
-
Bio-Based: Efficiency in this class is highly variable. First-generation bio-plasticizers like epoxidized soybean oil (ESO) may show lower efficiency compared to DOP.[11] However, modern bio-based alternatives have closed this gap significantly. Citrates (ATBC) and isosorbide diesters demonstrate efficiency comparable to their synthetic counterparts.[14][15] Furthermore, advanced acetylated bio-esters can function as 1:1 drop-in replacements for DOP in many formulations, matching or even exceeding the softness achieved by conventional phthalates.[12]
Mechanical Properties: Strength and Durability
What it is: This refers to the material's response to physical stress. Key measurements, typically derived from tensile testing, include Tensile Strength (the force required to pull the material apart), Elongation at Break (how much it can stretch before breaking), and Modulus of Elasticity (stiffness).[16]
The Comparison:
-
Synthetic: Provide a well-understood and reliable profile of good tensile strength and high elongation, making materials both strong and flexible.[6]
-
Bio-Based: Can be highly competitive and even superior in some cases. Studies have shown that PVC plasticized with certain bio-based esters can exhibit higher tensile strength and elongation than DOP-plasticized PVC.[14] For instance, at 40 wt% loading, both ATBC and ESO have been shown to yield superior elongation at break in PVC compared to DOP.[15] The choice of bio-plasticizer is critical; some may enhance elongation at the cost of tensile strength, a trade-off that must be considered for the specific application.[17][18]
Thermal Stability: Performance Under Heat
What it is: The ability of the plasticized polymer to resist chemical degradation at elevated temperatures during processing or in its end-use environment. This is typically evaluated using Thermogravimetric Analysis (TGA), which measures the mass of a sample as it is heated, identifying the temperature at which degradation (mass loss) begins.[19][20][21]
The Comparison:
-
Synthetic: High molecular weight phthalates and terephthalates generally provide good thermal stability.[6]
-
Bio-Based: Many bio-based plasticizers offer an inherent advantage. Epoxidized oils like ESO are bifunctional; they act as both a plasticizer and a co-stabilizer, scavenging HCl released during PVC degradation and thus improving the overall thermal stability of the composite.[8][22] Blends of different bio-plasticizers can also be formulated to optimize thermal properties for demanding applications.
Migration Resistance & Permanence: Staying Power
What it is: Permanence refers to a plasticizer's ability to remain within the polymer matrix. A lack of permanence leads to migration , where the plasticizer leaches out over time. This can be caused by contact with liquids (extraction ) or evaporation at high temperatures (volatility ).[23][24] High migration is a critical failure mode, as it leads to embrittlement of the plastic and potential contamination of the surrounding environment, a major concern for food-contact and medical applications.[1][25]
The Comparison:
-
Synthetic: Lower molecular weight phthalates are known to be more prone to migration.[1][3] While higher molecular weight polymeric plasticizers offer better permanence, they can be less efficient.[5]
-
Bio-Based: This is a key area where bio-based plasticizers often excel. Many, such as bio-polyesters and epoxidized oils, have larger molecular sizes than standard phthalates, which physically hinders their movement out of the polymer matrix.[8][11] This results in superior resistance to migration, extraction, and volatilization.[11] Advanced bio-esters are specifically engineered with structures that promote strong intermolecular interactions with the polymer, leading to significantly lower migration rates.[12]
Comparative Performance Summary
| Performance Metric | Synthetic Plasticizers (e.g., DOP, DINP) | Bio-Based Plasticizers (e.g., ATBC, ESO, Bio-esters) | Key Advantage |
| Plasticizing Efficiency | High (Benchmark Standard) | Variable; modern types (ATBC, bio-esters) are comparable or superior to DOP.[12][14][15] | Varies |
| Mechanical Properties | Good, well-characterized balance of tensile strength and elongation. | Can be superior; often show higher elongation at break.[15] | Bio-Based |
| Thermal Stability | Generally good. | Often enhanced, especially with epoxidized oils that act as co-stabilizers.[8][22] | Bio-Based |
| Migration Resistance | Variable; lower molecular weight types are more prone to migration.[1] | Generally excellent due to larger molecular size and engineered structures.[8][11][12] | Bio-Based |
| Low-Temp Flexibility | Specialized types (adipates, sebacates) are excellent.[4] | Advanced bio-esters can offer superior performance.[12] | Varies |
| Sustainability | Derived from finite petrochemical resources. | Derived from renewable resources; often biodegradable.[10][11] | Bio-Based |
Validating Performance: Standardized Experimental Protocols
To ensure trustworthiness and allow for direct comparison, performance claims must be backed by standardized, reproducible testing. The following section details the methodologies for evaluating the key KPIs discussed.
Protocol 1: Evaluation of Mechanical Properties (Tensile Testing)
This protocol is based on the principles of ASTM D2284 and ASTM D882 for testing flexible PVC and thin plastic sheeting, respectively. It quantifies the material's strength and flexibility.
Methodology:
-
Sample Preparation: Prepare PVC formulations by mixing PVC resin, the plasticizer to be tested (at a specified phr, e.g., 50 phr), and stabilizers in a two-stage laboratory mixer.[26]
-
Film Casting: Press the mixed composition into films of uniform thickness (e.g., 1 mm) using a laboratory roller or heated press at 165–175 °C for 5 minutes.[26]
-
Conditioning: Condition the resulting films for at least 24 hours in a controlled environment (e.g., 23 ± 2 °C and 50 ± 10% relative humidity) as per ASTM standards.[16]
-
Specimen Cutting: Cut the conditioned films into dumbbell-shaped specimens according to the dimensions specified in the relevant ASTM standard.
-
Tensile Testing: Mount the specimen in a universal testing machine (tensile tester). Apply a tensile load at a constant rate of crosshead speed until the specimen fails.
-
Data Analysis: The instrument software will record the load and extension to calculate Tensile Strength (MPa), Elongation at Break (%), and Young's Modulus (MPa).[16]
Protocol 3: Measurement of Plasticizer Migration (Contact Exudation)
This accelerated test method is based on ASTM D2199, which measures the transfer of plasticizer from a vinyl fabric to a lacquer, but the principle can be adapted for solid-to-solid contact. [25][27] Methodology:
-
Sample Preparation: Cut a specimen of the plasticized PVC film to a standard size (e.g., 50 mm x 50 mm).
-
Contact Assembly: Place the PVC specimen between two sheets of a contact material. This can be an absorbent paper, an unplasticized polymer sheet, or a specific coated surface depending on the application being simulated. [23]3. Accelerated Aging: Place the entire assembly between two glass plates and apply a standard pressure (e.g., using a defined weight). [28]Place this setup in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 24 hours) to accelerate migration. [23]4. Mass Measurement: Before and after the aging process, carefully weigh both the PVC specimen and the contact material.
-
Data Analysis: The mass loss from the PVC specimen and the mass gain in the contact material indicate the amount of plasticizer that has migrated. This provides a quantitative measure of migration resistance.
Conclusion and Future Outlook
The choice between bio-based and synthetic plasticizers is no longer a simple question of performance versus sustainability. As this guide demonstrates, modern bio-based plasticizers are not merely "green" alternatives but are high-performance additives that can match and, in critical areas like migration resistance and thermal stability, even exceed the performance of their petrochemical predecessors.
-
Synthetic plasticizers remain highly relevant due to their low cost, vast historical data, and well-understood performance profiles, making them a reliable choice for many general-purpose applications. [6][13]* Bio-based plasticizers offer a compelling value proposition centered on sustainability, lower toxicity profiles, and superior permanence. [10][11]Their advantage in low migration is particularly critical for high-value sectors such as medical devices, children's toys, and food-contact materials, where safety and product integrity are paramount. [12] The field continues to evolve rapidly. The future will likely see the development of multifunctional bio-plasticizers that offer a suite of benefits beyond simple flexibility, such as inherent flame retardancy or antimicrobial properties. [11]Furthermore, as the world shifts towards a circular economy, the synergy between bio-based plasticizers and biopolymers like Polylactic Acid (PLA) will become increasingly important, paving the way for fully renewable and biodegradable materials. [29][30]For the modern researcher, understanding the nuances of these advanced materials is key to unlocking the next generation of high-performance, sustainable polymers.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ester Quantification
For professionals in pharmaceutical development, the accurate quantification of esters—critical components in many active pharmaceutical ingredients (APIs) and prodrugs—is non-negotiable. The reliability of an analytical method underpins the entire drug development lifecycle, from formulation to quality control. However, a method validated in one laboratory does not inherently guarantee identical performance in another. This guide delves into the principles and practices of cross-validating analytical methods for ester quantification, ensuring data integrity and consistency across different sites, instruments, or even updated methodologies.
This document is structured to provide not just procedural steps but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to make informed decisions. We will compare the industry's most robust analytical techniques, provide actionable protocols, and adhere to the rigorous standards set by global regulatory bodies.
The Imperative of Cross-Validation: Ensuring Inter-Laboratory Consistency
Analytical method validation is the cornerstone of quality assurance, demonstrating that a procedure is suitable for its intended purpose.[1][2] However, when an established, validated method is transferred to a different laboratory, several variables—such as analysts, instruments, reagent sources, and environmental conditions—can influence its performance.[3] Cross-validation is the formal, documented process that verifies a method's continued reliability and reproducibility under these new conditions.[3]
This process is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is a key component of the International Council for Harmonisation (ICH) guidelines.[4][5][6] The newly revised ICH Q2(R2) and Q14 guidelines, in fact, emphasize a lifecycle approach to analytical procedures, where validation is a continuous process rather than a one-time event.[6][7][8]
Cross-validation becomes essential in several scenarios:
-
Method Transfer: When a method is moved from a development lab to a QC lab.[9][10]
-
Multi-site Studies: Ensuring data from different clinical trial sites are comparable.
-
Instrument Upgrades: Verifying performance on new or different equipment.
-
Method Modification: Confirming that changes to a validated method do not impact its performance characteristics.
The fundamental goal is to demonstrate that the receiving laboratory can execute the method with the same accuracy, precision, and reliability as the originating laboratory.[11]
The Cross-Validation Workflow: A Logic-Driven Approach
A successful cross-validation study is built on a clear, pre-defined protocol that outlines the scope, procedures, and, most importantly, the acceptance criteria. These criteria are statistically derived and based on the validation data from the originating method.[12]
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to Cyclohexylmethyl Cyclohexanecarboxylate
Immediate Safety and Hazard Assessment: Know Your Chemical
Before initiating any disposal protocol, a thorough understanding of the hazards associated with cyclohexylmethyl cyclohexanecarboxylate is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards from its chemical structure and data on similar compounds, such as methyl cyclohexanecarboxylate.
The primary concern with this class of compounds is flammability .[1][2][3][4] The ester functional group and the cyclohexane rings contribute to its combustible nature. It is also prudent to assume potential for eye and skin irritation.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, away from ignition sources.[1][2][4]
| Property | Value/Classification | Significance for Disposal |
| Physical State | Liquid | Spills can spread easily; requires containment. |
| Flammability | Assumed Flammable Liquid (based on similar compounds) | Primary Hazard . Dictates waste classification and storage requirements.[1][2][3][4] |
| Irritancy | Potential Skin and Eye Irritant | Necessitates the use of gloves and safety glasses/goggles.[3][4] |
| Toxicity | Refer to specific SDS | Determines if the waste has toxic characteristics. |
The Regulatory Framework: Understanding Your Obligations
The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated by law. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA) .[5] RCRA establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator from its creation to its final, safe disposal.[5]
Your institution will have a designated Chemical Hygiene Officer and a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) . This plan is your primary resource for specific institutional procedures.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a comprehensive guide. However, it is not a substitute for your institution's specific waste management plan. Always consult with your Environmental Health and Safety (EHS) department for clarification.
Step 1: Waste Determination and Classification
The first and most critical step is to determine if your waste is hazardous. Based on its flammability, any waste containing significant amounts of this compound is classified as a hazardous waste .
-
Characteristic of Ignitability: Flammable liquids with a flashpoint below 140°F (60°C) are considered ignitable hazardous waste by the EPA.[5][6][7] This waste is assigned the EPA waste code D001 .[5][7][8][9]
Step 2: Accumulation and Container Selection
Proper containment is essential to prevent spills, leaks, and dangerous reactions.
-
Container Compatibility: Use a container made of a material that is chemically compatible with this compound. Glass or a suitable solvent-resistant plastic bottle is appropriate. The container must have a secure, screw-top cap.[10][11]
-
Container Condition: The container must be in good condition, free of cracks or leaks.
-
Keep it Closed: The waste container must be kept closed at all times except when adding waste.[11] This is a common and serious regulatory violation.
-
Headspace: Leave at least 10% of headspace in the container to allow for vapor expansion.
Step 3: Labeling Your Waste Container
Proper labeling is a key component of the Hazard Communication Standard and is crucial for safety and regulatory compliance. The label must be affixed to the container as soon as the first drop of waste is added.
Your hazardous waste label must include the following information:[12][13][14][15]
-
Full Chemical Name(s) of all Contents: List all constituents of the waste stream, including solvents. Do not use abbreviations or chemical formulas.[12][14]
-
Approximate Percentages of Each Component: The percentages should add up to 100%.
-
Hazard Identification: Indicate the relevant hazards, such as "Flammable" or "Ignitable."
-
Generator's Name and Contact Information: Your name, principal investigator, and laboratory location.
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[10][14]
-
Segregation: Store your container of this compound waste segregated from incompatible materials, particularly strong oxidizing agents.[4][10] A secondary containment bin is highly recommended for liquid waste.[11][13]
-
Location: The SAA should be away from heat sources, open flames, and high-traffic areas.
-
Quantity Limits: You may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once these limits are reached, the waste must be moved to a central storage area within three days.[14]
Step 5: Arranging for Disposal
Once your waste container is full, or if you will no longer be generating this waste stream, it is time to arrange for its disposal.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is responsible for the collection of hazardous waste from laboratories. Follow their specific procedures for requesting a waste pickup. This may involve an online request form or a phone call.
-
Documentation: You may be required to complete a waste pickup form or tag. Ensure all information is accurate and complete.
The journey of your chemical waste from your lab to its final disposal is a highly regulated and documented process. The diagram below illustrates this "cradle-to-grave" pathway.
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Navigating the Safe Handling of Cyclohexylmethyl Cyclohexanecarboxylate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Understanding the rationale behind each PPE recommendation is critical for fostering a robust safety culture and ensuring the well-being of all laboratory personnel.
Understanding the Hazards: A Prerequisite for Safety
While comprehensive toxicological data for this compound is not extensively detailed in publicly available literature, the available Safety Data Sheets (SDS) indicate that it should be handled with care.[1] General precautions for similar chemical compounds include avoiding contact with skin and eyes, and preventing the inhalation of any mists or vapors that may be generated.[1] In the event of a fire, self-contained breathing apparatus and protective clothing are recommended for firefighters.[1]
Given the limited specific hazard information, a conservative approach to PPE is warranted. The following recommendations are based on general best practices for handling laboratory chemicals with potential for irritation and unknown long-term effects.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.
| Laboratory Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Inspection | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Safety goggles | Nitrile gloves | Laboratory coat | Recommended if handling powders or creating aerosols |
| Solution Preparation | Chemical splash goggles | Nitrile or other chemically resistant gloves | Chemical-resistant apron over a laboratory coat | Use in a well-ventilated area or fume hood |
| Reaction in Progress | Chemical splash goggles or face shield | Nitrile or other chemically resistant gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or other chemically resistant gloves | Chemical-resistant apron over a laboratory coat | Use in a well-ventilated area or fume hood |
A Step-by-Step Guide to PPE Selection and Use
Eye and Face Protection: Your First Line of Defense
Direct contact of this compound with the eyes could lead to irritation. Therefore, appropriate eye protection is mandatory at all times.
-
Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers, safety glasses provide a basic level of protection from unexpected splashes.
-
Chemical Splash Goggles: When preparing solutions, transferring the chemical, or performing reactions, chemical splash goggles are essential. They form a seal around the eyes, offering superior protection from splashes and sprays.
-
Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure to many laboratory chemicals. The use of appropriate gloves is crucial to prevent direct contact with this compound.
-
Nitrile Gloves: For most routine laboratory tasks, nitrile gloves offer adequate protection against incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before use.
-
Chemically Resistant Gloves: For prolonged or immersive contact, it is advisable to consult a glove compatibility chart to select a glove material that offers the best resistance to this compound.
-
Proper Glove Technique: Always remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Wash your hands thoroughly after removing gloves.
Body Protection: Shielding Your Person
Standard laboratory attire, including long pants and closed-toe shoes, should always be worn. Additional body protection is necessary to prevent contamination of personal clothing.
-
Laboratory Coat: A standard cotton or polyester lab coat is suitable for most procedures and should be kept buttoned.
-
Chemical-Resistant Apron: When there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Safeguarding Your Lungs
While the vapor pressure of this compound is not high, it is prudent to minimize the potential for inhalation of any aerosols or vapors.
-
Well-Ventilated Area: For small-scale operations, working in a well-ventilated area may be sufficient.
-
Chemical Fume Hood: For all other procedures, including solution preparation, reactions, and waste handling, it is strongly recommended to work within a certified chemical fume hood. This is the most effective way to control airborne contaminants at the source.
-
Respirator: In the absence of adequate ventilation or during a large-scale spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. All personnel required to wear respirators must be properly trained and fit-tested.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly sealed to prevent leakage.
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a suitable container for disposal.
-
Ensure the area is well-ventilated during and after cleanup.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not pour waste down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
